Phenyltrimethylammonium tribromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4207-56-1 |
|---|---|
Molecular Formula |
C9H14Br3N-2 |
Molecular Weight |
375.93 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;tribromide |
InChI |
InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |
InChI Key |
VVHZJARZKKLEOT-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Appearance |
Solid powder |
Other CAS No. |
4207-56-1 |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3426-74-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Tribromide (PTAT)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and application of Phenyltrimethylammonium Tribromide (PTAT). The methodologies described herein are grounded in established, peer-reviewed protocols, with an emphasis on the causal reasoning behind experimental choices to ensure both procedural success and operator safety.
Introduction and Strategic Importance
This compound (PTAT), also known as Trimethylphenylammonium tribromide or PTAP, is a versatile and highly selective brominating and oxidizing agent in organic synthesis.[1][2][3][4] Presented as a stable, orange crystalline powder, its primary advantage lies in its controlled reactivity and safer handling profile compared to elemental bromine.[5][6] As a solid, PTAT mitigates the risks associated with the volatility and high corrosivity of liquid bromine, making it an indispensable reagent in both academic and industrial laboratories.[5][6]
The compound's efficacy stems from the tribromide anion (Br₃⁻), which acts as the active brominating species.[7] The bulky phenyltrimethylammonium cation facilitates its solubility in organic solvents and acts as a phase transfer catalyst, enhancing reaction rates and yields.[8][9][10] This unique structure allows for highly selective transformations, such as the α-bromination of ketones, that are often difficult to achieve with molecular bromine without significant side reactions.[7][11] Its applications extend to the oxidation of alcohols and sulfides, spiro-cyclizations, and the synthesis of various pharmaceutical intermediates.[12][13]
Critical Safety and Hazard Management
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as corrosive and can cause severe skin burns and serious eye damage.[1][4][14] Inhalation may lead to severe respiratory tract irritation with possible burns.[3]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[14] All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2][3]
-
Handling: Avoid generating dust.[3] Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] PTAT is hygroscopic (absorbs moisture from the air) and should be stored protected from moisture.[3]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
-
The Chemical Science of Synthesis
The synthesis of PTAT is a robust two-step process. The first step involves the formation of a quaternary ammonium salt, which then serves as the cation for the tribromide anion formed in the second step.
Reaction Mechanism
The synthesis begins with the quaternization of an amine (N,N-dimethylaniline) with an alkylating agent (dimethyl sulfate) to form the phenyltrimethylammonium cation. In the second stage, this cation is combined with hydrobromic acid and elemental bromine. The bromide ions (Br⁻) from the acid react with molecular bromine (Br₂) to form the more stable and less reactive tribromide anion (Br₃⁻). This anion then pairs with the previously formed phenyltrimethylammonium cation, precipitating the stable, solid PTAT product.
Caption: Reaction mechanism for the two-step synthesis of PTAT.
Detailed Experimental Protocol
This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7] It is critical to perform a thorough risk assessment before beginning any experimental work.
Part A: Synthesis of Phenyltrimethylammonium Methyl Sulfate
This initial step creates the quaternary ammonium salt precursor.
| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |
| N,N-Dimethylaniline | 121.18 | 24.8 g (25.9 mL) | 0.205 | Starting Material |
| Dimethyl Sulfate | 126.13 | 25.0 g (19.0 mL) | 0.200 | Alkylating Agent |
| Toluene (dry) | 92.14 | 100 mL | - | Solvent |
Procedure:
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, dissolve 24.8 g of freshly distilled N,N-dimethylaniline in 100 mL of dry toluene.[7][15]
-
Stir the solution and gently heat it to approximately 40°C.[7]
-
Cease heating and, over a 20-minute period, add 25.0 g of dimethyl sulfate via a dropping funnel. Caution: Dimethyl sulfate is a potent carcinogen and highly toxic; handle with extreme care in a fume hood.[7][15]
-
Within minutes of addition, the colorless phenyltrimethylammonium methyl sulfate will begin to crystallize.[7][15]
-
After the addition is complete, continue stirring the mixture. The reaction is exothermic and the temperature may rise slowly. Maintain the reaction for an additional 1.5 hours at room temperature.[15]
-
Cool the mixture in an ice bath.[15]
-
Filter the resulting white crystalline solid using a Büchner funnel.[7]
-
Wash the filtered solid with 20 mL of dry toluene to remove any unreacted starting materials.[7]
-
Dry the product under vacuum to yield 44–46.5 g (89–94%) of phenyltrimethylammonium methyl sulfate.[7]
Part B: Synthesis of this compound (PTAT)
This step converts the precursor salt into the final tribromide product.
| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |
| Phenyltrimethylammonium Methyl Sulfate | 247.31 | 10.0 g | 0.040 | Cation Source |
| Hydrobromic Acid (48%) | 80.91 | 10 mL | - | Bromide Source |
| Bromine | 159.81 | 7.8 g (2.5 mL) | 0.049 | Brominating Agent |
| Acetic Acid | 60.05 | ~25 mL | - | Recrystallization Solvent |
Procedure:
-
In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve 10.0 g of the phenyltrimethylammonium methyl sulfate from Part A in a solution of 10 mL of 48% hydrobromic acid diluted with 10 mL of water.[7]
-
While stirring vigorously, add 7.8 g of bromine from a dropping funnel over a 20-minute period. Caution: Bromine is highly corrosive and toxic. Perform this addition in a well-ventilated fume hood.[7]
-
An orange-yellow precipitate of PTAT will form immediately. Continue stirring the resulting slurry at room temperature for 5-6 hours to ensure complete reaction.[7]
-
Filter the solid product using a Büchner funnel.[7]
-
Wash the filter cake with approximately 10 mL of cold water.[7]
-
Air-dry the crude product on the filter paper under an efficient hood to remove residual water and acid.[7]
Purification via Recrystallization
To achieve high purity, the crude PTAT should be recrystallized.
-
Transfer the crude PTAT (approx. 15 g) to a suitable flask.
-
Add 25 mL of glacial acetic acid and gently heat the mixture with stirring until the solid dissolves completely.[7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the resulting orange crystals, wash with a small amount of cold water, and air-dry thoroughly.[7]
-
The expected yield of pure, recrystallized PTAT is 12.9–14.0 g (86–93%).[7]
Product Characterization and Data Summary
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄Br₃N | [2][8] |
| Molecular Weight | 375.93 g/mol | [8] |
| Appearance | Orange crystalline solid | [2][7] |
| Melting Point | 113–115 °C | [7][8] |
| Purity (Active Br₂) | ~42.5% (by titration) | [7] |
Experimental Workflow Visualization
The overall process from starting materials to the final, purified product can be visualized as a clear, sequential workflow.
Caption: Overall experimental workflow for the synthesis of PTAT.
References
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Cole-Parmer. Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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Fieser, L. F. (1988). 2-Bromoacetyl-6-methoxynaphthalene. Organic Syntheses, Coll. Vol. 7, 64. Retrieved from [Link]
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Various Authors. (2025-08-07). This compound: A Versatile Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]
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Loba Chemie. (2017-12-18). MATERIAL SAFETY DATA SHEET (MSDS) - PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Optimizing Chemical Synthesis: The Role of this compound. Retrieved from [Link]
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CN102827116A. (2012). Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production. Patsnap Eureka. Retrieved from [Link]
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De, A., & Kundu, D. (2017). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. Organic & Biomolecular Chemistry, 15(3), 553-557. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Phenyltrimethylammonium Tribromide
Abstract
Phenyltrimethylammonium tribromide (PTAT), a quaternary ammonium salt, is a highly versatile and efficient reagent in organic synthesis.[1] Its solid, crystalline nature offers significant advantages in handling and safety over elemental bromine, making it a preferred brominating agent in numerous applications, from pharmaceutical intermediate synthesis to polymer chemistry.[1][2] This guide provides a comprehensive overview of the core physical properties of PTAT, offering insights into its structural characteristics, thermal stability, solubility, and spectral data. The causality behind the experimental determination of these properties is explored, providing a framework for its practical application and safe handling in a laboratory setting.
Introduction: The Utility of a Stable Brominating Agent
In the realm of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a fundamental transformation. While elemental bromine is a powerful brominating agent, its high reactivity, volatility, and corrosive nature present significant handling and safety challenges. This compound emerges as a stable, crystalline, and easily handled alternative that delivers a controlled release of bromine.[2] Its utility extends beyond simple bromination, acting as a phase transfer catalyst and participating in various oxidative transformations.[1][3] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development.
Molecular Structure and Core Identifiers
The molecular integrity of a reagent is the foundation of its chemical behavior. PTAT consists of a phenyltrimethylammonium cation and a tribromide anion. The positive charge on the quaternary ammonium group is delocalized over the entire cation, contributing to its stability.
Diagram 1: Molecular Structure of this compound
A representation of the ionic pairing in this compound.
A consistent and accurate identification of this compound is crucial for regulatory compliance and scientific reproducibility. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Trimethylphenylammonium tribromide, PTAP, Phenyltrimethylammonium bromide dibromide, Phenyltrimethylammonium bromide-perbromide | [1][5][6][7] |
| CAS Number | 4207-56-1 | [1][4][8] |
| Molecular Formula | C₉H₁₄Br₃N | [1][8] |
| Molecular Weight | 375.93 g/mol | [1][4][8] |
| InChI Key | PRXNKYBFWAWBNZ-UHFFFAOYSA-N | [8] |
| SMILES | C(C)c1ccccc1.Br[Br-]Br | [8] |
Physicochemical Properties: A Quantitative Overview
The bulk properties of a chemical reagent dictate its behavior in a laboratory setting, from its appearance to its reactivity.
| Property | Value | Source(s) |
| Appearance | Light yellow to orange or brown crystalline powder. | [1][5][6][7] |
| Melting Point | 110 - 115 °C (with decomposition) | [1][4][8] |
| Solubility | Soluble in hot ethanol (10 mg/mL), hot methanol, and dimethyl sulfoxide (DMSO). Insoluble in water. | [9][10][11][12] |
| Stability | Stable under recommended storage conditions. It is, however, hygroscopic (absorbs moisture from the air). | [5][6][9] |
Experimental Protocols for Physical Property Determination
The values presented in the preceding table are determined through standardized experimental procedures. Understanding these methodologies provides a deeper appreciation for the data's reliability and limitations.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For PTAT, the melting point is accompanied by decomposition, which is an important characteristic to note.
Methodology:
-
A small, finely powdered sample of PTAT is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. The observation of gas evolution or color change indicates decomposition.
Causality: A narrow melting range is indicative of high purity. The decomposition at the melting point suggests that the thermal energy is sufficient to break chemical bonds within the tribromide anion or the organic cation.
Solubility Assessment
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
A known mass of PTAT is added to a specific volume of a solvent at a controlled temperature.
-
The mixture is agitated to facilitate dissolution.
-
Observations are made to determine if the solid dissolves completely.
-
If the solid dissolves, more solute is added until saturation is reached. The solubility is then quantified as the mass of solute per volume of solvent.
Causality: The "like dissolves like" principle generally applies. The ionic nature of PTAT contributes to its solubility in polar organic solvents like hot alcohols and DMSO.[9][10][11] Its insolubility in water is somewhat counterintuitive for an ionic compound but is a noted property.[12][13]
Spectral Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it.
¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 7.976 ppm: Aromatic protons
-
δ 7.651 ppm: Aromatic protons
-
δ 7.597 ppm: Aromatic protons
-
δ 3.623 ppm: Methyl protons (-N(CH₃)₃)[14]
Interpretation: The signals in the aromatic region (around 7.6-8.0 ppm) correspond to the protons on the phenyl group. The single, strong peak at approximately 3.6 ppm is characteristic of the nine equivalent protons of the three methyl groups attached to the nitrogen atom.[14] The integration of these peaks would show a ratio consistent with the number of protons in each environment.
Diagram 2: Workflow for NMR Sample Preparation and Analysis
A generalized workflow for obtaining and interpreting an NMR spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds.
Expected Absorptions:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
-
C-N stretching: In the 1250-1020 cm⁻¹ region
Causality: The specific frequencies of these vibrations are characteristic of the types of bonds present in the molecule, providing a functional group "fingerprint."
Stability, Handling, and Storage
Stability: PTAT is generally stable under recommended storage conditions.[9] However, it is hygroscopic and should be protected from moisture.[5][6] It is incompatible with strong oxidizing agents, bases, and reducing agents.[9][15]
Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling PTAT.[5][9] It causes severe skin burns and eye damage.[5][6][15] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][15]
Storage: PTAT should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] A corrosives area is recommended for storage.[6] Some suppliers recommend storage at 2-8 °C.[1]
Conclusion
This compound is a valuable reagent in organic synthesis, offering a safer and more manageable alternative to elemental bromine. Its physical properties, from its crystalline form and melting point to its solubility and spectral characteristics, are all critical factors that influence its application. A comprehensive understanding of these properties, grounded in the experimental methodologies used for their determination, enables researchers and drug development professionals to utilize this reagent effectively and safely, ultimately contributing to the advancement of chemical synthesis.
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Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]
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Phenyltrimethylammonium Perbromide (PTAB) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Optimizing Chemical Synthesis: The Role of this compound. (n.d.). Retrieved from [Link]
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This compound: A Versatile Reagent in Organic Synthesis. (2025, August 7). Retrieved from [Link]
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PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2017, December 18). Retrieved from [Link]
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Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Phenyltrimethylammonium bromide | C9H14BrN | CID 27663 - PubChem - NIH. (n.d.). Retrieved from [Link]
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One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. (n.d.). Retrieved from [Link]
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Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
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Synthesized tribromides: 1,2‐Dipyridinium ditribromide‐ethane (DPTBE,... - ResearchGate. (n.d.). Retrieved from [Link]
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Phenyltrimethylammonium Tribromide (PTT): A Comprehensive Technical Guide to Stability and Storage for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and efficient introduction of bromine atoms into molecular architectures is a frequent necessity. Phenyltrimethylammonium tribromide (PTT), a crystalline, orange solid, has emerged as a versatile and manageable brominating agent, offering a safer and often more selective alternative to liquid bromine.[1] Its utility in the synthesis of intermediates for pharmaceuticals and other specialty chemicals is well-documented.[2] This guide provides an in-depth exploration of the stability and proper storage of PTT, designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure its efficacy and safety in their critical work.
Core Chemical and Physical Properties of this compound
This compound, also known as Trimethylphenylammonium tribromide, is a quaternary ammonium salt that exists as a stable, orange crystalline powder under normal conditions.[3] It is characterized by the presence of a phenyltrimethylammonium cation and a tribromide anion.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄Br₃N | [3] |
| Molecular Weight | 375.93 g/mol | [3] |
| Appearance | Orange crystalline powder | [3] |
| Melting Point | 110-115 °C (with decomposition) | [4] |
| Solubility | Insoluble in water | [5] |
A key feature of PTT is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[6] This property is central to its stability and dictates the necessary storage and handling protocols.
The Stability Profile of this compound: A Multi-faceted Consideration
The stability of PTT is not absolute and is influenced by several environmental factors, primarily moisture, temperature, and light. Understanding the potential degradation pathways is crucial for maintaining the reagent's integrity and ensuring reproducible experimental outcomes.
Hygroscopicity and Hydrolytic Instability
The hygroscopicity of PTT is its most significant vulnerability.[6] The absorption of atmospheric moisture can lead to both physical and chemical degradation.
Physical Changes: Upon absorbing water, the crystalline structure of PTT can be compromised, leading to clumping and difficulty in accurate weighing and dispensing.
Chemical Decomposition (Hydrolysis): The tribromide anion (Br₃⁻) is in equilibrium with bromide (Br⁻) and molecular bromine (Br₂).[7] In the presence of water, this equilibrium can be displaced, and the tribromide ion can undergo hydrolysis. While specific studies on the hydrolysis of PTT are not extensively detailed in publicly available literature, the general principles of anion hydrolysis suggest that the tribromide ion can react with water to form hydrobromic acid (HBr) and hypobromous acid (HOBr), which is unstable and can disproportionate. This process can lead to a decrease in the "active bromine" content of the reagent, reducing its efficacy as a brominating agent.
Caption: Proposed hydrolytic degradation pathway of PTT.
Thermal Decomposition
This compound exhibits thermal instability, particularly as it approaches its melting point, where it decomposes.[4] Studies on the analogous N,N,N-trimethylanilinium salts have shown that thermal degradation can occur via a closed-shell Sₙ2-centered pathway, yielding the parent aniline and a methyl halide.[8][9] In the case of PTT, elevated temperatures could potentially lead to the decomposition of the phenyltrimethylammonium cation.
Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[10]
Incompatibilities
To ensure the stability and safety of PTT, it is crucial to avoid contact with the following substances:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[10]
-
Strong Bases: Can deprotonate the quaternary ammonium salt, leading to decomposition.
-
Moisture/Water: As detailed above, leads to hydrolysis and degradation.[6]
Best Practices for the Storage and Handling of this compound
Adherence to stringent storage and handling protocols is paramount to preserving the quality and reactivity of PTT.
Recommended Storage Conditions
The primary goal of storage is to protect PTT from atmospheric moisture. The following conditions are recommended:
-
Container: Store in a tightly closed, original container.[3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Temperature: Store in a cool, dry place.[3] For short-term storage (days to weeks), refrigeration at 0-4°C is often recommended. For long-term storage (months to years), storage at -20°C is advisable to minimize thermal degradation.[8]
-
Location: Store in a well-ventilated area away from incompatible materials.[11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (0-4°C short-term, -20°C long-term) | Minimizes thermal degradation. |
| Atmosphere | Dry, inert (e.g., Argon, Nitrogen) | Prevents hygroscopic moisture absorption and potential hydrolysis. |
| Container | Tightly sealed, original container | Prevents exposure to atmospheric moisture. |
| Light | Protect from light | While not explicitly stated as highly light-sensitive, storage in the dark is a general best practice for chemical reagents. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and moisture. | Prevents hazardous reactions and chemical degradation. |
Safe Handling Procedures
Due to its corrosive nature, causing severe skin and eye burns, appropriate personal protective equipment (PPE) and handling practices are essential.[3]
-
Ventilation: Always handle PTT in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[11]
-
Personal Protective Equipment (PPE):
-
Dispensing: Minimize the generation of dust when handling.[3] Use appropriate tools for transferring the solid reagent.
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[11]
Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of PTT, especially for long-term stored batches, is crucial for ensuring reliable experimental results.
Titrimetric Analysis for "Active Bromine" Content
A classical and effective method to determine the purity of PTT is through iodometric titration to quantify the "active bromine" content.
Principle: PTT reacts with an excess of potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Stability-Indicating HPLC Method Development
Objective: To develop a method that can separate and quantify this compound from its potential degradation products and impurities.
General Approach:
-
Column Selection: A reversed-phase column (e.g., C18, C8) is a common starting point for the separation of ionic compounds.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the quaternary ammonium cation.
-
Detection: UV detection is suitable for PTT due to the presence of the phenyl group.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the PTT sample should be subjected to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, light). The HPLC method must be able to resolve the PTT peak from all degradation product peaks.
Experimental Protocol: α-Bromination of a Ketone using PTT
This protocol provides a detailed, step-by-step methodology for the α-bromination of an aralkyl ketone, a common application of PTT, adapted from a procedure in Organic Syntheses.
Reaction: α-Bromination of 2-acetyl-6-methoxynaphthalene
Caption: Workflow for the α-bromination of a ketone using PTT.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
This compound (PTT)
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).
-
Addition of PTT: To the stirred solution, add 1.88 g (0.005 mole) of this compound (PTT) in small portions over a 10-minute period. A white precipitate of phenyltrimethylammonium bromide will form.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The solution will become yellow.
-
Quenching and Isolation:
-
Caution: Quenching of brominating agents can be exothermic.
-
Slowly add 50 mL of cold water to the reaction mixture with stirring.
-
Filter the resulting crystalline product using a Buchner funnel.
-
Wash the collected solid with approximately 10 mL of water.
-
-
Purification:
-
Recrystallize the crude product from approximately 15 mL of ethanol.
-
Filter the purified crystals and wash with a small amount of cold ethanol.
-
Air-dry the final product.
-
Safe Quenching of Excess PTT: For reactions where excess PTT is used, the reaction mixture should be quenched before work-up. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be slowly added with vigorous stirring until the reddish-brown color of bromine dissipates.[7] Alternatively, a saturated aqueous solution of sodium bisulfite (NaHSO₃) can be used.
Conclusion
This compound is a valuable and versatile brominating agent for organic synthesis. Its stability and efficacy are, however, intrinsically linked to proper storage and handling. By understanding its hygroscopic nature and potential for degradation, and by implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this important reagent, leading to safer and more reproducible scientific outcomes.
References
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- Evaluation of quaternary ammonium compounds residues in food plants surfaces.
- Tribromide. Wikipedia.
- A Comparative Guide to Brominating Agents for Organic Synthesis. Benchchem.
- Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. LJMU Research Online.
- Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow B
- Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.
- Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
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- Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide.
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
- This compound, 97%. Fisher Scientific.
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- Tribromide anion | Br3-. PubChem.
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Phenyltrimethylammonium tribromide CAS number 4207-56-1
An In-depth Technical Guide to Phenyltrimethylammonium Tribromide (CAS No. 4207-56-1)
Prepared by a Senior Application Scientist
For researchers, chemists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of a synthetic route. This compound (PTT), also known as trimethylphenylammonium tribromide (PTAP), has emerged as a cornerstone reagent in modern organic synthesis[1][2]. It is a versatile and highly efficient brominating agent that offers significant advantages over traditional reagents like elemental bromine[2][3]. As a stable, crystalline solid, PTT mitigates many of the handling and safety concerns associated with liquid bromine, such as its high toxicity and vapor pressure[3][4]. This guide provides a comprehensive technical overview of PTT, grounded in established scientific principles and practical, field-proven insights to empower its effective application in the laboratory.
Core Physicochemical & Spectroscopic Data
Understanding the fundamental properties of a reagent is the first step toward its successful implementation. PTT is an orange, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air[5][6]. Its stability and solid form make it significantly easier to handle, weigh, and dispense compared to liquid bromine[2][3].
| Property | Value | References |
| CAS Number | 4207-56-1 | [7][8][9][10] |
| Molecular Formula | C₉H₁₄Br₃N | [6][9][11] |
| Molecular Weight | 375.93 g/mol | [9][10][11][12] |
| Appearance | Orange to light yellow/brown crystalline powder | [5][6][9][12] |
| Melting Point | 110-115 °C (with decomposition) | [7][9][10][13] |
| Solubility | Soluble in tetrahydrofuran (THF), hot ethanol; Insoluble in water | [7][13][14] |
| Purity | Typically ≥97% | [1][5][9] |
Spectroscopic data is available for structural confirmation, including 1H NMR, IR, and UV-Vis spectra[15][16].
The Chemistry of PTT: Synthesis and Mechanism
Synthesis
PTT is readily prepared in the laboratory. A common and effective method involves the reaction of phenyltrimethylammonium methyl sulfate with bromine in a hydrobromic acid solution[14][17]. An alternative route starts from phenyltrimethylammonium bromide[18]. The general synthesis is outlined below:
Caption: A simplified workflow for the synthesis of PTT.
The crude product precipitates from the reaction mixture and can be purified by recrystallization from acetic acid to yield the characteristic orange crystals[14].
Mechanism of Bromination
The efficacy of PTT as a brominating agent stems from its role as a solid carrier for the tribromide ion (Br₃⁻)[14]. In solution, particularly in solvents like tetrahydrofuran (THF), the tribromide ion exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). It is this liberated molecular bromine that acts as the active electrophile in most bromination reactions.
The quaternary ammonium cation, [C₆H₅N(CH₃)₃]⁺, acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the tribromide anion in organic solvents[9]. This controlled release of bromine allows for more selective and milder reaction conditions compared to using liquid bromine directly, which often leads to over-bromination and side reactions[1].
Caption: The role of PTT as a controlled source of electrophilic bromine.
Key Applications & Experimental Protocols
PTT is a versatile reagent with broad applicability in organic synthesis, from the functionalization of carbonyl compounds to the oxidation of alcohols[1][9][19].
α-Bromination of Carbonyl Compounds
One of the most common applications of PTT is the selective bromination at the α-position of ketones and other carbonyl compounds[3]. The reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile that attacks the electrophilic bromine. This method is crucial for synthesizing α-bromo ketones, which are valuable intermediates for the construction of more complex molecules, including heterocycles and pharmaceuticals[3][19].
Field Insight: The choice of solvent is critical. Tetrahydrofuran (THF) is frequently used because PTT is highly soluble, while the by-product, phenyltrimethylammonium bromide, is not, which helps drive the reaction to completion[14]. Acetic acid is also an effective solvent, particularly for kinetic studies[3][20].
Protocol: α-Bromination of 2-Acetyl-6-methoxynaphthalene [14]
-
Preparation: In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: While stirring at room temperature, add 1.88 g (0.005 mole) of PTT in small portions over a 10-minute period. The stoichiometry is critical here; a 1:1 molar ratio ensures mono-bromination and minimizes side products.
-
Reaction: Stir the resulting slurry at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding water. The brominated product often precipitates and can be collected by filtration.
-
Purification: Wash the filtered solid with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-bromoacetyl-6-methoxynaphthalene.
Oxidation of Alcohols
PTT can function as a chemoselective oxidizing agent for secondary alcohols, converting them to the corresponding ketones[19]. This transformation is typically carried out in the presence of a catalytic amount of antimony(III) bromide (SbBr₃) or copper(II) bromide (CuBr₂). A key advantage of this method is its selectivity; primary alcohols are generally not affected under the same conditions, allowing for the targeted oxidation of secondary alcohols in multifunctional molecules[19].
Protocol: General Oxidation of a Secondary Alcohol [19]
-
Setup: To a solution of the secondary alcohol in a suitable solvent (e.g., dichloromethane), add a catalytic amount (e.g., 0.1 eq) of SbBr₃ or CuBr₂.
-
Reagent Addition: Add PTT (typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction & Monitoring: Stir the mixture at room temperature until the starting material is consumed, as determined by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Synthesis of ω-Bromoesters
PTT is effective in one-pot syntheses that combine multiple transformations. For instance, it can be used to convert aromatic aldehydes and diols into valuable ω-bromoesters[4]. In this process, the aldehyde and diol first form a cyclic acetal, which is then opened by PTT to yield the final bromoester product[4].
Caption: A typical workflow for a synthetic transformation using PTT.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While PTT is safer than liquid bromine, it is a hazardous chemical that must be handled with care.
Hazard Summary:
| Hazard Class | Description | GHS Pictogram | References |
| Skin Corrosion | Causes severe skin burns and eye damage. | GHS05 | [5][7][8][12] |
| Eye Damage | Causes serious eye damage. | GHS05 | [5][7][8][12] |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 | [5][8] |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield[7][8].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact[7].
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact[7][8].
Handling and Storage
-
Handling: Always handle PTT inside a certified chemical fume hood to avoid inhalation of dust[5][6][8]. Avoid generating dust during transfer[5][7]. Do not breathe dust[5][8]. Wash hands thoroughly after handling[5][8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5][8][12]. PTT is hygroscopic and should be stored under an inert atmosphere if possible[5][6][8]. Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[7][8]. It is recommended to store at 2-8°C for long-term stability[9][13][21][22].
First Aid and Spill Management
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5][7][8].
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[5][7][8].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5][7][8].
-
Spill Management: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal[5][7][8]. Do not let the product enter drains[7][12].
Conclusion
This compound is an indispensable reagent in the modern synthetic chemist's toolkit. Its solid nature, high reactivity, and selectivity make it a superior alternative to elemental bromine for a wide range of transformations, including the α-bromination of carbonyls and the oxidation of alcohols[1][3][19]. By understanding its properties, mechanism, and the critical protocols for its safe handling, researchers can confidently leverage PTT to build complex molecular architectures efficiently and safely, accelerating progress in drug discovery and materials science.
References
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- One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of Scientific & Engineering Research.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- The Role of this compound in Modern Chemical Synthesis. Glentham Life Sciences.
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
- Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). Organic Syntheses.
- This compound: A Versatile Reagent in Organic Synthesis.
- Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1).
- Trimethylphenylammonium tribromide.
- Kinetics of Bromination of Benzofurans by this compound.
- This compound | CAS#4207-56-1. MedKoo Biosciences.
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- Trimethylphenylammonium tribromide 97% 4207-56-1. Sigma-Aldrich.
- This compound, 97%. Fisher Scientific.
- Optimizing Chemical Synthesis: The Role of this compound. Amfinecom.
- Trimethylphenylammonium Tribromide 4207-56-1. Tokyo Chemical Industry Co., Ltd..
- This compound(4207-56-1) 1H NMR spectrum. ChemicalBook.
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- Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production.
- This compound synthesis. ChemicalBook.
- Phenyltrimethylammonium bromide | C9H14BrN.
- This compound - Optional[UV-VIS] - Spectrum. SpectraBase.
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A Comprehensive Technical Guide to the Nomenclature of Phenyltrimethylammonium Tribromide (PTAT/PTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltrimethylammonium tribromide is a versatile and efficient brominating and oxidizing agent widely employed in organic synthesis. Its stability, selectivity, and ease of handling as a solid make it a valuable reagent in academic and industrial laboratories for reactions such as the α-bromination of carbonyl compounds and the addition of bromine to alkenes.[1][2] However, the variety of names and acronyms used to refer to this single chemical entity can be a significant source of confusion, potentially leading to errors in procurement, experimental replication, and literature searches. This guide provides a comprehensive overview of the nomenclature, synonyms, and chemical identifiers for this compound to ensure clarity and precision in scientific communication.
Primary Names and Acronyms
The most commonly encountered names for this reagent are This compound and Trimethylphenylammonium tribromide .[3][4] These names clearly describe the molecule's structure, which consists of a phenyltrimethylammonium cation and a tribromide anion.
Two primary acronyms are associated with this compound:
-
PTAT : Derived from P henylt rimethyla mmonium t ribromide.
-
PTAB : This acronym often stands for P henylt rimethyla mmonium p erb romide, another common synonym where "perbromide" is used interchangeably with "tribromide".[1][2][5]
It is crucial for researchers to recognize that despite the different acronyms, they refer to the same chemical structure. The term "perbromide" in this context indicates the presence of the Br₃⁻ anion.
Systematic (IUPAC) Name
The official systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is Benzenaminium, N,N,N-trimethyl-, (tribromide) .[6][7] This name is constructed based on the formal rules of chemical nomenclature:
-
Benzenaminium : Identifies the core structure as a derivative of aniline (benzenamine) where the nitrogen atom is cationic.
-
N,N,N-trimethyl- : Specifies that three methyl groups are attached to the nitrogen atom.
-
(tribromide) : Denotes the counter-anion, Br₃⁻.
While less common in everyday lab use, the IUPAC name is essential for unambiguous identification in publications and regulatory documents.
Synonyms and Common Names
A wide array of synonyms exists for this compound, which can be found in chemical supplier catalogs, databases, and older literature. Understanding these variations is key to conducting thorough literature reviews and sourcing the correct reagent.
| Synonym | Common Acronym/Abbreviation | Context of Use |
| Trimethylphenylammonium tribromide | PTAT | Widely used in catalogs and literature.[3][4] |
| Phenyltrimethylammonium perbromide | PTAB | Common in synthetic chemistry literature.[8][9] |
| Phenyltrimethylammonium bromide dibromide | - | Descriptive name found in supplier catalogs.[1][10] |
| Phenyltrimethylammonium bromide-perbromide | - | Variant of the dibromide name.[3][10][11][12] |
| N,N,N-Trimethylanilinium tribromide | - | A more formal, descriptive name.[3][13] |
| Jacques reagent | - | A historical or trivial name.[7][8][14] |
| Ammonium, trimethylphenyl-, (tribromide) | - | A name based on the ammonium salt structure.[6][8] |
| Mono(N,N,N-trimethylbenzenaminium) tribromide | - | A highly specific, formal name.[7][15] |
Critical Chemical Identifiers
To eliminate any ambiguity arising from synonyms, researchers should rely on universal chemical identifiers. The CAS (Chemical Abstracts Service) Registry Number is the most reliable identifier for a chemical substance.
| Identifier | Value |
| CAS Registry Number | 4207-56-1 [4][9][11][12][16][17] |
| PubChem CID | 77880[16] |
| EC Number | 224-127-8[3] |
| MDL Number | MFCD00011789[3][16] |
| Beilstein Registry Number | 3919459[3][9] |
| UNII | 9V4E7J2MSS[9][14] |
| Molecular Formula | C₉H₁₄Br₃N[11][16] |
| Molecular Weight | 375.93 g/mol [11][16] |
| InChIKey | PRXNKYBFWAWBNZ-UHFFFAOYSA-N[9] |
| Canonical SMILES | C(C)C1=CC=CC=C1.Br[9][18] |
Workflow for Reagent Identification
When encountering an unfamiliar name or acronym in a publication or protocol, a systematic verification process is essential. The following workflow ensures the correct identification of the chemical entity.
Caption: Workflow for verifying a chemical's identity using its CAS number.
Experimental Protocol: α-Bromination of a Ketone
To illustrate the practical application of PTAT, a representative protocol for the α-bromination of a simple ketone is provided below. This procedure highlights the reagent's utility and handling.
Objective: To synthesize 2-bromoacetophenone from acetophenone using this compound (PTAT).
Materials:
-
Acetophenone
-
This compound (CAS: 4207-56-1)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 1.20 g, 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution at room temperature, add this compound (PTAT) (e.g., 3.76 g, 10.0 mmol) in one portion. The orange color of the PTAT will be observed.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The orange color of the reaction mixture may fade as the tribromide is consumed.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-bromoacetophenone can be purified by column chromatography or recrystallization if necessary.
Conclusion
The consistent and accurate identification of chemical reagents is fundamental to experimental reproducibility and laboratory safety. For this compound, a powerful and common synthetic tool, a familiarity with its various synonyms—including PTAT and PTAB—is beneficial. However, best practice dictates the primary use of the CAS Registry Number 4207-56-1 in all documentation, from laboratory notebooks to publications and purchase orders. This ensures that regardless of the trivial or supplier-specific name used, the chemical entity is unambiguously identified, fostering clarity and integrity in the scientific community.
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-
LabSolutions. Trimethylphenylammonium tribromide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77880, Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). [Link]
-
Organic-Chemistry.org. Phenyltrimethylammonium Perbromide (PTAB). [Link]
-
U.S. Global Substance Registration System. This compound. [Link]
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Loba Chemie. This compound. [Link]
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Pharmaffiliates. Trimethylphenylammonium Tribromide. [Link]
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ChemBK. Phenyl Trimethyl Ammonium Tribromide. [Link]
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Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2009(02), 330-331. [Link]
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Ascent Sbr. PTA Purified Terephthalic Acid Manufacturers. [Link]
-
U.S. Environmental Protection Agency. Benzenaminium, N,N,N-trimethyl-, bromide (1:1). [Link]
-
PharmaCompass. Benzenaminium, N,N,N-trimethyl-, (tribromide). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7489, Terephthalic Acid. [Link]
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Wikipedia. Cetrimonium bromide. [Link]
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Womble Bond Dickinson. Navigating California's New Arbitration Landscape: Understanding SB 82 and Its Potential Impact. [Link]
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The Good Scents Company. terephthalic acid. [Link]
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An In-Depth Technical Guide on the Health and Safety Precautions for Phenyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
Phenyltrimethylammonium tribromide (PTAT), also known as trimethylphenylammonium tribromide, is a versatile and effective brominating agent used in organic synthesis.[1] Its solid, crystalline nature makes it a safer and more manageable alternative to liquid bromine for various chemical transformations.[1] However, its utility in the laboratory is matched by its significant health and safety hazards. This guide provides a comprehensive overview of the necessary precautions for handling PTAT, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[5][6]
GHS Hazard Statements:
GHS Pictogram:
The primary hazards associated with PTAT are due to its corrosive nature. Contact with skin or eyes can lead to severe burns and potentially permanent damage.[5] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[5] Ingestion can result in severe burns to the gastrointestinal tract.[5]
First-Aid Measures: Immediate and Essential Responses
In the event of exposure to this compound, immediate and appropriate first-aid is crucial. All personnel handling this chemical should be familiar with these procedures and the location of emergency equipment.
Emergency Response Workflow
Caption: Emergency first-aid procedures for this compound exposure.
-
After Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2][5]
-
After Skin Contact: Immediately remove all contaminated clothing and shoes.[2][9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention.[5]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[2][6]
-
After Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2][5]
Handling and Storage: Proactive Safety Measures
Proper handling and storage procedures are paramount to preventing exposure to this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid generating dust.[5][9] Use appropriate tools to handle the solid material and minimize dust creation during transfer.
-
Do not breathe in the dust.[3]
-
Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[2][10]
-
To avoid a violent reaction, always add the material to water and never the other way around.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
The substance is hygroscopic and should be protected from moisture.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory when working with this compound.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[2][5] | To protect against splashes and dust that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[2][5] | To prevent skin contact which can lead to severe burns.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated and ventilation is inadequate.[3][5] | To prevent inhalation of dust which can cause respiratory tract irritation and burns.[5] |
Always inspect PPE before use to ensure its integrity.[2] Contaminated clothing should be removed immediately and washed before reuse.[5][9]
Spill and Disposal Procedures: Containing and Mitigating Risks
In the event of a spill, prompt and correct action is necessary to prevent the spread of contamination and exposure to personnel.
Spill Cleanup:
-
Evacuate all non-essential personnel from the spill area.[10]
-
Ensure adequate ventilation.[10]
-
Wear the appropriate PPE as outlined in the previous section.[10]
-
Carefully sweep up the spilled solid material, avoiding dust generation.[2][5]
-
Place the spilled material into a suitable, labeled container for disposal.[2][9]
-
Clean the spill area with a suitable agent to neutralize any residue, and then wash the area.[9]
-
Prevent the spilled material from entering drains or waterways.[2][9]
Disposal:
-
Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.[3][6]
-
Waste is classified as hazardous.[6] It should be disposed of through a licensed waste disposal company.[3][7]
Toxicological Information
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand strict adherence to safety protocols. By understanding the risks, implementing proper handling and storage procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The causality behind these protocols is to prevent direct contact and inhalation, thereby mitigating the risk of severe chemical burns and respiratory damage. This self-validating system of precautions ensures a safer laboratory environment for everyone.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 27663, Phenyltrimethylammonium bromide. [Link]
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electrophilic bromination mechanism with Phenyltrimethylammonium tribromide
An In-Depth Technical Guide to Electrophilic Bromination with Phenyltrimethylammonium Tribromide (PTAT)
Authored by a Senior Application Scientist
Abstract
Electrophilic aromatic bromination is a cornerstone of modern organic synthesis, providing essential intermediates for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and operational safety. This guide provides a comprehensive technical overview of this compound (PTAT), a reagent that has emerged as a superior alternative to traditional brominating agents like elemental bromine. We will explore the nuanced mechanistic details of PTAT-mediated electrophilic bromination, discuss factors governing its high regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of PTAT for precise and safe molecular construction.
This compound (PTAT): A Profile
This compound (CAS 4207-56-1) is a stable, non-volatile, orange crystalline solid.[3] Its solid-state nature is the primary reason for its enhanced safety profile compared to highly corrosive and volatile liquid bromine, significantly reducing handling risks and exposure to hazardous fumes.[3][4] The reagent is composed of a phenyltrimethylammonium cation and a tribromide anion (Br₃⁻), which acts as the source of electrophilic bromine. This structure contributes to its controlled reactivity and remarkable selectivity in various chemical transformations.[3]
Physicochemical & Safety Data
For any laboratory application, a thorough understanding of a reagent's properties and safety requirements is non-negotiable. The following table summarizes the key characteristics of PTAT.
| Property | Value | Reference |
| CAS Number | 4207-56-1 | [5] |
| Molecular Formula | C₉H₁₄Br₃N | [5] |
| Molecular Weight | 375.93 g/mol | [5] |
| Appearance | Light yellow to orange-brown crystalline powder | [3][5] |
| Melting Point | 110 - 115 °C | [5] |
| Purity | ≥97% | [6] |
| Primary Hazard | Causes severe skin burns and eye damage | [7] |
| Incompatibility | Strong oxidizing agents, moisture | [8][9] |
Mandatory Safety & Handling Protocol
Trustworthiness in experimental science begins with safety. The use of PTAT, while safer than liquid bromine, demands strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber), and inspect them prior to use.[10]
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11]
Handling and Storage:
-
Ventilation: Always handle PTAT in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8][10]
-
Dispensing: As a solid, PTAT can be accurately weighed, which is a significant advantage over volumetric measurement of liquid bromine.[4] Avoid generating dust during transfer.[8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials and moisture.[8][9]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry clean-up procedures and place it in a suitable, labeled container for disposal.[8][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The Core Mechanism of Electrophilic Aromatic Bromination
The generally accepted mechanism for electrophilic aromatic bromination proceeds via a two-step process involving the formation of a cationic intermediate known as an arenium ion or Wheland intermediate.[2][12] PTAT serves as an excellent source of the bromine electrophile required for this transformation.
Generation of the Bromine Electrophile
The tribromide anion of PTAT exists in equilibrium with molecular bromine (Br₂) and a bromide anion (Br⁻). While Br₂ itself is an electrophile, its electrophilicity can be enhanced, often by a Lewis acid catalyst in the case of unactivated or deactivated aromatic rings.[12][13] However, for electron-rich (activated) aromatic systems, the Br₂ generated from PTAT is sufficiently electrophilic to initiate the reaction without a catalyst.
The Substitution Pathway
The bromination reaction follows a well-established pathway:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This step is typically the rate-determining step of the reaction. It disrupts the aromaticity of the ring and forms the resonance-stabilized Wheland intermediate.[12]
-
Re-aromatization: A weak base in the reaction mixture, such as the bromide anion (Br⁻) or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate. This restores the aromaticity of the ring, yielding the final brominated product and HBr.
It is noteworthy that recent high-level computational studies have cast some doubt on the universal presence of a stable Wheland intermediate, suggesting that an addition-elimination pathway may be kinetically favored under certain conditions.[14][15] However, the Wheland intermediate model remains a powerful and widely used framework for predicting and explaining reactivity and regioselectivity in electrophilic aromatic substitution.
Mechanistic Diagram
Caption: General mechanism of electrophilic aromatic bromination using PTAT.
Causality of Reactivity and Regioselectivity
The success of a synthetic step hinges on controlling not only if a reaction occurs, but where it occurs. In electrophilic aromatic bromination, the regiochemical outcome is dictated by the substituents already present on the aromatic ring.
-
Activating Groups (Ortho-, Para-Directing): Substituents that donate electron density to the ring, such as -OH, -OR, -NH₂, and alkyl groups, activate the ring towards electrophilic attack.[13] They stabilize the positive charge in the Wheland intermediate, particularly when the electrophile adds to the ortho or para positions. This stabilization lowers the activation energy for the formation of these intermediates, making ortho and para substitution the major pathways. PTAT is known to exhibit high para-selectivity for many activated substrates.[2][16]
-
Deactivating Groups (Meta-Directing): Substituents that withdraw electron density from the ring, such as -NO₂, -CN, -SO₃H, and -C(O)R, deactivate the ring. They destabilize the cationic intermediate. Attack at the meta position is least disfavored because this position avoids placing the positive charge directly adjacent to the electron-withdrawing group, making it the major pathway for deactivated systems.
-
Halogens (Ortho-, Para-Directing Deactivators): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the intermediate.
Summary of Directing Effects
| Group Type | Examples | Effect on Rate | Directing Influence |
| Strongly Activating | -NH₂, -OH, -OR | Greatly Increases | Ortho, Para |
| Moderately Activating | -NHC(O)R, -OC(O)R | Increases | Ortho, Para |
| Weakly Activating | -Alkyl, -Aryl | Slightly Increases | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para |
| Moderately Deactivating | -C(O)H, -C(O)R, -CO₂R | Decreases | Meta |
| Strongly Deactivating | -NO₂, -CN, -SO₃H, -NR₃⁺ | Greatly Decreases | Meta |
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, representing established methodologies for the synthesis and application of PTAT.
Protocol 1: Synthesis of this compound (PTAT)
This two-step procedure is adapted from established literature, providing a reliable method for the in-lab preparation of the reagent.[17]
Step A: Phenyltrimethylammonium Sulfomethylate Synthesis
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (0.205 mol) in 100 mL of toluene.
-
Warm the solution to approximately 40°C.
-
Add dimethyl sulfate (0.20 mol) dropwise over 20 minutes. Caution: Dimethyl sulfate is highly toxic.
-
Observe the crystallization of the colorless sulfomethylate. The temperature will slowly rise to ~50°C.
-
After addition is complete, allow the reaction to stir at ambient temperature for 1.5 hours, then heat on a steam bath for 1 hour.
-
Cool the mixture, filter the solid product, wash with dry toluene (20 mL), and dry under vacuum.
Step B: this compound Synthesis
-
In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve the phenyltrimethylammonium sulfomethylate (0.040 mol) in a solution of 10 mL of 48% hydrobromic acid diluted with 10 mL of water.
-
Add bromine (0.049 mol) dropwise over 20 minutes. An orange-yellow precipitate of PTAT will form immediately.
-
Continue stirring for 15 minutes after the addition is complete.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is colorless, and then wash with 20 mL of cold methanol.
-
Dry the product under vacuum to yield PTAT.
Caption: Workflow for the laboratory synthesis of PTAT.
Protocol 2: Selective α-Bromination of an Aralkyl Ketone
This protocol demonstrates the chemoselectivity of PTAT, which preferentially brominates the α-position of a ketone over the activated aromatic ring, a selectivity not possible with molecular bromine.[17]
Reaction: α-Bromination of 2-Acetyl-6-methoxynaphthalene.
-
In a 500-mL flask, dissolve 2-acetyl-6-methoxynaphthalene (0.05 mol) in 250 mL of dry tetrahydrofuran (THF).[17]
-
Add PTAT (0.05 mol, 1 equivalent) to the stirred solution at room temperature. The orange color of the PTAT will disappear, and a white precipitate of phenyltrimethylammonium bromide will form. The reaction is typically complete in under 15 minutes.
-
Filter the reaction mixture to remove the precipitated phenyltrimethylammonium bromide.
-
Evaporate the THF from the filtrate under reduced pressure.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Wash the ether solution sequentially with water, 5% aqueous sodium bicarbonate, and finally with water again.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from 95% ethanol to yield pure 2-bromoacetyl-6-methoxynaphthalene.
This protocol highlights a key "causality behind experimental choices": using PTAT in THF allows for easy separation of the product from the insoluble phenyltrimethylammonium bromide byproduct by simple filtration, streamlining the purification process.[17]
Conclusion and Future Outlook
This compound is an indispensable reagent in modern organic synthesis. Its performance as a selective and efficient brominating agent, coupled with its superior safety and handling characteristics, establishes it as a preferred choice for a multitude of applications, from academic research to industrial-scale pharmaceutical production.[4][6][18] The controlled reactivity of PTAT allows chemists to achieve targeted brominations, minimizing unwanted side reactions and simplifying complex synthetic routes.[3] As the demand for more efficient, sustainable, and safer chemical processes grows, the role of well-designed reagents like PTAT will continue to expand, enabling the development of the next generation of life-saving drugs and advanced materials.
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The Architectonics of Reactivity: A Deep Dive into Phenyltrimethylammonium Tribromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Phenyltrimethylammonium tribromide (PTT), a stable, crystalline, and versatile reagent, has carved a significant niche in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its growing prominence stems from a unique combination of reactivity, selectivity, and enhanced safety profile compared to elemental bromine. This guide provides a comprehensive exploration of the theoretical underpinnings of PTT's reactivity, moving beyond a mere recitation of protocols to a deeper understanding of its mechanistic nuances. We will dissect the structure and bonding of the active tribromide anion, analyze its reactivity profile across a range of important transformations, and provide detailed, field-proven experimental methodologies. This document is intended to serve as a valuable resource for scientists seeking to leverage the full potential of this compound in their research and development endeavors.
The Foundation: Structure, Properties, and the Tribromide Anion
This compound is a quaternary ammonium salt that exists as an orange crystalline powder.[1] Its solid nature is the first of many advantages over the hazardous and volatile liquid bromine, allowing for easier handling, storage, and precise measurement.[2]
The key to PTT's reactivity lies in its composition: a phenyltrimethylammonium cation ([C₆H₅N(CH₃)₃]⁺) and a tribromide anion ([Br₃]⁻).[2] The cation's primary role is to provide a stable crystalline lattice and to influence the reagent's solubility in organic solvents. The tribromide anion, however, is the heart of its chemical utility.
The [Br₃]⁻ anion possesses a linear geometry, a consequence of the three lone pairs around the central bromine atom occupying the equatorial positions in a trigonal bipyramidal electron pair geometry.[3] The bonding in the tribromide anion is best described by the three-center, four-electron (3c-4e) bond model.[4][5] In this model, the three p-orbitals of the bromine atoms combine to form three molecular orbitals: a bonding, a non-bonding, and an antibonding orbital. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Br-Br interaction.[4] This delocalized bonding is crucial as it renders the terminal bromine atoms less electrophilic than in diatomic bromine (Br₂), a factor that is central to PTT's enhanced selectivity.[6]
In solution, PTT exists in equilibrium with molecular bromine and the bromide salt of the cation. This equilibrium provides a low, steady concentration of the active brominating species, which helps to minimize side reactions often observed with the highly reactive Br₂.[7]
The Reactivity Profile: A Multi-faceted Reagent
This compound is a versatile reagent capable of participating in a wide array of chemical transformations, most notably as a brominating agent and a mild oxidant.[8]
Bromination Reactions: Precision and Selectivity
The controlled delivery of bromine by PTT allows for highly selective brominations, a critical requirement in the synthesis of complex pharmaceutical intermediates.[1][9]
PTT is an excellent reagent for the α-bromination of ketones, a fundamental transformation in organic synthesis. The reaction typically proceeds under mild conditions and demonstrates high regioselectivity. For instance, in the synthesis of intermediates for bioactive compounds, the selective monobromination of aryl methyl ketones is a key step.[8]
The mechanism for the acid-catalyzed α-bromination of a ketone using PTT involves the initial formation of an enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of the tribromide anion.
-
Caption: Mechanism of α-Bromination of Ketones with PTT. */
PTT can also be employed for the electrophilic bromination of activated aromatic rings. Its milder nature compared to Br₂ often leads to higher selectivity, particularly for mono-bromination, and reduces the formation of polybrominated byproducts.
Oxidation Reactions: A Gentle Oxidizing Agent
Beyond bromination, PTT serves as a mild and selective oxidizing agent. A notable application is the oxidation of secondary alcohols to their corresponding ketones.[8] This transformation is often chemoselective, leaving primary alcohols untouched under the same reaction conditions.[8] The reaction can be catalyzed by Lewis acids such as SbBr₃ or CuBr₂.[8]
-
Caption: Oxidation of Secondary Alcohols using PTT. */
Comparative Analysis with Other Brominating Agents
The choice of a brominating agent is critical for the success of a synthetic step. The following table provides a comparative overview of PTT with other common brominating agents.
| Reagent | Formula | Physical State | Key Applications | Advantages | Disadvantages |
| This compound (PTT) | [C₆H₅N(CH₃)₃]Br₃ | Orange Crystalline Solid | α-Bromination of carbonyls, electrophilic aromatic bromination, oxidation of alcohols | Stable, easy to handle, selective, provides a low concentration of Br₂ | Higher molecular weight, can be less reactive than Br₂ |
| Molecular Bromine | Br₂ | Reddish-brown volatile liquid | Broad-spectrum brominating agent | Highly reactive | Highly toxic, corrosive, difficult to handle, often leads to over-bromination |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation | Solid, provides a low, constant concentration of Br₂ | Can be unstable if impure, requires a radical initiator for allylic/benzylic bromination |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers | Solid, stable, safer alternative to liquid bromine | Can be less reactive than Br₂ |
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. As with any chemical procedure, a thorough risk assessment should be conducted prior to execution.
Synthesis of this compound
This procedure is adapted from a well-established method.
Materials:
-
Phenyltrimethylammonium bromide
-
Bromine
-
Hydrobromic acid (48%)
-
Water
Procedure:
-
In a suitable flask equipped with a magnetic stirrer, dissolve phenyltrimethylammonium bromide in a minimal amount of 48% hydrobromic acid diluted with an equal volume of water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine to the stirred solution.
-
An orange-yellow precipitate of this compound will form immediately.
-
Continue stirring the slurry at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
-
Air-dry the product. The crude PTT can be recrystallized from glacial acetic acid to yield orange crystals.
α-Bromination of an Aralkyl Ketone
This protocol outlines the selective monobromination of an aralkyl ketone.
Materials:
-
Aralkyl ketone (e.g., 2-acetyl-6-methoxynaphthalene)
-
This compound (PTT)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry flask, dissolve the aralkyl ketone (1.0 eq) in anhydrous THF.
-
To the stirred solution, add PTT (1.0 eq) portion-wise at room temperature.
-
The disappearance of the orange color of PTT indicates the progress of the reaction.
-
Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated phenyltrimethylammonium bromide.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.
-
The product can be further purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1] Store PTT in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound stands as a testament to the continuous evolution of synthetic reagents, offering a safer, more selective, and often more efficient alternative to traditional brominating agents. Its reactivity, rooted in the unique electronic structure of the tribromide anion, allows for a broad range of applications in modern organic synthesis. For researchers and drug development professionals, a thorough understanding of the theoretical basis of PTT's reactivity is not merely academic; it is the key to unlocking its full potential in the rational design and execution of complex synthetic pathways. This guide has aimed to provide that foundational knowledge, bridging theory with practical application, to empower scientists in their pursuit of innovation.
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Optimizing Chemical Synthesis: The Role of this compound. (n.d.). Retrieved from [Link]
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Loba Chemie. (2017). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2009(02), 330–331. Retrieved from [Link]
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The Role of this compound in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
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Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. Retrieved from [Link]
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One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). Retrieved from [Link]
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Socratic Q&A. (2014). Describe the bonding in a tribromide anion, what is its structure? Retrieved from [Link]
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Quora. (2019). What is a 3-center 4-electron bonding? Which compounds show it, and why? Retrieved from [Link]
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Sharma, S. K. (2015). Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system. Chemistry International, 1(1), 60-70. Retrieved from [Link]
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Mastering Bromination: Your Guide to this compound. (n.d.). Retrieved from [Link]
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Phenyltrimethylammonium Tribromide: A Comprehensive Technical Guide for the Modern Organic Chemist
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Phenyltrimethylammonium Tribromide (PTAB), a versatile and highly effective brominating and oxidizing agent. We will explore its historical context, synthesis, fundamental properties, and diverse applications in modern organic synthesis, offering field-proven insights and detailed experimental protocols.
Introduction: The Rise of a Stable Brominating Agent
In the realm of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a fundamental transformation. For decades, chemists relied on elemental bromine (Br₂), a volatile, corrosive, and highly toxic liquid, posing significant handling and safety challenges. The quest for safer, more manageable, and selective brominating agents led to the development of solid bromine carriers. Among these, this compound (PTAB), an orange crystalline solid, has emerged as a reagent of choice for a multitude of applications.[1]
This guide will delve into the core attributes of PTAB, providing a robust framework for its effective utilization in the laboratory. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deeper understanding of this powerful reagent.
A Historical Perspective: From Quaternary Ammonium Salts to a Versatile Reagent
The history of this compound is intertwined with the broader exploration of quaternary ammonium polyhalides. While the synthesis of various quaternary ammonium salts was documented in the early 20th century, the specific investigation and popularization of PTAB as a valuable synthetic tool came later.
The foundational work on the preparation of similar compounds can be traced back to early studies on polyhalogenated quaternary ammonium salts. A significant procedure for the preparation of PTAB is a modification of the work by Vorländer and Siebert.[2] However, the recognition of PTAB's utility as a stable and selective brominating agent in organic synthesis was notably advanced by the work of Marquet and Jacques.[2] Their investigations demonstrated the practical advantages of PTAB over liquid bromine, paving the way for its widespread adoption in the chemical community.
Synthesis and Molecular Characteristics
The reliable synthesis of high-purity PTAB is crucial for its effective application. The most common laboratory-scale preparation involves the reaction of a phenyltrimethylammonium salt with elemental bromine.
Synthetic Pathway
A widely used method for the synthesis of PTAB begins with the quaternization of an aniline derivative followed by the addition of bromine. A typical procedure starts from xylidine, which is methylated using dimethyl sulfate to form phenyltrimethylammonium methyl sulfate.[3] This intermediate is then treated with hydrobromic acid and bromine to yield the desired this compound.[2][3]
Caption: Synthesis of this compound.
Detailed Experimental Protocol for PTAB Synthesis
This protocol is a modification of established procedures.[2][3]
Materials:
-
Phenyltrimethylammonium sulfomethylate (can be synthesized from xylidine and dimethyl sulfate)
-
48% Hydrobromic acid
-
Bromine
-
Acetic acid (for recrystallization)
Procedure:
-
In a suitable flask equipped with a magnetic stirrer, dissolve phenyltrimethylammonium sulfomethylate in a solution of 48% hydrobromic acid and water.
-
Cool the mixture in an ice bath.
-
Slowly add bromine to the stirred solution via a dropping funnel over a period of 20-30 minutes. An orange-yellow precipitate will form immediately.[2]
-
Continue stirring the slurry at room temperature for 5-6 hours to ensure complete reaction.
-
Filter the resulting solid product and wash it with a small amount of cold water.
-
Air-dry the crude product.
-
For purification, recrystallize the crude PTAB from acetic acid to obtain orange crystals.[2]
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under vacuum.
Physical and Chemical Properties
PTAB is an orange crystalline solid that is stable and easy to handle compared to liquid bromine.[1] Its properties make it a convenient reagent for various laboratory applications.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | PTAB, Trimethylphenylammonium tribromide | [4][5] |
| CAS Number | 4207-56-1 | [4][5] |
| Molecular Formula | C₉H₁₄Br₃N | [5] |
| Molecular Weight | 375.93 g/mol | [4][5] |
| Appearance | Light yellow to orange crystalline powder | [5][6] |
| Melting Point | 110-115 °C (decomposes) | [4][5][6] |
| Solubility | Soluble in tetrahydrofuran (THF) and hot ethanol; insoluble in water. | [2][6] |
| "Active Bromine" % | ~42.5% | [2] |
Applications in Organic Synthesis: A Versatile Workhorse
This compound is a versatile reagent with a broad range of applications in organic synthesis, primarily as a brominating agent and a mild oxidizing agent.[1][5][7]
Bromination Reactions
PTAB is an excellent source of electrophilic bromine for the bromination of a wide variety of organic substrates. The tribromide anion (Br₃⁻) is the active brominating species, which is considered a "tamed" form of bromine, leading to higher selectivity in many cases.[2]
a) Bromination of Alkenes and Alkynes: PTAB readily adds to carbon-carbon double and triple bonds to afford the corresponding dibromoalkanes and tetrabromoalkanes. This reaction is crucial for the introduction of bromine atoms, which can then be further functionalized.[6][8]
b) α-Bromination of Carbonyl Compounds: The selective bromination of the α-position of ketones, esters, and other carbonyl compounds is a key transformation in organic synthesis, as the resulting α-bromo carbonyl compounds are valuable intermediates for the synthesis of more complex molecules. PTAB provides a convenient and efficient method for this transformation.
Caption: α-Bromination of a ketone using PTAB.
c) Bromination of Aromatic Compounds: PTAB can be used for the electrophilic bromination of activated aromatic rings, such as phenols and anilines. The reaction conditions are often milder than those required with elemental bromine.
Oxidation Reactions
Beyond its role as a brominating agent, PTAB also functions as a mild and selective oxidizing agent for a range of functional groups.[7]
a) Oxidation of Alcohols: In the presence of a catalytic amount of a Lewis acid such as SbBr₃ or CuBr₂, PTAB can selectively oxidize secondary alcohols to the corresponding ketones.[1][7] Notably, primary alcohols are often unaffected under these conditions, allowing for chemoselective transformations.[1][7]
b) Oxidation of Sulfides: PTAB can efficiently and selectively oxidize sulfides to sulfoxides.[7] This transformation is often performed in aqueous pyridine and is valuable in the synthesis of various sulfur-containing compounds.
Other Applications
PTAB has also found utility in other synthetic transformations, including:
-
Synthesis of ω-bromoesters from aromatic aldehydes and diols. [9]
-
As a phase transfer catalyst in certain reactions. [5]
-
In the synthesis of heterocyclic compounds.
Mechanistic Insights: The Role of the Tribromide Anion
The reactivity of this compound stems from the nature of the tribromide anion (Br₃⁻). In solution, particularly in solvents like tetrahydrofuran (THF), PTAB dissociates to provide the phenyltrimethylammonium cation and the tribromide anion.[2]
Caption: Dissociation of PTAB and subsequent reaction.
The tribromide ion is in equilibrium with molecular bromine and a bromide ion:
Br₃⁻ ⇌ Br₂ + Br⁻
This equilibrium means that PTAB acts as a controlled-release source of electrophilic bromine. The lower concentration of free bromine compared to using liquid bromine directly often leads to increased selectivity and reduced side reactions. The properties of the Br₃⁻ ion are different from those of molecular bromine, which contributes to the unique reactivity profile of PTAB.[2]
Safe Handling and Disposal
While this compound is significantly safer to handle than liquid bromine, it is still a hazardous chemical and appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle PTAB in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. It is hygroscopic and should be kept in a tightly sealed container.[6]
-
Disposal: Dispose of waste PTAB and any contaminated materials in accordance with local, state, and federal regulations. Unreacted PTAB can be quenched with a solution of sodium thiosulfate.
Conclusion: A Modern Reagent for a Modern Laboratory
This compound has firmly established itself as an indispensable tool in the arsenal of the modern organic chemist. Its stability, ease of handling, and selective reactivity make it a superior alternative to elemental bromine in a wide array of synthetic transformations. From the bromination of alkenes and carbonyl compounds to the mild oxidation of alcohols and sulfides, the versatility of PTAB is undeniable. By understanding its historical development, synthesis, properties, and mechanistic nuances, researchers can confidently and effectively leverage this powerful reagent to advance their scientific endeavors.
References
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Phenyltrimethylammonium Tribromide: A Comprehensive Technical Guide to Molecular Structure, Bonding, and Synthetic Applications
Abstract
Phenyltrimethylammonium tribromide (PTT), a quaternary ammonium polyhalide, stands as a pivotal reagent in modern organic synthesis. Its efficacy as a solid, stable, and selective brominating agent offers significant advantages over elemental bromine, ensuring safer handling and enhanced reaction control. This in-depth technical guide provides a comprehensive analysis of the molecular structure and bonding of PTT, elucidating the intricate interplay between the phenyltrimethylammonium cation and the tribromide anion. Furthermore, this guide details field-proven experimental protocols for its synthesis and application, offering researchers, scientists, and drug development professionals a thorough understanding of this versatile compound.
Introduction: The Rise of this compound in Organic Chemistry
The pursuit of safer and more efficient reagents is a cornerstone of advancement in chemical synthesis. This compound (PTT), also known as trimethylphenylammonium tribromide, has emerged as a superior alternative to liquid bromine for a multitude of bromination reactions.[1][2][3] Its solid, crystalline nature mitigates the significant hazards associated with the volatility and corrosiveness of elemental bromine, making it an invaluable tool in both academic and industrial laboratories.[3]
This guide will delve into the fundamental molecular characteristics of PTT, providing a detailed examination of its structure and the nature of its chemical bonds. This foundational understanding is crucial for comprehending its reactivity and optimizing its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
Molecular Structure and Bonding: An In-depth Analysis
This compound is an ionic compound composed of a phenyltrimethylammonium cation ([C₆H₅N(CH₃)₃]⁺) and a tribromide anion ([Br₃]⁻). The electrostatic attraction between these two ions is the primary force governing the compound's crystal lattice structure.
The Phenyltrimethylammonium Cation: Structure and Conformation
The phenyltrimethylammonium cation features a central nitrogen atom covalently bonded to a phenyl group and three methyl groups. This arrangement results in a tetrahedral geometry around the nitrogen atom, albeit with some distortion due to the different steric and electronic demands of the phenyl and methyl substituents.
Table 1: Representative Bond Lengths and Angles of the Phenyltrimethylammonium Cation
| Bond/Angle | Value | Source |
| C-N (methyl) | ~1.47 - 1.51 Å | [4] |
| C-N (phenyl) | ~1.48 Å | [4] |
| C-C (phenyl) | ~1.37 - 1.40 Å | [4] |
| C-N-C (methyl-N-methyl) | ~108 - 111° | [4] |
| C-N-C (methyl-N-phenyl) | ~107 - 110° | [4] |
| C-C-C (phenyl) | ~118 - 121° | [4] |
The C-N bond lengths are typical for single bonds between carbon and a quaternary nitrogen atom. The bond angles around the nitrogen atom deviate slightly from the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky phenyl group and the methyl groups.[4]
The Tribromide Anion: A Linear Polyhalide
The tribromide anion ([Br₃]⁻) is a well-characterized polyhalide ion. Spectroscopic and crystallographic studies have consistently shown that the tribromide anion possesses a linear or near-linear geometry.[5][6] The central bromine atom is bonded to two terminal bromine atoms, with the overall structure dictated by Valence Shell Electron Pair Repulsion (VSEPR) theory. The central bromine atom has three lone pairs of electrons in equatorial positions of a trigonal bipyramidal arrangement, forcing the two terminal bromine atoms into the axial positions, resulting in a linear molecule.[6]
The Br-Br-Br bond angle is consistently found to be 180°.[5] The Br-Br bond lengths can be symmetric or asymmetric depending on the crystal packing and the nature of the counter-ion. In a crystallographic study of a compound containing a tribromide anion, a symmetric bond length of 2.5461 Å was observed.[5]
Table 2: Geometric Parameters of the Tribromide Anion
| Parameter | Value | Source |
| Br-Br-Br Bond Angle | 180° | [5] |
| Br-Br Bond Length | ~2.5461 Å | [5] |
Ionic Bonding and Crystal Packing
The solid-state structure of this compound is a crystal lattice held together by the electrostatic forces between the positively charged phenyltrimethylammonium cations and the negatively charged tribromide anions. The specific arrangement of these ions in the unit cell will be influenced by factors such as ionic size, shape, and the potential for weak intermolecular interactions like hydrogen bonding between the methyl hydrogens of the cation and the bromine atoms of the anion.
Experimental Protocols: Synthesis and Application
The utility of PTT is best understood through practical application. The following protocols provide a self-validating system for the synthesis of PTT and its subsequent use in a representative bromination reaction.
Synthesis of this compound
This protocol is adapted from established methods and is designed for laboratory-scale synthesis. The causality behind each step is explained to ensure a thorough understanding of the process.
Workflow for the Synthesis of this compound
Caption: A stepwise workflow for the laboratory synthesis of PTT.
Methodology:
-
Preparation of Phenyltrimethylammonium Bromide:
-
Rationale: The first step involves the quaternization of the nitrogen atom in N,N-dimethylaniline to form the corresponding ammonium salt. Methyl bromide is a common and effective methylating agent for this purpose.
-
Procedure: In a well-ventilated fume hood, dissolve N,N-dimethylaniline in a suitable solvent such as acetone. Cool the solution in an ice bath and slowly add methyl bromide. Stir the reaction mixture at room temperature until the precipitation of phenyltrimethylammonium bromide is complete.
-
-
Formation of this compound:
-
Rationale: The tribromide anion is formed by the reaction of the bromide anion from the quaternary ammonium salt with elemental bromine.
-
Procedure: Suspend the synthesized phenyltrimethylammonium bromide in a solvent like glacial acetic acid. To this suspension, add a stoichiometric amount of liquid bromine dropwise with constant stirring. The characteristic orange-red color of PTT will develop as it precipitates out of the solution.
-
-
Isolation and Purification:
-
Rationale: The solid product is isolated by filtration and washed to remove any unreacted starting materials or byproducts. Recrystallization can be performed to obtain a highly pure product.
-
Procedure: Collect the precipitated PTT by vacuum filtration. Wash the solid with a small amount of cold glacial acetic acid followed by a non-polar solvent like diethyl ether to facilitate drying. Dry the product under vacuum to yield orange-red crystals of this compound.
-
Application: α-Bromination of a Ketone
This protocol demonstrates the use of PTT as a selective brominating agent for the α-bromination of acetophenone, a common synthetic transformation.
Workflow for the α-Bromination of Acetophenone using PTT
Caption: A general workflow for the selective α-bromination of a ketone using PTT.
Methodology:
-
Reaction Setup:
-
Rationale: The choice of solvent is critical for ensuring the solubility of both the substrate and the reagent. Tetrahydrofuran (THF) or glacial acetic acid are commonly used.
-
Procedure: In a round-bottom flask, dissolve acetophenone in glacial acetic acid.
-
-
Addition of PTT:
-
Rationale: Portion-wise addition of the solid PTT allows for better control of the reaction temperature and helps to avoid the formation of di-brominated byproducts.
-
Procedure: To the stirred solution of acetophenone, add this compound in small portions over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Rationale: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the formation of the product.
-
Procedure: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the acetophenone is consumed.
-
-
Work-up and Isolation:
-
Rationale: The work-up procedure is designed to remove unreacted bromine and the phenyltrimethylammonium bromide byproduct.
-
Procedure: Pour the reaction mixture into ice-cold water. To quench any unreacted bromine, add a saturated solution of sodium bisulfite until the orange color disappears. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude α-bromoacetophenone, which can be further purified by recrystallization or column chromatography.
-
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[7][8][9] It is harmful if swallowed or in contact with skin.[7][8] Always handle PTT in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7][8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8] Store PTT in a cool, dry place away from incompatible materials such as strong bases and reducing agents.[8]
Conclusion
This compound is a powerful and versatile reagent with a well-defined molecular structure that underpins its utility in organic synthesis. The ionic interaction between the stable phenyltrimethylammonium cation and the linear tribromide anion results in a solid, manageable brominating agent. The detailed understanding of its molecular architecture and the availability of robust synthetic and application protocols, as outlined in this guide, empower researchers and drug development professionals to leverage the full potential of this important compound, fostering innovation while prioritizing safety and efficiency in the laboratory.
References
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Journal of Environmental Nanotechnology. Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmiate (II). [Link]
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Optimizing Chemical Synthesis: The Role of this compound. [Link]
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ResearchGate. Lateral (a) and (b) and top (c) views of the Br3⁻ anion sandwiched... [Link]
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Chemistry Stack Exchange. Describe the bonding in a tribromide anion, what is its structure? [Link]
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An In-Depth Technical Guide to the Determination of Active Bromine Content in Phenyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenyltrimethylammonium Tribromide (PTT) and the Significance of Active Bromine Content
This compound (PTT), with the chemical formula [C₆H₅N(CH₃)₃]Br₃, is a versatile and stable brominating agent used extensively in organic synthesis.[1][2] It serves as a solid, manageable source of electrophilic bromine, offering advantages in handling and reactivity control compared to liquid bromine.[2] The "active bromine" content, referring to the two bromine atoms in the tribromide anion (Br₃⁻) that are available for electrophilic reactions, is a critical parameter that dictates its stoichiometric use in chemical transformations.
Accurate determination of the active bromine content is paramount for:
-
Stoichiometric Precision: Ensuring the correct molar ratios in reactions to maximize yield and minimize side products.
-
Quality Control: Verifying the purity and reactivity of PTT batches.
-
Reaction Optimization: Understanding the true concentration of the active brominating species for kinetic and mechanistic studies.
-
Regulatory Compliance: Meeting the quality standards required in pharmaceutical and chemical manufacturing.
This guide will focus on the most widely accepted and reliable method for this determination: Iodometric Titration .
The Cornerstone of Analysis: Iodometric Titration
Iodometric titration is a classic and robust analytical technique for determining the concentration of oxidizing agents. The method's trustworthiness lies in its well-understood and stoichiometric chemical reactions.
The Chemical Principle: A Cascade of Redox Reactions
The determination of active bromine in PTT via iodometric titration is a two-step process:
-
Oxidation of Iodide: PTT, specifically the tribromide ion, oxidizes an excess of iodide ions (I⁻) to iodine (I₂). In this reaction, the two "active" bromine atoms are reduced to bromide ions (Br⁻).
Reaction 1: [C₆H₅N(CH₃)₃]Br₃ + 2 KI → [C₆H₅N(CH₃)₃]Br + 2 KBr + I₂
-
Titration of Iodine: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate ions (S₄O₆²⁻).
Reaction 2: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆
The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with iodine. The disappearance of this color signifies the complete consumption of iodine.
Causality in Experimental Design: Why Each Step Matters
The success of iodometric titration hinges on the careful execution of each step. Here, we delve into the rationale behind the protocol:
-
Use of an Acidic Medium (Acetic Acid): The reaction is typically carried out in a solvent like acetic acid. This serves to dissolve the PTT and provides a suitable environment for the redox reactions to proceed efficiently.
-
Excess Potassium Iodide: It is crucial to add a significant excess of potassium iodide. This ensures the complete reduction of the tribromide ion and helps to keep the liberated iodine in solution by forming the soluble triiodide ion (I₃⁻), which is in equilibrium with I₂ and I⁻.
-
Standardized Sodium Thiosulfate Solution: The accuracy of the titration is directly dependent on the precise concentration of the sodium thiosulfate solution. This solution must be standardized against a primary standard, such as potassium iodate, before use.
-
Starch Indicator Added Near the Endpoint: The starch indicator is added only when the solution has faded to a pale straw color.[3] Adding it too early can result in the formation of a stable iodine-starch complex that is slow to decolorize, leading to an inaccurate endpoint determination.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the iodometric titration of PTT. The protocol is designed to be self-validating by incorporating checks and best practices.
Reagents and Equipment
Table 1: Required Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | Analytical Grade | The sample to be analyzed. |
| Glacial Acetic Acid | ACS Reagent Grade | Solvent for dissolving PTT. |
| Potassium Iodide (KI) | ACS Reagent Grade, 5% solution in ethanol or water | Source of iodide ions to react with the active bromine. |
| Sodium Thiosulfate (Na₂S₂O₃) | 0.1 N Standardized Volumetric Solution | Titrant for the liberated iodine.[3][4] |
| Starch Indicator Solution | 1% (w/v) solution | Endpoint indicator.[3] |
| Analytical Balance | Readable to 0.0001 g | For accurate weighing of the PTT sample. |
| Burette | 50 mL, Class A | For precise delivery of the titrant. |
| Erlenmeyer Flasks | 250 mL | Reaction vessels. |
| Graduated Cylinders | 50 mL, 10 mL | For measuring solvents and reagent solutions. |
| Magnetic Stirrer and Stir Bar | To ensure continuous mixing during the titration. |
Step-by-Step Titration Procedure
-
Sample Preparation: Accurately weigh approximately 300 mg (0.3 g) of PTT into a 250 mL Erlenmeyer flask. Record the exact weight.
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the PTT completely.
-
Iodide Addition: Add 10 mL of a 5% potassium iodide solution to the flask. The solution will immediately turn a dark reddish-brown due to the formation of iodine. Swirl the flask to ensure complete reaction.
-
Titration (Initial Stage): Begin titrating the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. The dark solution will gradually lighten in color.
-
Indicator Addition: When the solution becomes a pale straw or light yellow color, add approximately 2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Titration (Final Stage): Continue the titration dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless or slightly yellow solution. This is the endpoint.
-
Record Volume: Record the volume of sodium thiosulfate solution used.
-
Repeat: Perform the titration in triplicate to ensure accuracy and precision.
Workflow Diagram
Caption: Workflow for Iodometric Titration of PTT.
Calculation of Active Bromine Content
The percentage of active bromine in the PTT sample can be calculated using the following formula:
Active Bromine (%) = (V × N × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution used (in Liters)
-
N = Normality of the sodium thiosulfate solution (in eq/L)
-
E = Equivalent weight of active bromine
-
W = Weight of the PTT sample (in grams)
Determining the Equivalent Weight of Active Bromine
From the stoichiometry of the reactions: 1 mole of PTT (containing 1 mole of Br₃⁻) reacts to produce 1 mole of I₂. 1 mole of I₂ reacts with 2 moles of Na₂S₂O₃. Therefore, 1 mole of PTT is equivalent to 2 moles of Na₂S₂O₃.
The active bromine is considered to be the two bromine atoms that are reduced (Br₂). The molecular weight of Br₂ is approximately 159.808 g/mol . Since 1 mole of PTT reacts with 2 equivalents of thiosulfate, the equivalent weight of active bromine (Br₂) is its molecular weight divided by 2.
Equivalent Weight (E) = 159.808 / 2 = 79.904 g/eq
Table 2: Sample Calculation
| Parameter | Value |
| Weight of PTT (W) | 0.3055 g |
| Volume of Na₂S₂O₃ (V) | 20.25 mL (0.02025 L) |
| Normality of Na₂S₂O₃ (N) | 0.1000 N |
| Equivalent Weight of Active Br (E) | 79.904 g/eq |
Calculation: Active Bromine (%) = (0.02025 L × 0.1000 eq/L × 79.904 g/eq) / 0.3055 g × 100 Active Bromine (%) = 52.96%
The theoretical active bromine content of pure PTT (C₉H₁₄Br₃N, MW = 375.93 g/mol ) is calculated as: (Weight of 2 Br atoms / Molecular Weight of PTT) * 100 (159.808 / 375.93) * 100 = 42.51%
Discrepancies between the experimental and theoretical values can indicate impurities in the sample or errors in the experimental procedure.
Alternative and Complementary Analytical Techniques
While iodometric titration is the most common method, other techniques can be employed for the analysis of bromine content, though they may not be as direct for determining the active bromine in PTT.
-
Spectrophotometric Methods: These methods involve a reaction that produces a colored species, which can then be quantified by measuring its absorbance. For instance, bromine can react with certain reagents to produce a color change that is proportional to its concentration.[5][6][7][8] These methods can be more sensitive than titration but may require more complex sample preparation.
-
Inductively Coupled Plasma (ICP): ICP techniques, such as ICP-MS, can be used to determine the total bromine content in a sample with high sensitivity and accuracy.[9][10] However, this method does not differentiate between the active bromine and the bromide counter-ion in PTT.
Safety Considerations
This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12][13][14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] All work should be conducted in a well-ventilated fume hood.[12][15]
Conclusion
The accurate determination of active bromine content in this compound is crucial for its effective use in organic synthesis. Iodometric titration stands as a reliable, accessible, and well-understood method for this purpose. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality of their reagents and the precision of their experimental work.
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Material Safety Data Sheet - this compound, 97% . Cole-Parmer. [Link]
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Han, J., Story, T., & Han, G. (1999). A Spectrophotometric Method for Quantitative Determination of Bromine Using Tris(2-carboxyethyl)phosphine . Journal of Chemical Education, 76(7), 976. [Link]
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Ferreira, S. L. C., et al. (2011). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit . Analytical Methods, 3(6), 1348-1353. [Link]
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Han, J., Story, T., & Han, G. (1999). A Spectrophotometric Method for Quantitative Determination of Bromine Using Tris(2-carboxyethyl)phosphine . Journal of Chemical Education, 76(7), 976. [Link]
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Patriarca, M., et al. (2000). Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin . Analyst, 125(10), 1873-1877. [Link]
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PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
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Jacques, J., & Marquet, A. (1973). SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound: 2-BROMOACETYL-6-METHOXYNAPHTHALENE AND 2,2-DIBROMOACETYL-6-METHOXYNAPHTHALENE . Organic Syntheses, Coll. Vol. 6, p.175 (1988); Vol. 53, p.111 (1973). [Link]
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Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production . Patsnap Eureka. [Link]
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This compound: A Versatile Reagent in Organic Synthesis . ResearchGate. [Link]
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Synthesized tribromides: 1,2‐Dipyridinium ditribromide‐ethane (DPTBE,... . ResearchGate. [Link]
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(a) Iodometric titration to determine stoichiometry of ACTU and BrO 3 ? reaction R1. Fixed . ResearchGate. [Link]
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Determination of the Activity of Aqueous Bromine-Containing Solutions By Iodometric Titration . BROMMAX. [Link]
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Determination of Total Bromine and Iodine (Expressed as Bromine) Sodium Chloride . EUsalt. [Link]
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Flores, E. M. M., et al. (2014). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS . Journal of Analytical Atomic Spectrometry, 29(6), 1093-1099. [Link]
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An In-depth Technical Guide on the Role of the Tribromide Ion in Pyridinium Tribromide Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium tribromide (PTB), a stable, crystalline solid, serves as a highly efficient and safer alternative to elemental bromine for electrophilic bromination reactions in organic synthesis.[1][2] The core of its reactivity lies in the tribromide ion (Br₃⁻), which acts as the active brominating species.[3] This guide provides an in-depth analysis of the tribromide ion's role, grounded in mechanistic principles and practical applications. We will explore the formation and structure of the tribromide ion, dissect its function in the electrophilic bromination of ketones—a cornerstone reaction in the synthesis of pharmaceutical intermediates—and provide validated experimental protocols.[4][5] By synthesizing mechanistic understanding with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage pyridinium tribromide in their synthetic endeavors.
Introduction to Pyridinium Tribromide: A Controlled Brominating Agent
In the landscape of organic synthesis, particularly within pharmaceutical development, the selective introduction of bromine atoms is a critical transformation. α-Bromo ketones, for example, are valuable precursors for a wide array of nitrogen, oxygen, and sulfur-containing heterocycles that form the core of many therapeutic agents.[4] Historically, the use of elemental bromine (Br₂) has been widespread but is fraught with significant challenges, including its high volatility, corrosiveness, toxicity, and difficulty in precise handling.[2][6]
Pyridinium tribromide (also known as pyridinium bromide perbromide) emerges as a superior alternative.[7] It is a non-volatile, odorless, crystalline orange-red solid that is easier and safer to handle, store, and measure than liquid bromine.[2][8] The reagent consists of a pyridinium cation and a tribromide anion (Br₃⁻).[9] In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, acting as a controlled-release source of electrophilic bromine.[2][10] This controlled delivery mechanism minimizes side reactions and enhances selectivity, making it an invaluable tool in complex syntheses.[3]
For the purpose of this guide, we will refer to reactions involving this reagent as Pyridinium Tribromide Associated Transfer (PTAT) reactions, highlighting the transfer of an electrophilic bromine species from the tribromide ion to a substrate.
The Heart of the Reagent: The Tribromide Ion (Br₃⁻)
The tribromide ion is the active chemical entity within pyridinium tribromide. It is formed by the reaction of a bromide ion (Br⁻) with molecular bromine (Br₂). In the synthesis of PTB, pyridine first reacts with hydrogen bromide to form pyridinium bromide. Subsequent addition of molecular bromine leads to the formation of the stable pyridinium tribromide salt.[10]
The structure of the tribromide ion is linear and symmetrical, with the central bromine atom bearing a formal negative charge. This polyhalogen ion is significantly less volatile and reactive than diatomic bromine, yet it readily donates an electrophilic bromine (formally Br⁺) to a suitable nucleophile.[11] The pyridinium cation serves to stabilize the tribromide anion within a crystalline lattice, contributing to the reagent's overall stability and ease of handling.[7]
Core Mechanism: The Tribromide Ion in the Electrophilic α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation that exemplifies the role of the tribromide ion.[6] This reaction is typically performed under acidic conditions, which are necessary to catalyze the formation of the key nucleophilic intermediate: the enol.[12]
The mechanism proceeds through several well-defined steps:
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (often acetic acid, the reaction solvent). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.
-
Enolization: A weak base (e.g., the solvent or the pyridine byproduct) removes a proton from the α-carbon. This results in the formation of an enol, a neutral nucleophile where the α-carbon is part of a carbon-carbon double bond.[12] The formation of the enol is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the terminal bromine atom of the tribromide ion (Br₃⁻). The Br-Br bond in the tribromide ion breaks, with one bromine atom adding to the α-carbon and the remaining two bromine atoms being released as a stable bromide ion (Br⁻) and another bromide that gets protonated.
-
Deprotonation: The resulting protonated α-bromo ketone is then deprotonated, typically by a bromide ion or the solvent, to regenerate the carbonyl group and yield the final α-bromo ketone product.[12]
This mechanism highlights the crucial role of the tribromide ion as a source of electrophilic bromine that is readily attacked by the enol intermediate.
Caption: Mechanism of acid-catalyzed α-bromination using Pyridinium Tribromide.
Practical Application: A Validated Experimental Protocol
This section provides a self-validating protocol for the α-bromination of 4-chloroacetophenone, a common precursor in medicinal chemistry. The protocol is designed for safety, efficiency, and high yield.[13]
Objective: To synthesize 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Materials:
-
4-chloroacetophenone
-
Pyridinium tribromide (PTB)
-
Glacial Acetic Acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add pyridinium tribromide (1.1 eq) to the solution in portions over 5-10 minutes. The orange color of the PTB will be visible.
-
Reaction: Heat the reaction mixture to 90°C and stir for the required time (monitor by TLC, typically 1-2 hours).[13] The disappearance of the starting material and the fading of the orange color indicate reaction progression.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridinium salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure α-bromo ketone product.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Caption: Step-by-step workflow for the α-bromination of an acetophenone derivative.
Substrate Scope and Considerations
Pyridinium tribromide is a versatile reagent applicable to a wide range of substrates. Its effectiveness, however, is influenced by the electronic and steric properties of the substrate.
| Substrate Class | Reactivity with PTB | Typical Conditions | Notes |
| Alkenes/Alkynes | High | Acetic Acid, RT | Proceeds via an anti-addition mechanism to give vicinal dibromides.[1][7] |
| Enolizable Ketones | High | Acetic Acid, 60-90°C | Acid catalysis is required for enol formation. The reaction is selective for the α-position.[12][13] |
| Electron-Rich Aromatics | Moderate to High | Acetic Acid, RT | Effective for phenols and anilines, often showing good para-selectivity.[3] |
| Carboxylic Acids | Low | Requires PBr₃ (HVZ reaction) | PTB alone is generally not effective; the Hell-Volhard-Zelinskii reaction is used instead.[14] |
| Heterocycles | Moderate | Varies | Useful for brominating electron-rich heterocycles like pyrroles and indoles.[3] |
Key Considerations:
-
Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of PTB is common to ensure complete conversion of the starting material.[13]
-
Solvent: Glacial acetic acid is the most common solvent as it facilitates both the dissolution of reagents and the acid-catalyzed enolization step.[5]
-
Temperature: While some reactions proceed at room temperature, the bromination of less reactive substrates like ketones often requires heating to achieve a reasonable reaction rate.[13]
Safety, Handling, and Reagent Validation
While significantly safer than elemental bromine, pyridinium tribromide is still a hazardous chemical and must be handled with appropriate care.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[15][17]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents. Do not use metal spatulas or containers made of aluminum or galvanized steel.[2][18]
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[19]
Reagent Validation:
-
Appearance: Pure pyridinium tribromide should be a red-orange crystalline solid.[20]
-
Purity: Technical grade is often ≥90% pure.[3] Purity can be assessed by iodometric titration to determine the active bromine content.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere, to prevent decomposition.[2][16]
Conclusion
The tribromide ion, delivered via the stable and easy-to-handle solid reagent pyridinium tribromide, plays a central and indispensable role in modern organic synthesis. Its function as a controlled source of electrophilic bromine allows for selective and efficient bromination of a wide range of organic molecules, most notably in the α-bromination of ketones to produce valuable pharmaceutical intermediates. By understanding the underlying mechanism of enolization and subsequent electrophilic attack, and by adhering to validated protocols and safety measures, researchers and drug development professionals can confidently and effectively employ this powerful synthetic tool. The shift from hazardous elemental bromine to solid reagents like PTB represents a significant advancement in promoting safer and more reliable chemical practices in the laboratory and in industrial production.
References
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PrepChem.com. (n.d.). Preparation of pyridinium tribromide. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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Boruń, A., & Wrona-Piotrowicz, A. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5638. Retrieved from [Link]
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Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
Yedidia, V., & Le Noble, W. J. (1983). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 61(7), 1500-1505. Retrieved from [Link]
-
Poor Man's Chemist. (2022, October 15). How to Make Pyridinium Tribromide #chemistry #organicchemistry [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Kajal, A., et al. (2013). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. International Journal of Organic Chemistry, 3(1), 52-57. Retrieved from [Link]
-
ChemBeq. (2023). Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]
-
Chemazon. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
LookChem. (n.d.). Cas 39416-48-3,Pyridinium tribromide. Retrieved from [Link]
-
Jinchemical. (2024). Research has shown that pyridine hydrobromide has multiple uses. Retrieved from [Link]
-
Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6835-6842. Retrieved from [Link]
-
Marquet, A., & Jacques, J. (1962). Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene. Organic Syntheses, 42, 53. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Value of α-Bromoketones and Phenyltrimethylammonium Tribromide
An Application Guide and Protocol for the α-Bromination of Ketones with Phenyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
α-Haloketones are pivotal building blocks in organic synthesis, serving as versatile precursors for a vast array of molecular architectures, including numerous nitrogen, sulfur, and oxygen-containing heterocycles with significant biological activity.[1] Their utility in the construction of pharmacologically relevant compounds makes their efficient and selective synthesis a cornerstone of medicinal and process chemistry.[1][2]
Traditionally, the α-bromination of ketones has been accomplished using elemental bromine (Br₂). However, this approach is fraught with challenges; liquid bromine is highly toxic, corrosive, volatile, and difficult to handle, especially on a large scale.[3][4] Furthermore, its high reactivity can lead to undesired side reactions, such as bromination of activated aromatic rings or addition to double bonds, complicating purification and reducing yields.
This compound (PTT), also known as Phenyltrimethylammonium perbromide (PTAP), has emerged as a superior reagent for this critical transformation.[4][5] As a stable, crystalline, non-volatile solid, PTT is significantly easier and safer to handle, store, and measure than its elemental counterpart.[6][7] Its controlled reactivity allows for highly selective bromination at the α-position of ketones, often in excellent yields and with minimal side-product formation, making it an indispensable tool in modern organic synthesis.[7][8][9]
Reaction Mechanism: An Acid-Catalyzed Pathway
The α-bromination of a ketone in the presence of an acid catalyst proceeds through a well-established mechanism involving the formation of an enol intermediate.[10][11] This is the rate-determining step of the reaction. The ketone is first protonated by the acid, which increases the acidity of the α-hydrogens. A weak base (such as the solvent or the counter-ion of the acid) then removes an α-proton to form the nucleophilic enol tautomer.
This compound serves as an electrophilic bromine source. The enol, with its electron-rich carbon-carbon double bond, attacks the PTT, leading to the transfer of a bromine atom to the α-carbon and regeneration of the protonated carbonyl. A final deprotonation step yields the α-bromo ketone product.
Kinetic studies support this mechanism, showing that the reaction rate is typically dependent on the concentrations of the ketone and the acid catalyst, but independent of the halogen concentration.[10] This confirms that the formation of the enol is the slow, rate-limiting step.[4][10]
Caption: Mechanism of acid-catalyzed α-bromination of ketones using PTT.
Detailed Experimental Protocol
This protocol provides a general method for the selective α-monobromination of an aralkyl ketone. It is based on the highly reliable procedure published in Organic Syntheses.[12] Researchers should optimize conditions for their specific substrate.
Caution: This operation must be performed in a well-ventilated chemical fume hood. This compound is corrosive and causes severe skin and eye damage.[13][14] The α-bromoketone products are often potent lachrymators and skin irritants.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[15][16]
Materials and Equipment:
-
Reagents:
-
Ketone substrate (e.g., 2-Acetyl-6-methoxynaphthalene)
-
This compound (PTT), 97%+ purity
-
Anhydrous Tetrahydrofuran (THF), reagent grade[12]
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). A typical concentration is 0.2-0.5 M. Stir the solution at room temperature until the ketone is fully dissolved.
-
Addition of PTT: To the stirred solution, add this compound (1.0-1.1 equivalents) portion-wise over 10-15 minutes. The orange color of the PTT will gradually dissipate as it is consumed, and a white precipitate of phenyltrimethylammonium bromide, the reaction byproduct, will form.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone. The reaction is often complete within 1-3 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated phenyltrimethylammonium bromide. Wash the solid with a small amount of cold THF.[12]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally, brine.[3]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude α-bromo ketone.
-
Purify the crude product as necessary. Recrystallization (e.g., from ethanol) is often sufficient for solid products. If the product is an oil or if impurities persist, purification by column chromatography on silica gel may be required.
-
Caption: General workflow for the α-bromination of ketones using PTT.
Data Summary: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the α-bromination of various ketones using PTT, demonstrating the versatility of the reagent.
| Substrate | Solvent | Equivalents of PTT | Time (h) | Temperature | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene | THF | 1.0 | 1.5 | Room Temp | 90-92% | [12] |
| Acetophenone | THF | 1.0 | ~2 | Room Temp | ~80% | [9] |
| 3-Acetyl-2-methyl-4H-1-benzopyran-4-one | Acetic Acid | 1.1 | 4 | Room Temp | 85% | [17] |
| 5,7-Dimethoxyflavanone | Acetic Acid | 1.0 | - | - | "Good Yield" | [12] |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with PTT and its products.
-
Personal Protective Equipment (PPE): Always use chemical safety goggles or a face shield, a lab coat, and impervious gloves (e.g., nitrile).[16] Handle the material in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Handling: Avoid all personal contact.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15] Ensure adequate ventilation is present.[16]
-
Storage: Store PTT in its original, tightly sealed container in a cool, dry, and well-ventilated area.[13][15] Keep it away from incompatible materials such as strong bases and moisture.
-
Spills and Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for chemical waste disposal.[15][16] Contaminated clothing should be removed and laundered before reuse.[13] All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion: A Selective and Practical Reagent
This compound provides a robust, safe, and highly effective solution for the α-bromination of ketones. Its superior handling characteristics and remarkable selectivity make it a preferred reagent over elemental bromine, particularly in complex syntheses where sensitive functional groups must be preserved.[8][12] The resulting α-bromo ketones are valuable intermediates, readily converted into other important structures, such as α,β-unsaturated ketones, through base-mediated elimination.[10][11] By following the established protocols and adhering to stringent safety measures, researchers can confidently employ PTT to streamline synthetic routes and access key molecular building blocks for drug discovery and development.
References
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Phenyltrimethylammonium Tribromide for the Selective Bromination of Electron-Rich Arenes
Abstract
This technical guide provides a comprehensive overview of Phenyltrimethylammonium tribromide (PTAT) as a highly efficient and selective reagent for the electrophilic bromination of activated aromatic systems. PTAT offers significant advantages in safety and handling over traditional elemental bromine, presenting itself as a stable, crystalline solid that facilitates controlled reactivity and often leads to higher yields with minimized side products.[1][2] This document outlines the core principles, mechanistic pathways, detailed experimental protocols, and practical insights for researchers, chemists, and drug development professionals engaged in the synthesis of brominated aromatic intermediates.
Introduction: The Case for a Superior Brominating Agent
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, with aromatic bromination being a critical transformation for producing valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Historically, the use of elemental bromine (Br₂) has been widespread but is fraught with challenges, including its high toxicity, corrosivity, volatility, and often, a lack of regioselectivity with highly activated substrates.[3][4]
This compound (PTAT), a quaternary ammonium tribromide, emerges as a superior alternative. It is a stable, non-volatile, orange crystalline powder that is significantly easier and safer to handle, store, and measure than liquid bromine.[1][2][6] Its controlled release of bromine allows for precise and selective reactions, particularly for electron-rich arenes such as phenols, anilines, and their derivatives, often yielding mono-brominated products with high regioselectivity.[5][7] This guide serves to consolidate the expertise and best practices for employing PTAT in a laboratory setting.
Reagent Profile and Mechanistic Insights
Properties of this compound (PTAT)
| Property | Value | Reference |
| CAS Number | 4207-56-1 | [2][8] |
| Molecular Formula | C₉H₁₄Br₃N | [6] |
| Molecular Weight | 375.93 g/mol | [6] |
| Appearance | Light yellow to orange crystalline powder | [2][6] |
| Melting Point | 110-115 °C (decomposes) | [9] |
| Key Advantage | Solid, stable, and safer alternative to liquid Br₂ | [1][2] |
The Mechanism of Electrophilic Aromatic Substitution with PTAT
The bromination of arenes using PTAT proceeds via the classical electrophilic aromatic substitution (EAS) pathway. In solution, PTAT serves as a source of the tribromide ion (Br₃⁻), which is in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻).[10] The Br₂ generated in situ acts as the electrophile.
The key steps are:
-
Electrophile Activation: The electron-rich aromatic ring attacks the bromine molecule.
-
Sigma Complex Formation: This attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.
For highly activated substrates like phenols and anilines, the powerful electron-donating nature of the hydroxyl or amino groups significantly increases the electron density of the aromatic ring, making the EAS reaction proceed rapidly without the need for a Lewis acid catalyst.[11] This high reactivity also makes controlling the extent of bromination crucial, a task for which PTAT is well-suited.
Diagram: Mechanism of Electrophilic Aromatic Bromination
Caption: Electrophilic Aromatic Substitution (EAS) pathway using PTAT.
Experimental Protocols
General Workflow for Bromination of Electron-Rich Arenes
The following diagram outlines the standard laboratory workflow for performing a bromination reaction with PTAT.
Diagram: Experimental Workflow
Caption: Standard workflow for PTAT-mediated aromatic bromination.
Protocol: Para-Selective Monobromination of Anisole
This protocol details the highly regioselective monobromination of anisole to yield 4-bromoanisole. Anisole is a classic example of an activated arene where controlling selectivity is key.
Materials and Reagents:
-
Anisole (substrate)
-
This compound (PTAT)
-
Tetrahydrofuran (THF), anhydrous[10] or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution[12]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes (for extraction and chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve anisole (1.08 g, 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).[10] Cool the solution to 0 °C using an ice bath.
-
PTAT Addition: While stirring vigorously, add PTAT (3.76 g, 10.0 mmol, 1.0 equivalent) in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The orange color of the PTAT may fade as it reacts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) every 30 minutes, eluting with 10% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.[12] Stir for 10 minutes until the orange/yellow color disappears completely.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, using a gradient of hexanes to 5% ethyl acetate/hexanes to afford pure 4-bromoanisole.
Substrate Scope and Regioselectivity
PTAT is particularly effective for the bromination of arenes bearing electron-donating groups (EDGs). The high para-selectivity observed is a significant advantage over other brominating agents that can lead to mixtures of ortho and para isomers.[3][5]
| Substrate Class | Typical Regioselectivity | Notes |
| Phenols | Highly para-selective | The hydroxyl group is a strong activator. The reaction is fast, and careful control of stoichiometry is needed to prevent polybromination.[5][7] |
| Anilines | Highly para-selective | The amino group is also a very strong activator. Protection of the amine (e.g., as an acetanilide) may be necessary to moderate reactivity.[7][11] |
| Alkoxybenzenes (e.g., Anisole) | Excellent para-selectivity | The alkoxy group directs strongly to the para position. The reaction is generally clean and high-yielding.[5] |
| Alkylbenzenes (e.g., Toluene) | Good para-selectivity | The reaction is slower compared to phenols or anilines. Selectivity is still predominantly para. |
| Polysubstituted Arenes | Directed by the most activating group | Bromination occurs ortho or para to the strongest activating group. Steric hindrance can also influence the final regiochemical outcome.[5] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Substrate is not sufficiently activated.- Low reaction temperature.- Impure or decomposed PTAT. | - Consider a different brominating agent or add a mild Lewis acid catalyst for less activated substrates.- Allow the reaction to warm to room temperature.- Use freshly purchased or properly stored PTAT. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or purification.- Reagent stoichiometry is off. | - Increase reaction time and continue monitoring by TLC.- Ensure proper phase separation during extraction; minimize transfers.- Carefully weigh reagents; consider using a slight excess (1.05-1.1 eq.) of PTAT. |
| Polybromination | - Substrate is highly reactive (e.g., phenol, aniline).- Stoichiometry of PTAT is too high.- Reaction run for too long or at too high a temperature. | - Add PTAT slowly at a lower temperature (0 °C or below).- Use exactly 1.0 equivalent of PTAT or slightly less.- Stop the reaction as soon as the monosubstituted product is maximized, as determined by TLC/GC-MS. |
| Impure Product | - Incomplete quenching of bromine.- Phenyltrimethylammonium bromide byproduct co-eluting. | - Ensure the reaction is thoroughly quenched with sodium thiosulfate until colorless.- The byproduct is a salt and should be removed during the aqueous work-up. Perform an additional water wash if necessary. |
Safety and Handling
While PTAT is safer than elemental bromine, proper laboratory safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle PTAT in a well-ventilated chemical fume hood.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of skin contact, wash thoroughly with soap and water.[13]
-
Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container.[6][9]
References
- Optimizing Chemical Synthesis: The Role of this compound. (n.d.). Google Cloud.
- Mastering Bromination: Your Guide to this compound. (n.d.). Google Cloud.
- The Role of this compound in Modern Chemical Synthesis. (n.d.). Google Cloud.
- Trimethylphenylammonium tribromide. (n.d.). Chem-Impex.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR - Western Kentucky University.
- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. (2017). Loba Chemie.
- Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). (n.d.). Organic Syntheses Procedure.
- Kinetics of Bromination of Benzofurans by this compound. (2017). JOCPR.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
- Kinetics of Bromination of Benzofurans by this compound. (2017).
- Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. (n.d.).
- This compound: A Versatile Reagent in Organic Synthesis. (2025).
- This compound | 4207-56-1. (2025). ChemicalBook.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles.
- Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogen
- Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. (2025).
- A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. (2025).
- Bromination of Phenols by Means of Bromide-Bromate Solution. (2025).
- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). CECRI, Karaikudi.
- Selective solid-state brominations of anilines and phenols. (n.d.). FAO AGRIS.
- Question about use of bromine (experimental procedure). (2023). Reddit.
- CN103012026B - Bromination reaction method. (n.d.).
- REActivities Bromination Setup and Reaction (1/2). (2021). YouTube.
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- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Phenyltrimethylammonium Tribromide in Modern Heterocyclic Synthesis
Introduction: The Strategic Advantage of Phenyltrimethylammonium Tribromide (PTAT)
In the landscape of synthetic organic chemistry, the pursuit of efficiency, safety, and selectivity is paramount. This compound (PTAT), also known as Phenyltrimethylammonium bromide-perbromide (PTAB), has emerged as a cornerstone reagent that addresses these needs, particularly in the synthesis of heterocyclic scaffolds vital to pharmaceutical and agrochemical research.[1][2][3]
PTAT is a stable, crystalline, non-volatile, orange solid that offers significant advantages over traditional brominating agents like elemental bromine (Br₂).[4][5] Liquid bromine is highly toxic, corrosive, and difficult to handle due to its high vapor pressure, posing considerable safety risks.[6] PTAT, by contrast, is an easy-to-handle solid, allowing for precise stoichiometric control and eliminating the hazards associated with bromine fumes.[5] Its predictable reactivity and mild reaction conditions make it a superior choice for the selective functionalization of complex molecules.[1][2]
This guide provides an in-depth exploration of PTAT's mechanistic underpinnings and its versatile applications in constructing key heterocyclic systems, complete with field-proven protocols for immediate implementation in a research or drug development setting.
Mechanistic Pillars: How PTAT Drives Heterocyclic Ring Formation
The utility of PTAT in heterocyclic synthesis is primarily rooted in two powerful capabilities: selective bromination and oxidative cyclization.
Electrophilic Bromination
The core function of PTAT is to serve as a solid-state source of electrophilic bromine. In solution, it exists in equilibrium with its constituent ions, delivering a "Br⁺" equivalent for reaction. Its most common application is the α-bromination of carbonyl compounds. This proceeds via the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic bromine. The resulting α-bromoketone is a highly versatile intermediate, primed for subsequent cyclization with various nucleophiles to form a wide array of heterocycles.[4]
Caption: General mechanism of PTAT as an electrophilic bromine source for α-bromination.
Oxidative Dearomatization & Spirocyclization
A more contemporary and powerful application of PTAT is in oxidative dearomatization reactions.[7][8] In this process, PTAT acts not just as a brominating agent but as an oxidant that facilitates intramolecular spirocyclization. This methodology is particularly effective for the synthesis of complex spiro-oxacycles from naphthol or phenol derivatives.[7][8] The reaction proceeds via an initial oxidation/bromination of the aromatic ring, which lowers the aromaticity and activates the substrate for a subsequent intramolecular nucleophilic attack, leading to the formation of a spirocyclic dienone system.[7] This metal-free approach provides a direct and economical route to synthetically challenging molecular architectures.[8]
Caption: Conceptual pathway for PTAT-mediated oxidative spirocyclization.
Application & Protocols: Synthesis of Key Heterocyclic Cores
The versatility of PTAT allows for the synthesis of a multitude of heterocyclic systems. Below are detailed protocols for the construction of thiazoles, oxazolines, and spiro-oxacycles.
Thiazole Synthesis via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[9] It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. PTAT serves as the ideal reagent for the in-situ generation of the required α-bromoketone from its corresponding ketone precursor.[9]
Workflow: Hantzsch Thiazole Synthesis
Caption: Step-wise workflow for the PTAT-mediated Hantzsch thiazole synthesis.
Protocol 1: General Synthesis of 2-Amino-4-aryl-thiazoles
-
α-Bromination: To a solution of the aryl methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ketone), add PTAT (1.0 eq) portion-wise over 10-15 minutes at room temperature.[10] The characteristic orange color of PTAT will dissipate as the reaction proceeds.
-
Monitoring: Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phenyltrimethylammonium bromide will form.[10]
-
Intermediate Isolation (Optional but Recommended): Filter the reaction mixture to remove the bromide salt. Concentrate the filtrate under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification.
-
Cyclocondensation: Dissolve the crude α-bromoketone in ethanol (15 mL per 1 g of original ketone). Add thiourea (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours until TLC analysis indicates the consumption of the α-bromoketone.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-aminothiazole derivative.
| Aryl Ketone Substrate | Product | Typical Yield | Reference |
| 2-Acetyl-6-methoxynaphthalene | 2-Amino-4-(6-methoxy-2-naphthalenyl)thiazole | 85-95% (bromination step) | [10] |
| Acetophenone | 2-Amino-4-phenylthiazole | Good to Excellent | [9] |
| 4'-Chloroacetophenone | 2-Amino-4-(4-chlorophenyl)thiazole | Good to Excellent | [9] |
Oxidative Synthesis of Oxazolines
PTAT is an effective reagent for the oxidative cyclization of β-hydroxy amides to form oxazolines, which are prevalent structures in biologically active compounds and are valuable chiral ligands in asymmetric synthesis.[11][12] This transformation offers a mild alternative to harsher cyclodehydration reagents.
Protocol 2: PTAT-Mediated Synthesis of 2-Substituted Oxazolines
-
Reactant Preparation: In a round-bottom flask, dissolve the N-(2-hydroxyethyl)amide substrate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
-
Reagent Addition: Add PTAT (1.1 - 1.2 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure oxazoline.
Note: This protocol is a generalized representation. Specific substrates may require optimization of solvent and temperature conditions as detailed in specialized literature.[11]
Oxidative Dearomatization for Spiro-oxacycle Synthesis
This advanced application showcases PTAT's ability to construct complex polycyclic systems in a single, metal-free step. The protocol is highly effective for naphthol derivatives bearing a tethered nucleophile.[8]
Protocol 3: One-Pot Synthesis of Spiro-oxacyclodienones
-
Reactant Setup: Dissolve the naphthol derivative (e.g., 4-(2-hydroxyethoxy)-1-naphthol) (1.0 eq) in an appropriate solvent. Dichloromethane (CH₂Cl₂) is often the solvent of choice.[5]
-
Reagent Addition: Add PTAT (1.5 eq) to the solution in one portion at room temperature.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is generally rapid, often completing within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Aqueous Work-up: Pour the reaction mixture into water and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired spiro-oxacycle. This method has been shown to deliver excellent yields, often up to 99%, with good diastereoselectivity.[7]
| Substrate Type | Heterocyclic Product | Key Transformation | Reference |
| Naphthol with tethered alcohol | Spiro-furano naphthalenone | Oxidative Dearomatization | [7] |
| Arenol with tethered ester | Spirolactam | Oxidative Dearomatization | [7] |
| Naphthol with tethered amine | N-substituted spiro-azacycle | Oxidative Dearomatization | [7] |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While PTAT is safer than liquid bromine, it is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Profile: PTAT is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear protective gloves (inspect prior to use), chemical safety goggles or a face shield, and a lab coat.[13][15][16] Handle only in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid all personal contact, including inhalation of dust.[13] Do not eat, drink, or smoke when using this product.[13][16] Wash hands thoroughly after handling.[16][17]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[13][17] Keep away from incompatible materials and moisture.[17]
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[15][17] Dispose of contents/container to an approved waste disposal plant.[14]
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for at least 15-30 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][17]
-
Skin: Take off immediately all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[16][17]
Conclusion
This compound is a powerful and versatile reagent that has secured a definitive place in the modern synthetic chemist's toolkit. Its operational simplicity, enhanced safety profile compared to elemental bromine, and high efficiency in both classical and novel transformations make it an invaluable asset for heterocyclic synthesis. From the robust Hantzsch synthesis of thiazoles to the elegant one-pot construction of complex spirocycles, PTAT enables direct and effective access to molecular architectures of high value to the pharmaceutical and materials science industries. Adherence to the protocols and safety guidelines outlined in this document will empower researchers to harness the full potential of this exceptional reagent.
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- Apollo Scientific.
- Cole-Parmer. Material Safety Data Sheet - this compound, 97%.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound.
- Loba Chemie. (2017). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS.
- ResearchGate. Phenyl Trimethyl Ammonium Tribromide Mediated Robust One-pot Synthesis of Spiro-oxacycles – An Economic Way Out–Stereoselective Synthesis of Oxaspirohexacyclodieneones.
- Patel, H. R., & Patel, V. K. One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound.
- Cighir, C., et al. (2022).
- Fisher Scientific. (2017). SAFETY DATA SHEET - this compound.
- Das, B., et al. (2016). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. Organic & Biomolecular Chemistry, 14(3), 849-856.
- Sayama, S. (2017). Oxidative Syntheses and Ring Opening of Oxazolines and Related Compounds by Ammonium Tribromide. HETEROCYCLES.
- Amfine. The Role of this compound in Modern Chemical Synthesis.
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175.
- Amfine. Optimizing Chemical Synthesis: The Role of this compound.
- Patel, H. R., et al. (2012). SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE. Rasayan Journal of Chemistry, 5(4), 450-454.
- Amfine. This compound: A Key Reagent for Pharmaceutical Synthesis.
- Giguere, J. R., & Taylor, M. S. (2010). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.
- Organic Syntheses Procedure. Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl).
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- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Oxidation of Secondary Alcohols using Phenyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenyltrimethylammonium Tribromide as a Selective Oxidizing Agent
This compound (PTAT), also known as Phenyltrimethylammonium perbromide, is a stable, crystalline, and easy-to-handle orange solid.[1] It serves as a versatile reagent in organic synthesis, primarily as a brominating and oxidizing agent.[1][2] Unlike molecular bromine, which can be hazardous and difficult to handle, PTAT offers a safer and more convenient alternative for various chemical transformations.[3] Its utility extends to the α-bromination of carbonyl compounds, the addition of bromine to alkenes, and the synthesis of various heterocyclic compounds.[1]
A particularly valuable application of PTAT is in the selective oxidation of secondary alcohols to their corresponding ketones.[1][4] This transformation is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[2][5] The oxidation of secondary alcohols is a fundamental reaction that introduces the highly reactive carbonyl group, enabling a wide array of subsequent chemical modifications.[5][6] PTAT, often in the presence of a catalyst, provides a chemoselective method for this conversion, leaving primary alcohols largely unaffected under the same conditions.[1][4] This selectivity is a significant advantage in multi-step syntheses where differential reactivity of functional groups is crucial.
This guide provides an in-depth exploration of the oxidation of secondary alcohols using PTAT, covering the underlying mechanism, a detailed experimental protocol, and key safety considerations.
Reaction Mechanism
The oxidation of secondary alcohols by this compound is believed to proceed through the action of the tribromide ion (Br₃⁻) as the reactive oxidizing species.[7][8][9] While the detailed mechanism can be influenced by the specific reaction conditions and catalysts employed, a generally accepted pathway involves the following key steps:
-
Formation of a Hypobromite Intermediate: The secondary alcohol attacks the tribromide ion, leading to the formation of an unstable hypobromite intermediate and the release of two bromide ions and a proton.
-
Hydride Transfer: In the rate-determining step, a base (which can be another alcohol molecule or the solvent) abstracts the α-hydrogen from the carbon bearing the hydroxyl group. This facilitates the transfer of a hydride ion to the bromine atom of the hypobromite, leading to the formation of the ketone.[9]
-
Product Formation: The collapse of the intermediate yields the ketone, a bromide ion, and a molecule of water.
The use of catalysts, such as antimony(III) bromide (SbBr₃) or copper(II) bromide (CuBr₂), can significantly enhance the reaction rate and efficiency.[1][4] These catalysts can coordinate with the alcohol, making it more susceptible to attack by the tribromide ion.
Caption: Proposed mechanism for the oxidation of a secondary alcohol using PTAT.
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using this compound. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Secondary alcohol
-
This compound (PTAT)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HBr generated during the reaction.
-
Addition of PTAT: Slowly add a solution of this compound (1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel over a period of 15-30 minutes. An orange-yellow precipitate of phenyltrimethylammonium bromide may form.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours. Gentle heating may be required for less reactive alcohols.
-
Workup:
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted tribromide (the orange color will disappear).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.
-
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes typical reaction conditions and yields for the oxidation of various secondary alcohols using PTAT.
| Entry | Secondary Alcohol Substrate | PTAT (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1.1 | Pyridine (1.2) | DCM | 1.5 | 92 |
| 2 | Cyclohexanol | 1.1 | Pyridine (1.2) | DCM | 2 | 88 |
| 3 | 2-Octanol | 1.2 | Pyridine (1.5) | CHCl₃ | 3 | 85 |
| 4 | Benzhydrol | 1.1 | Pyridine (1.2) | DCM | 1 | 95 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental setup and scale.
Applications in Drug Development and Organic Synthesis
The oxidation of secondary alcohols is a critical transformation in the synthesis of numerous pharmaceutical compounds and complex organic molecules. Ketones are versatile intermediates that can undergo a wide range of further reactions, including:
-
Nucleophilic addition reactions: to form tertiary alcohols.
-
Wittig reactions: to form alkenes.
-
Reductive amination: to form amines.
-
Enolate formation and subsequent alkylation: to form more complex carbonyl compounds.
The chemoselectivity of PTAT makes it particularly useful in the synthesis of molecules with multiple functional groups, where protecting group strategies might otherwise be necessary.[1][4]
Caption: Synthetic utility of ketones derived from PTAT oxidation.
Safety and Handling
This compound is a corrosive and hazardous substance that should be handled with appropriate safety precautions.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling PTAT.[12][13] Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] Do not ingest or inhale the substance.[12]
-
Storage: Store PTAT in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[10][12] Protect from moisture.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10] Collect solid residues in labeled containers for disposal.[10]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[12]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[12]
In all cases of exposure, seek immediate medical attention.[12]
References
-
Material Safety Data Sheet - this compound, 97% - Cole-Parmer. [Link]
-
PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]
-
This compound: A Versatile Reagent in Organic Synthesis - ResearchGate. [Link]
-
This compound: A Versatile Reagent in Organic Synthesis. [Link]
-
Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl) - Organic Syntheses Procedure. [Link]
-
One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. [Link]
-
PTC Oxidation of Alcohols Using Hydrogen Peroxide. [Link]
-
Synthesized tribromides: 1,2‐Dipyridinium ditribromide‐ethane (DPTBE,... - ResearchGate. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]
-
Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide - ResearchGate. [Link]
-
Kinetics and mechanism of oxidation of aliphatic alcohols by tetrabutylammonium tribromide - Indian Academy of Sciences. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy. [Link]
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- 13. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: A Comprehensive Guide to the Regioselective Bromination of Phenols using Phenyltrimethylammonium Tribromide
Introduction: The Advantage of Phenyltrimethylammonium Tribromide in Phenol Bromination
The synthesis of brominated phenols is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and specialty materials.[1] However, traditional bromination methods using elemental bromine (Br₂) are fraught with challenges, including high toxicity, corrosive nature, hazardous handling of volatile liquid, and often a lack of regioselectivity, leading to complex product mixtures.[2]
This compound (PTAT), also known as Phenyltrimethylammonium bromide-perbromide, emerges as a superior alternative.[3] It is a stable, crystalline, orange solid that is significantly easier and safer to handle, store, and measure compared to liquid bromine.[2][4] As a quaternary ammonium tribromide, PTAT acts as a mild and selective brominating agent, enabling the precise introduction of bromine atoms into activated aromatic rings like phenols.[5][6] Its key advantage lies in its ability to achieve high regioselectivity, predominantly yielding the para-brominated product, thus simplifying purification processes and improving overall reaction efficiency.[4][7]
This guide provides an in-depth exploration of PTAT, from its preparation and the mechanism behind its selectivity to detailed, field-proven protocols for its application in the regioselective bromination of phenols.
Mechanism of Regioselectivity
The high para-selectivity observed in the bromination of phenols with quaternary ammonium tribromides like PTAT is a topic of significant interest. While the tribromide anion (Br₃⁻) is the active brominating species, the mechanism is more sophisticated than a simple electrophilic aromatic substitution by free Br₃⁻.[3][7]
A compelling mechanistic model suggests the involvement of the entire undissociated PTAT ion pair in a directed reaction.[7] The key steps are proposed as follows:
-
Initial Association: The positively charged quaternary ammonium cation ([PhNMe₃]⁺) forms a non-covalent interaction with the electron-rich oxygen atom of the phenol.
-
Directed Delivery: This association anchors the bulky tribromide anion in close proximity to the phenol ring, sterically hindering an attack at the ortho positions.
-
Favored Para-Attack: The steric encumbrance around the ortho positions significantly raises the activation energy for substitution at these sites. Consequently, the electrophilic bromine is preferentially delivered to the more accessible para position.
-
Product Formation: Following the electrophilic attack, a proton is lost from the ring to restore aromaticity, yielding the para-bromophenol and phenyltrimethylammonium bromide as a byproduct.[3]
This directed mechanism explains the consistently high yields of para-brominated phenols and the minimal formation of ortho or poly-brominated side products.
Experimental Workflow Overview
The overall process for the regioselective bromination of phenols using PTAT is a systematic workflow from reagent preparation to final product analysis. The following diagram outlines the key stages of this process.
Caption: General experimental workflow for PTAT-mediated phenol bromination.
Protocols
Preparation of this compound (PTAT)
While PTAT is commercially available, it can be readily prepared in the laboratory.[5] This two-step procedure is adapted from the well-established method published in Organic Syntheses.[3]
Caution: This procedure involves dimethyl sulfate, which is highly toxic and a suspected carcinogen, and bromine. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step A: Phenyltrimethylammonium Sulfomethylate
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, dissolve 24.8 g (0.205 mole) of freshly distilled N,N-dimethylaniline in 100 mL of toluene.
-
Stir the solution and heat to approximately 40°C.
-
Stop heating and add 25 g (0.20 mole) of distilled dimethyl sulfate via a dropping funnel over 20 minutes.
-
Within minutes, a colorless precipitate of the sulfomethylate salt will begin to crystallize. The temperature will slowly rise to near 50°C.
-
After the addition is complete, allow the reaction to stir at ambient temperature for 1.5 hours, then heat on a steam bath for 1 hour.
-
Cool the mixture. Filter the phenyltrimethylammonium sulfomethylate precipitate, wash with 20 mL of dry toluene, and dry under vacuum. The expected yield is 44–46.5 g (89–94%).[3]
Step B: this compound
-
In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve 10 g (0.040 mole) of the phenyltrimethylammonium sulfomethylate from Step A in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water.
-
While stirring, add 7.8 g (2.5 mL, 0.049 mole) of bromine from a dropping funnel over 20 minutes. An orange-yellow precipitate of PTAT will form immediately.[3]
-
Stir the resulting slurry at room temperature for 5-6 hours.
-
Filter the product, wash with approximately 10 mL of cold water, and air-dry thoroughly in the fume hood.
-
For higher purity, the crude PTAT can be recrystallized from glacial acetic acid (approx. 25 mL for 15 g of crude product) to yield vibrant orange crystals (m.p. 113–115°C).[3][8] The expected yield is 12.9–14.0 g (86–93%).[3]
General Protocol for Regioselective Bromination of a Phenol
This protocol provides a general method for the para-bromination of an activated phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (PTAT) (1.0-1.1 eq)
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (e.g., 10 mmol, 1.0 eq) and dissolve it in a suitable solvent (e.g., 50 mL of THF).
-
Reagent Addition: To the stirred solution at room temperature, add PTAT (e.g., 10.5 mmol, 1.05 eq) portion-wise over 10-15 minutes. The orange color of the PTAT will gradually fade, and a white precipitate of phenyltrimethylammonium bromide will form.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Quenching and Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated phenyltrimethylammonium bromide. Wash the precipitate with a small amount of the reaction solvent.
-
Combine the filtrate and washes. If the solution is still colored, add a few drops of saturated sodium thiosulfate solution to quench any remaining active bromine.
-
Transfer the solution to a separatory funnel and dilute with an equal volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure brominated phenol.
Data Presentation: Factors Influencing Reaction Outcome
The success and selectivity of the bromination reaction depend on several key parameters. The following table summarizes these factors and their impact.
| Parameter | Recommended Condition | Rationale & Causality |
| Stoichiometry | 1.0 - 1.1 equivalents of PTAT | Using a slight excess of PTAT ensures complete consumption of the starting phenol. A large excess can lead to the formation of di-brominated byproducts. |
| Solvent | THF, DCM, Acetonitrile | THF is often preferred as PTAT is highly soluble, while the byproduct, phenyltrimethylammonium bromide, is nearly insoluble, which helps drive the reaction forward.[3] The choice of solvent can influence reaction rates. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically facile at room temperature. Elevated temperatures are usually unnecessary and may decrease selectivity. |
| Substrate | Electron-rich phenols | Phenols with electron-donating groups (e.g., alkyl, alkoxy) are highly activated and react rapidly. Phenols with strongly deactivating groups may react slower or require slightly more forcing conditions. |
| Steric Hindrance | Unsubstituted para position | The protocol is most effective when the para position is sterically unhindered. If the para position is blocked, bromination will occur at an available ortho position.[9] |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling PTAT and its precursors.[10][11] All operations should be performed in a well-ventilated chemical fume hood.[12]
Chemical Hazards:
-
This compound (PTAT): Causes severe skin burns and eye damage.[11][13] It is harmful if swallowed or in contact with skin.[13] Avoid generating dust.[12]
-
Dimethyl Sulfate: Highly toxic, corrosive, and a potential carcinogen. Avoid all personal contact, including inhalation.[3]
-
Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme caution.[3]
Storage: Store PTAT in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[12] It is corrosive and should be stored in an appropriate corrosives cabinet.[12]
Spill & Exposure Procedures:
-
Spills: In case of a spill, evacuate the area. Use dry cleanup procedures to avoid generating dust.[12] Collect the spilled material in a suitable, labeled container for disposal.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
References
Sources
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- 7. benchchem.com [benchchem.com]
- 8. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
- 15. Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production - Eureka | Patsnap [eureka.patsnap.com]
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- 18. jocpr.com [jocpr.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving Phenyltrimethylammonium Tribromide (PTAT)
Abstract
Phenyltrimethylammonium tribromide (PTAT), a stable, crystalline, and easy-to-handle solid, has emerged as a versatile and safer alternative to liquid bromine for a variety of synthetic transformations.[1][2][3][4] Its efficacy in electrophilic bromination and oxidation reactions is critically dependent on the appropriate selection of the reaction solvent.[5][6] This guide provides an in-depth analysis of the key factors governing solvent choice in PTAT-mediated reactions. We will explore the interplay between solvent properties—such as polarity, solubility, and reactivity—and their profound impact on reaction kinetics, selectivity, and overall yield. This document furnishes researchers, scientists, and drug development professionals with comparative data, decision-making frameworks, and detailed, field-proven protocols to optimize their synthetic outcomes.
The Central Role of the Solvent in PTAT Chemistry
This compound (PTAT, CAS 4207-56-1) functions by delivering an electrophilic bromine species. In solution, it exists in equilibrium with phenyltrimethylammonium bromide and molecular bromine. The solvent's role extends far beyond merely dissolving reactants; it is an active participant that modulates the reactivity of the brominating species and stabilizes charged intermediates and transition states.
The choice of solvent can dictate:
-
Reaction Rate: By influencing the solubility of reactants and the stability of the transition state.
-
Selectivity: Controlling regioselectivity (e.g., ortho- vs. para-bromination of phenols) and chemoselectivity (e.g., bromination vs. oxidation).[7][8]
-
Reaction Pathway: In some cases, the solvent can directly participate in the reaction mechanism, as seen with tetrahydrofuran (THF) acting as an acid scavenger.[9]
-
Product Isolation: The solubility of the byproduct, phenyltrimethylammonium bromide, is a key consideration for simplifying purification.[9]
Core Principles for Solvent Selection
A systematic approach to solvent selection involves evaluating several key parameters of the solvent in the context of the specific substrate and desired transformation.
Solubility Profile
-
PTAT Solubility: PTAT exhibits excellent solubility in solvents like tetrahydrofuran (630 g/L at 20°C) and acetic acid, but is insoluble in water.[9][10]
-
Substrate Solubility: The substrate must be sufficiently soluble at the intended reaction temperature to ensure a homogeneous reaction mixture.
-
Byproduct Solubility: A crucial, often overlooked, aspect is the solubility of the phenyltrimethylammonium bromide byproduct. In solvents like THF, this salt is poorly soluble (0.09 g/L at 20°C), causing it to precipitate as the reaction proceeds.[9] This precipitation drives the reaction equilibrium forward and simplifies removal by filtration.
Polarity and Dielectric Constant
The polarity of the solvent influences the stabilization of charged species involved in the reaction mechanism. For instance, in the bromination of benzofurans, the dielectric constant of the medium was observed to affect the reaction rate.[1]
-
Polar Protic Solvents (e.g., Acetic Acid, Alcohols): These can solvate both the cation and the tribromide anion effectively. Acetic acid is a classic solvent for the bromination of ketones.[1][2] However, alcohols can sometimes participate in the reaction, leading to byproducts like α-bromoacetals.[11][12]
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, CH₃CN): These solvents are generally preferred for their ability to dissolve PTAT while remaining relatively inert. Tetrahydrofuran (THF) is particularly noteworthy as it stabilizes the tribromide ion (Br₃⁻) and can act as a buffer for the HBr generated, making it ideal for substrates with acid-sensitive functional groups.[9]
-
Nonpolar Solvents: While less common due to the poor solubility of the ionic PTAT, they can be used in mixed-solvent systems to modulate reactivity.
Solvent Reactivity
The ideal solvent should be inert to the reaction conditions. However, some solvents can play a beneficial, active role. As mentioned, THF can be considered a reactive solvent in that it scavenges the HBr produced during bromination, preventing acid-catalyzed side reactions.[9] Conversely, nucleophilic solvents may react with the electrophilic bromine or the brominated product.
Comparative Analysis of Common Solvents
The selection of a solvent is a multi-faceted decision. The table below summarizes the properties and common applications of solvents frequently used in PTAT reactions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Typical Applications | Considerations |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent solubility for PTAT; stabilizes Br₃⁻; byproduct precipitates; acts as HBr buffer. Ideal for selective α-bromination of ketones.[9] | Can form peroxides; must be properly dried and stored. |
| Acetic Acid | 6.2 | 118 | Good solvent for PTAT and many organic substrates. Commonly used for bromination of ketones and activated aromatic systems.[1][2][9] | Acidic nature can promote side reactions (e.g., epimerization). Difficult to remove under vacuum. |
| Dichloromethane (CH₂Cl₂) | 9.1 | 40 | Good general-purpose inert solvent. Used in bromoesterification reactions.[13] | Volatile and a suspected carcinogen; requires careful handling. |
| Acetonitrile (CH₃CN) | 37.5 | 82 | Polar aprotic solvent, useful for a range of reactions.[12] | Can be challenging to remove completely from products. |
| Methanol (CH₃OH) | 33.0 | 65 | Used in mixed systems (e.g., CH₂Cl₂-CH₃OH) for ketone bromination.[11] | Can react with carbonyls to form acetals or participate in other side reactions. |
| Aqueous Pyridine | - | - | Used for selective oxidation of sulfides to sulfoxides.[5][12] | Highlights the use of PTAT in aqueous/mixed systems for specific transformations. |
| THF / Ethylene Glycol | - | - | Mixed solvent system for one-pot α-bromoacetalization of carbonyl compounds.[5][12] | The co-solvent is a reactant in this specific application. |
Visualization of the Solvent Selection Process
Choosing the optimal solvent requires a logical workflow. The following diagram illustrates a decision-making process for selecting a solvent for a PTAT-mediated reaction.
Caption: A decision workflow for selecting the appropriate solvent for PTAT reactions.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform optimization based on their specific substrate.
Protocol 1: Selective α-Monobromination of a Ketone
This protocol is adapted from a procedure in Organic Syntheses and is ideal for substrates sensitive to acid-catalyzed side reactions.[9] The choice of anhydrous Tetrahydrofuran (THF) is critical for its success.
-
Rationale for THF:
-
High PTAT Solubility: Ensures a homogeneous reaction.[9]
-
Byproduct Precipitation: Phenyltrimethylammonium bromide is insoluble in THF, driving the reaction to completion and simplifying workup.[9]
-
HBr Buffering: THF reacts with the liberated HBr, preventing acid-catalyzed epimerization or degradation of sensitive substrates.[9]
-
-
Materials:
-
2-Acetyl-6-methoxynaphthalene (1.0 g, 5.0 mmol)
-
This compound (PTAT) (1.88 g, 5.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Cyclohexane (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 1.0 g (5.0 mmol) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous THF.
-
With magnetic stirring at room temperature, add 1.88 g (5.0 mmol) of PTAT in small portions over a 10-minute period.
-
Observe the formation of a white precipitate (phenyltrimethylammonium bromide) and the discharge of the orange color of the PTAT.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC (stain with KMnO₄ or use a UV lamp).
-
Upon completion, add 50 mL of cold water to the flask to dissolve the precipitated salt and precipitate the organic product.
-
Filter the crude solid product using a Büchner funnel and wash thoroughly with water.
-
Air-dry the crude product. Recrystallize from cyclohexane to yield pure 2-bromoacetyl-6-methoxynaphthalene.
-
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone
This protocol demonstrates the use of PTAT as an oxidant in the presence of a catalyst. The reaction is chemoselective for secondary alcohols.[5][12]
-
Rationale for Solvent/Catalyst System:
-
Catalysis: Antimony(III) bromide (SbBr₃) or Copper(II) bromide (CuBr₂) are used in catalytic amounts to facilitate the oxidation pathway.[5]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the catalytic cycle.
-
-
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
This compound (PTAT) (1.1 mmol)
-
Antimony(III) bromide (SbBr₃) (0.05 mmol, 5 mol%)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 mmol) and SbBr₃ (0.05 mmol) in DCM (10 mL) at room temperature, add PTAT (1.1 mmol) portion-wise.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to consume any excess bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel.
-
Safety and Handling
This compound is a corrosive solid that causes severe skin burns and eye damage.[14][15] It is also hygroscopic.[10]
-
Personal Protective Equipment (PPE): Always handle PTAT in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][16]
-
Handling: Avoid creating dust.[14] Keep containers tightly sealed and store in a cool, dry place away from incompatible materials like strong bases, reducing agents, and oxidizing agents.[10][15][17]
-
Disposal: Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations. Unused reagent can be dissolved in a combustible solvent and burned in a chemical incinerator.[14]
Conclusion
The strategic selection of a solvent is paramount to the successful application of this compound in organic synthesis. A thorough understanding of the interplay between the solvent's physical and chemical properties and the reaction's mechanistic demands allows for enhanced control over reaction rates, yields, and selectivity. Tetrahydrofuran often represents a superior choice for selective brominations due to its unique combination of high reagent solubility, low byproduct solubility, and its ability to act as an HBr scavenger. By following the principles and protocols outlined in this guide, researchers can effectively harness the synthetic power of PTAT for a wide range of chemical transformations.
References
- This compound - Safety D
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
-
Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]
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-
Lü, H.-Y. (2008). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2008(14), 2209-2210. [Link]
- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. (2017). Loba Chemie.
- One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound.International Journal of ChemTech Research, 5(5), 2215-2219.
- The Role of this compound in Modern Chemical Synthesis. (2024). BOC Sciences.
- Suryawanshi, V. S. et al. (2017). Kinetics of Bromination of Benzofurans by this compound.Journal of Chemical and Pharmaceutical Research.
- Mastering Bromination: Your Guide to this compound. (2024).
- Optimizing Chemical Synthesis: The Role of this compound. (2024).
-
Kajigaeshi, S., Kakinami, T., Okamoto, T., & Fujisaki, S. (1987). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. Bulletin of the Chemical Society of Japan, 60(3), 1159-1160. [Link]
-
Jacques, J., & Marquet, A. (1973). Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-. Organic Syntheses, 53, 111. [Link]
- This compound, 97% 50 g. Thermo Scientific Chemicals.
- Trimethylphenylammonium Tribromide. Tokyo Chemical Industry (TCI).
- SAFETY DATA SHEET - this compound. (2017). Fisher Scientific.
- Lü, H.-Y. This compound: A Versatile Reagent in Organic Synthesis. Thieme.
- Reaction condition adjustments for selective bromin
- Technical Support Center: Solvent Effects on Bromination Regioselectivity. (2025). BenchChem.
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Application Notes & Protocols: Phenyltrimethylammonium Tribromide (PTT) for Selective Bromination in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Phenyltrimethylammonium Tribromide (PTT) as a versatile and selective brominating agent. This compound, a stable, crystalline solid, serves as a significantly safer and more manageable alternative to hazardous liquid bromine.[1][2] Its efficacy in the selective bromination of various organic substrates, including the α-position of ketones, alkenes, and activated aromatic systems, makes it an invaluable reagent in modern organic synthesis.[3][4] This guide details the underlying principles, safety protocols, experimental setups, and specific applications of PTT, providing field-proven insights to ensure reproducible and high-yield outcomes.
Core Principles: The Advantage of a Solid Bromine Source
This compound (PTT or PTAT), with CAS Number 4207-56-1, is an orange crystalline quaternary ammonium salt that functions as an electrophilic bromine source.[1] Its structure consists of a phenyltrimethylammonium cation and a tribromide ([Br₃]⁻) anion.[1][5] This ionic composition is the key to its utility and safety profile.
Causality Behind Experimental Choice: Unlike elemental bromine (Br₂), which is a volatile, highly corrosive, and toxic liquid, PTT is a stable solid that is easy to weigh and handle.[6][7] This physical property drastically reduces the risks associated with transportation, storage, and manipulation in the laboratory.[2] In solution, particularly in solvents like tetrahydrofuran (THF), PTT acts as a source of the tribromide ion, which is in equilibrium with molecular bromine and a bromide ion. This controlled release of the active brominating species allows for more selective and predictable reactions, minimizing the formation of poly-brominated byproducts and degradation of sensitive substrates.[5]
Essential Safety & Handling Protocols
Trustworthiness in any protocol begins with safety. PTT is a hazardous substance and must be handled with appropriate precautions.
Hazard Profile:
-
Irritant: May cause respiratory irritation.[10]
-
Handling: Avoid contact with skin and eyes, and do not breathe dust.[8]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]
-
Ventilation: All manipulations involving PTT must be performed in a certified chemical fume hood.[5][11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8][11]
-
Spill Management: In case of a spill, remove all ignition sources. Use dry cleanup procedures to avoid generating dust. Collect solid residues and seal them in a labeled container for hazardous waste disposal.[11]
-
Waste Disposal: Dispose of PTT and any reaction waste in accordance with local, regional, and national hazardous waste regulations.[8][10] Quench residual PTT in reaction mixtures with a reducing agent like aqueous sodium thiosulfate before disposal.[12]
Reagent Preparation: Synthesis of PTT
While PTT is commercially available, the procedure for its synthesis is well-established and can be performed in the lab. The following protocol is adapted from Organic Syntheses, a highly trusted source for reliable chemical preparations.[5]
Caution: This synthesis involves highly toxic reagents like dimethyl sulfate and should only be performed by trained personnel in a well-ventilated fume hood.[5]
Step 1: Synthesis of Phenyltrimethylammonium Sulfomethylate
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 24.8 g (0.205 mole) of freshly distilled N,N-dimethylaniline in 100 mL of toluene.
-
Warm the solution to approximately 40°C.
-
Stop heating and add 25 g (0.20 mole) of distilled dimethyl sulfate dropwise over 20 minutes. The colorless sulfomethylate salt will begin to crystallize.
-
After the addition is complete, allow the reaction to proceed at ambient temperature for 1.5 hours, then heat on a steam bath for one hour.
-
Cool the mixture, filter the solid product, wash it with dry toluene (20 mL), and dry it under a vacuum to yield phenyltrimethylammonium sulfomethylate.[5]
Step 2: Conversion to this compound
-
In a 125-mL Erlenmeyer flask, dissolve 10 g (0.040 mole) of the phenyltrimethylammonium sulfomethylate from Step 1 in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water.
-
With magnetic stirring, add 7.8 g (0.049 mole) of bromine dropwise over 20 minutes.
-
An orange-yellow precipitate of PTT will form immediately. Continue stirring the slurry at room temperature for 5-6 hours.
-
Filter the product, wash it with a small amount of water (approx. 10 mL), and air-dry it in the fume hood.
-
For high purity, the crude PTT can be recrystallized from acetic acid to yield orange crystals (m.p. 113–115°C).[5]
General Experimental Workflow
The following diagram outlines the typical workflow for a bromination reaction using PTT. The key to success lies in the choice of solvent and the subsequent work-up procedure.
Caption: General experimental workflow for bromination with PTT.
Detailed Application Protocols
Protocol 1: Selective α-Bromination of an Aralkyl Ketone
This protocol is a benchmark for the selective bromination of ketones, where PTT excels by avoiding unwanted aromatic ring bromination.[4][5] The choice of tetrahydrofuran (THF) as a solvent is strategic; PTT is highly soluble in THF, whereas the byproduct, phenyltrimethylammonium bromide, is nearly insoluble, which helps drive the reaction to completion.[5]
Substrate: 2-Acetyl-6-methoxynaphthalene Objective: Synthesis of 2-Bromoacetyl-6-methoxynaphthalene
Procedure:
-
Dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF) in a 125-mL Erlenmeyer flask.
-
Over a period of 10 minutes, add 1.88 g (0.005 mole) of PTT in small portions to the solution with stirring.
-
A white precipitate of phenyltrimethylammonium bromide will begin to form as the orange color of the PTT fades.
-
Stir the reaction mixture at room temperature for approximately one hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of cold water to the flask to precipitate the crude product.
-
Filter the crystalline solid, wash it with 10 mL of water, and air dry.
-
Purify the crude product by recrystallization from 95% ethanol to yield pure 2-bromoacetyl-6-methoxynaphthalene.[5]
Protocol 2: Side-Chain Bromination of a Dihydropyrimidinone (DHPM)
This protocol demonstrates the utility of PTT for functionalizing the C-6 methyl group in DHPMs, which are important scaffolds in medicinal chemistry.[7]
Substrate: 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one Objective: Synthesis of 6-(bromomethyl) derivative
Procedure:
-
To a solution of the DHPM substrate (1 mmol) in 10 mL of dichloromethane (CH₂Cl₂), add PTT (1.5 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 4 hours depending on the specific substrate.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with a 10% aqueous solution of sodium thiosulfate, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired 6-(bromomethyl) derivative.[7]
Protocol 3: Bromoazidation of Alkenes
PTT can also be used for the difunctionalization of alkenes. This protocol describes an efficient one-pot bromoazidation reaction.[6]
Substrate: Styrene Objective: Synthesis of 1-azido-2-bromo-1-phenylethane
Procedure:
-
In a reaction vessel, dissolve styrene (1 mmol) in an ionic liquid (e.g., [bmim]Br).
-
Add trimethylsilyl azide (TMSN₃) (1.2 mmol) to the solution.
-
Add PTT (1.2 mmol) portion-wise while stirring at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, extract the product from the ionic liquid using an organic solvent such as ethyl acetate/hexane.
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the bromoazide.[6]
Data Presentation: Substrate Scope & Conditions
The versatility of PTT is highlighted by its effectiveness across a range of substrates. The following table summarizes typical reaction conditions and outcomes.
| Substrate Class | Example Substrate | Product | Solvent | Temp. | Time | Yield (%) | Reference |
| Aralkyl Ketone | 2-Acetyl-6-methoxynaphthalene | α-Monobromo ketone | THF | RT | 1h | 85-91 | [5] |
| Aralkyl Ketone | 2-Acetyl-6-methoxynaphthalene | α,α-Dibromo ketone | THF | RT | 1h | 78-87 | [5] |
| Heterocycle | 6-Methyl-DHPM | 6-Bromomethyl-DHPM | CH₂Cl₂ | Reflux | 1.5h | 84 | [7] |
| Alkene | Styrene | Vicinal bromoazide | Ionic Liquid | RT | 1.5h | 92 | [6] |
| Alkene | Cyclohexene | Vicinal bromoazide | Ionic Liquid | RT | 2h | 88 | [6] |
| Phenol | Phenol | 4-Bromophenol | CH₂Cl₂ | RT | 30 min | 95 | [13][14] |
| Aniline | Aniline | 4-Bromoaniline | CH₂Cl₂ | RT | 30 min | 98 | [13][14] |
*Yields for phenols and anilines are representative of reactions with quaternary ammonium tribromides under similar conditions, as detailed in the references.
Mechanistic Visualization
The efficacy of PTT stems from its role as a stable carrier of the reactive tribromide anion.
Caption: PTT reagent and its dissociation to active brominating species.
References
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- 14. benchchem.com [benchchem.com]
Catalytic Applications of Phenyltrimethylammonium Tribromide: A Comprehensive Guide for Researchers
Phenyltrimethylammonium tribromide (PTAT), a stable, crystalline, and easy-to-handle reagent, has emerged as a versatile and efficient tool in modern organic synthesis. Its controlled reactivity and high selectivity make it a superior alternative to hazardous and difficult-to-handle elemental bromine. This guide provides an in-depth exploration of the catalytic applications of PTAT, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to this compound (PTAT)
PTAT, with the chemical formula [C₆H₅N(CH₃)₃]Br₃, is a quaternary ammonium tribromide. Its solid nature and stability significantly reduce the risks associated with handling volatile and corrosive liquid bromine, making it a "greener" substitute in many synthetic procedures. The reagent's efficacy stems from the tribromide ion (Br₃⁻), which acts as the active brominating species. This allows for more selective and controlled reactions compared to the often aggressive and less selective molecular bromine.
Key Properties of PTAT:
| Property | Value | Reference |
| CAS Number | 4207-56-1 | |
| Molecular Weight | 375.93 g/mol | |
| Appearance | Orange crystalline powder | |
| Melting Point | 110-115 °C |
Catalytic Applications in Oxidation Reactions
PTAT is a potent oxidizing agent, often employed in the presence of a co-catalyst, for the selective transformation of various functional groups.
Selective Oxidation of Alcohols
A notable application of PTAT is the chemoselective oxidation of secondary alcohols to their corresponding ketones. This reaction proceeds efficiently at room temperature in the presence of catalytic amounts of antimony(III) bromide (SbBr₃) or copper(II) bromide (CuBr₂). A key advantage of this system is its selectivity; primary aliphatic alcohols remain unaffected under the same conditions, allowing for the targeted oxidation of secondary alcohols in multifunctional molecules.
Protocol 1: Catalytic Oxidation of a Secondary Alcohol to a Ketone
Objective: To synthesize a ketone from a secondary alcohol using PTAT and a catalytic amount of SbBr₃.
Materials:
-
Secondary alcohol
-
This compound (PTAT)
-
Antimony(III) bromide (SbBr₃)
-
Appropriate solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve the secondary alcohol in the chosen solvent.
-
Add a catalytic amount of SbBr₃ (typically 5-10 mol%) to the solution.
-
While stirring, add PTAT (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Selective Oxidation of Sulfides to Sulfoxides
PTAT can be utilized for the efficient and selective oxidation of sulfides to sulfoxides. This transformation is particularly useful in the synthesis of various sulfur-containing pharmaceuticals and agrochemicals. The reaction is typically carried out in an aqueous pyridine solution.
Catalytic Applications in Bromination Reactions
The primary application of PTAT is as a brominating agent, where it offers significant advantages in terms of selectivity and ease of handling.
α-Bromination of Ketones
PTAT is highly effective for the selective α-bromination of ketones, a crucial transformation in the synthesis of many pharmaceutical intermediates. The reaction proceeds under mild conditions and provides good to excellent yields of the corresponding α-bromoketones.
Protocol 2: α-Bromination of an Aralkyl Ketone
Objective: To synthesize an α-bromoketone from an aralkyl ketone using PTAT.
Materials:
-
Aralkyl ketone (e.g., 2-acetyl-6-methoxynaphthalene)
-
This compound (PTAT)
-
Anhydrous tetrahydrofuran (THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the aralkyl ketone in anhydrous THF in a reaction flask.
-
Add PTAT (1.0 equivalent) in small portions to the stirred solution over a period of 10-15 minutes.
-
A precipitate of phenyltrimethylammonium bromide will form as the reaction proceeds.
-
Continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the precipitated phenyltrimethylammonium bromide.
-
Wash the precipitate with a small amount of THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude α-bromoketone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.
One-Pot α-Bromoacetalization of Carbonyl Compounds
A convenient one-pot method for the α-bromoacetalization of carbonyl compounds has been developed using PTAT. This reaction is performed in a mixture of tetrahydrofuran and ethylene glycol at room temperature, affording the corresponding α-bromoacetals in good yields.
Bromination of Benzofurans
The kinetics and mechanism of the bromination of 2-acetyl benzofurans using PTAT have been studied, indicating a first-order kinetic dependence on the benzofuran and an inverse first-order dependence on PTAT. The products of this reaction are the corresponding 2-bromoacetyl benzofurans.
Other Catalytic Applications
Aziridination of Alkenes
PTAT can catalyze the intramolecular aziridination of N-chloramine salts of ω-unsaturated sulfonamides. This reaction provides a pathway to synthesize aziridines, which are important building blocks in organic synthesis.
One-Pot Synthesis of ω-Bromoesters
A simple and efficient one-pot procedure for the synthesis of ω-bromoesters from aromatic aldehydes and diols has been developed using PTAT in the presence of (diacetoxyiodo)benzene (DIB). In this reaction, the aldehyde first reacts with the diol to form a cyclic acetal, which then reacts with the in-situ generated acetyl bromide to yield the final ω-bromoester.
Workflow for One-Pot Synthesis of ω-Bromoesters
Caption: One-pot synthesis of ω-bromoesters.
Mechanistic Considerations
The catalytic activity of PTAT in bromination reactions involves the transfer of a bromine cation (Br⁺) or its equivalent to the substrate. The tribromide ion (Br₃⁻) is in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). The reaction mechanism can vary depending on the substrate and reaction conditions. For instance, in the bromination of ketones, the reaction likely proceeds through an enol or enolate intermediate which then attacks the tribromide ion.
Proposed Mechanism for α-Bromination of a Ketone
Caption: Mechanism of α-bromination of ketones.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with a wide range of catalytic applications. Its stability, selectivity, and ease of handling make it an attractive alternative to traditional brominating and oxidizing agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize PTAT in their synthetic endeavors, contributing to the development of novel molecules in pharmaceuticals and other fields of chemistry.
References
- Lü, H.-Y. (2007). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2007(2), 330-331.
- Sayama, S. (2006). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. Letters in Organic Chemistry, 3(4), 299-302.
- Suryawanshi, V. S., & Barge, S. S. (2017). Kinetics of Bromination of Benzofurans by this compound. International Journal of ChemTech Research, 10(10), 55-62.
- Jacques, J., & Marquet, A. (1973). SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound: 2-BROMOACETYL-6-METHOXYNAPHTHALENE AND 2,2-DIBROMOACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses, 53, 111.
-
Chem-Impex. (n.d.). Phenyltrimethylammonium Perbromide (PTAB). Retrieved from [Link]
-
Chem-Impex. (n.d.). Trimethylphenylammonium tribromide. Retrieved from [Link]
-
LookChem. (n.d.). Mastering Bromination: Your Guide to this compound. Retrieved from [Link]
-
LookChem. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]
- Lü, H.-Y. (2007). This compound. Synlett, 2007(2), 0330–0331.
- Han, J., et al. (2019). Application of poly(vinylthis compound) resin as an efficient polymeric brominating agent in the α-bromination and α-bromoacetalization of acetophenones. Journal of the Iranian Chemical Society, 16(10), 2239-2247.
-
LookChem. (n.d.). Optimizing Chemical Synthesis: The Role of this compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound: A Key Reagent for Pharmaceutical Synthesis. Retrieved from [Link]
- Sarkar, D., et al. (2017). Phenyl Trimethyl Ammonium Tribromide Mediated Robust One-pot Synthesis of Spiro-oxacycles – An Economic Way Out–Stereoselective Synthesis of Oxaspirohexacyclodieneones. ChemistrySelect, 2(11), 3291-3295.
- Zaheer, Z., & Rafiuddin. (2009). Sub- and post-micellar catalytic and inhibitory effects of cetyltrimethylammonium bromide in the permanganate oxidation of phenylalanine. Colloids and Surfaces B: Biointerfaces, *6
Application Notes and Protocols: Phenyltrimethylammonium Tribromide in the Synthesis of Agrochemicals
Introduction: A Safer, More Selective Approach to Bromination in Agrochemical Synthesis
The development of novel agrochemicals with enhanced efficacy, selectivity, and improved safety profiles is a cornerstone of modern agricultural science. A key synthetic transformation in the creation of many potent fungicides, herbicides, and insecticides is the introduction of bromine atoms into organic scaffolds. Traditionally, this has been achieved using hazardous reagents like elemental bromine or N-bromosuccinimide (NBS). However, these reagents often suffer from a lack of selectivity, leading to undesired side-products and complex purification processes, and pose significant handling and safety risks.[1][2][3]
Phenyltrimethylammonium tribromide (PTT), a stable, crystalline, and easy-to-handle solid, has emerged as a superior alternative for bromination reactions in the synthesis of complex molecules, including those vital to the agrochemical industry.[1][3] Its controlled reactivity allows for the precise and selective bromination of various substrates, minimizing the formation of impurities and simplifying downstream processing.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PTT in the synthesis of key agrochemical intermediates, with a focus on the preparation of precursors for triazole fungicides.
Core Advantages of this compound (PTT)
The adoption of PTT in agrochemical synthesis workflows is driven by several key advantages over traditional brominating agents:
| Feature | This compound (PTT) | Elemental Bromine (Br₂) / N-Bromosuccinimide (NBS) |
| Physical State | Crystalline solid[3] | Volatile, corrosive liquid / Solid[3] |
| Handling | Easy and safe to handle, weigh, and dispense[3] | Hazardous, requires specialized handling procedures[3] |
| Selectivity | High selectivity for α-bromination of ketones, minimizing aromatic ring bromination[4] | Can lead to a mixture of products, including ring bromination[5] |
| Stoichiometry | Precise stoichiometric control is easily achievable | Difficult to control stoichiometry precisely with liquid bromine |
| Reaction Conditions | Mild reaction conditions, often at room temperature or slightly elevated temperatures | Can require more forcing conditions or initiators |
| Work-up | Generally simpler work-up procedures | Can lead to more complex work-up and purification |
Mechanism of Selective α-Bromination of Ketones
The high selectivity of PTT in the α-bromination of ketones, a cornerstone reaction for the synthesis of many agrochemical intermediates, proceeds through an acid-catalyzed enolization mechanism.[6]
Figure 1: Mechanism of PTT-mediated α-bromination of ketones. This diagram illustrates the acid-catalyzed formation of the enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine provided by PTT.
Application in the Synthesis of Triazole Fungicide Intermediates
Triazole fungicides represent a significant class of agrochemicals used to control a broad spectrum of fungal diseases in crops.[7][8][9] A common structural motif in these fungicides is a substituted ethyl-triazole moiety, which is often synthesized from an α-bromo ketone intermediate. The selective synthesis of these intermediates is therefore a critical step in the overall production of these valuable agrochemicals.
A key intermediate in the synthesis of numerous triazole fungicides is 2-bromo-1-(4-chlorophenyl)ethanone.[10] PTT is an excellent reagent for the synthesis of this precursor from 4-chloroacetophenone, offering high yields and selectivity.
Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone using PTT
This protocol details the synthesis of a key intermediate for triazole fungicides, demonstrating the practical application of PTT in agrochemical synthesis.
Figure 2: Workflow for the synthesis of 2-bromo-1-(4-chlorophenyl)ethanone. A straightforward and efficient process for producing a key agrochemical intermediate.
Materials:
-
4-Chloroacetophenone
-
This compound (PTT)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroacetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of PTT: To the stirred solution, add this compound (PTT) (1.05 equivalents) portion-wise over 10-15 minutes at room temperature. The characteristic orange color of PTT will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The orange color should dissipate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-1-(4-chlorophenyl)ethanone can be purified by recrystallization from ethanol to afford a white to pale yellow crystalline solid.[10]
Expected Yield: >85%
Synthesis of Triazole Fungicides from 2-Bromo-1-(4-chlorophenyl)ethanone
The resulting 2-bromo-1-(4-chlorophenyl)ethanone is a versatile building block for the synthesis of various triazole fungicides.[10] For example, it can be reacted with 1,2,4-triazole in the presence of a base to introduce the triazole moiety, a key step in the synthesis of fungicides like myclobutanil and tebuconazole.
Figure 3: General scheme for the synthesis of triazole fungicides. The α-bromo ketone intermediate readily undergoes nucleophilic substitution with 1,2,4-triazole.
Conclusion
This compound is a highly effective, selective, and safe brominating agent with significant applications in the synthesis of agrochemicals. Its use in the α-bromination of ketones provides a reliable and efficient route to key intermediates for a wide range of fungicides, herbicides, and insecticides. The protocols and principles outlined in this application note are intended to empower researchers and synthetic chemists in the agrochemical sector to leverage the advantages of PTT, contributing to the development of the next generation of crop protection agents.
References
-
Jacques, J.; Marquet, A. Organic Syntheses, Coll. Vol. 6, p.175 (1988); Vol. 53, p.111 (1973). [Link]
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PrepChem. Synthesis of α-bromo-4-chloroacetophenone. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10827, 2-Bromo-4'-chloroacetophenone. [Link]
-
MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]
-
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]
-
Xiangshuo Chemical. Analysis of triazole fungicides and their intermediates. [Link]
-
AOBChem. 2-Bromo-1-[4-[[(4-chlorophenyl)methyl]thio]phenyl]ethanone. [Link]
-
PeerJ. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. [Link]
-
Tradeindia. This compound 96.5% For Synthesis. [Link]
-
PubMed Central (PMC). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. [Link]
-
NIH. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. [Link]
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
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Harnessing Phenyltrimethylammonium Tribromide for Efficient One-Pot Syntheses
An Application Guide for Researchers
Abstract
Phenyltrimethylammonium tribromide (PTT), also known as PTAB, has emerged as a powerful and versatile reagent in modern organic synthesis. Its nature as a stable, crystalline solid makes it a superior alternative to hazardous and difficult-to-handle elemental bromine, offering enhanced safety and stoichiometric precision.[1][2][3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging PTT in elegant and efficient one-pot synthetic methodologies. We will explore the causality behind its reactivity and provide detailed, field-proven protocols for key transformations, including the synthesis of α-bromoacetals, ω-bromoesters, and complex spiro-oxacycles.
The PTT Advantage: Beyond a Simple Bromine Surrogate
One-pot synthesis, which combines multiple reaction steps in a single flask, represents a cornerstone of green and efficient chemistry by minimizing solvent waste, purification steps, and reaction time.[2] this compound is exceptionally well-suited for such processes due to its unique combination of properties.
-
Enhanced Safety and Handling: As a non-volatile, crystalline solid, PTT significantly reduces the risks associated with the high vapor pressure and extreme corrosivity of liquid bromine.[1][5] This simplifies handling, weighing, and storage in a laboratory setting.[6][7]
-
Stoichiometric Control: Its solid form allows for precise measurement, enabling stoichiometric control over bromination, which is often difficult to achieve with gaseous or volatile liquid reagents.[4]
-
Versatile Reactivity: PTT is not merely a source of electrophilic bromine. It can act as a mild oxidant, enabling tandem reactions such as oxidation followed by bromination within the same pot, expanding its synthetic utility far beyond simple halogenation.[8]
-
High Selectivity: In many applications, PTT demonstrates remarkable chemoselectivity, such as the preferential α-bromination of ketones or the side-chain bromination of certain heterocyclic systems.[4][9]
Application Protocol I: One-Pot α-Bromoacetalization of Carbonyls
The α-bromoacetal moiety is a valuable building block in organic synthesis, serving as a precursor to a variety of functionalized molecules. PTT facilitates a convenient and practical one-pot conversion of carbonyl compounds directly to their α-bromoacetals, bypassing the need to isolate intermediates.[8]
Causality and Mechanism
This reaction proceeds via a tandem process. First, the carbonyl group is converted into an acetal in the presence of an alcohol (in this case, ethylene glycol). Subsequently, the enol or enolate form of the intermediate is brominated in situ by PTT at the α-position. The one-pot nature of this reaction is highly efficient, as both steps proceed under compatible conditions.
Experimental Workflow: α-Bromoacetalization
Caption: One-pot synthesis of α-bromoacetals using PTT.
Step-by-Step Protocol
-
To a stirred solution of the carbonyl compound (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and ethylene glycol (10 mL), add this compound (PTT) (1.0 to 2.0 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-bromoacetal.[8]
| Substrate (Carbonyl) | PTT Equivalents | Typical Yield | Reference |
| Acetophenone | 1.2 | Good-Excellent | [8] |
| Cyclohexanone | 1.2 | Good-Excellent | [8] |
| Propiophenone | 1.5 | Good | [8] |
Application Protocol II: One-Pot Synthesis of ω-Bromoesters
ω-Bromoesters are crucial intermediates in organic, medicinal, and bioorganic chemistry.[2][10] A highly efficient one-pot procedure uses PTT in combination with (Diacetoxyiodo)benzene (DIB) to convert aromatic aldehydes and diols directly into these valuable products.[2][10]
Causality and Mechanism
This transformation is a sophisticated one-pot sequence involving two distinct chemical events:
-
Acetal Formation: The aromatic aldehyde first reacts with the diol to form a cyclic acetal.
-
Brominative Ring Opening: PTT, activated by DIB, facilitates the oxidative cleavage and bromination of the cyclic acetal intermediate. The reaction proceeds through an oxonium ion, which is then attacked by a bromide ion in an SN2 fashion to yield the final ω-bromoester.[10]
Reaction Mechanism: Aldehyde to ω-Bromoester```dot
Caption: General workflow for PTT-mediated spiro-cyclization.
Step-by-Step Protocol
-
Dissolve the naphthol or phenol derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere.
-
Add this compound (PTT) (1.1-1.5 equiv.) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the spiro-oxacycle. [11][12]
Substrate Type Key Feature Typical Yield Reference Substituted Naphthol Intramolecular C-O bond formation up to 99% [12] | Substituted Phenol | Forms oxaspirohexacyclodieneones | Excellent | [11]|
Safety and Handling
While PTT is safer than elemental bromine, it is a hazardous chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. [6][13]Harmful if swallowed or in contact with skin. [6]May cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always handle PTT in a well-ventilated fume hood. [7][14]Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. [7][14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and moisture. [7]* Spills: In case of a spill, avoid generating dust. [7]Sweep up the solid material using dry cleanup procedures and place it in a suitable, labeled container for disposal. [6]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. [7]
-
Conclusion
This compound is a remarkably effective reagent that streamlines complex synthetic sequences into efficient one-pot operations. Its stability, selectivity, and multifaceted reactivity make it an indispensable tool for the modern synthetic chemist. The protocols detailed herein for the synthesis of α-bromoacetals, ω-bromoesters, and spiro-oxacycles demonstrate the power of PTT to facilitate challenging transformations under mild and controlled conditions, ultimately accelerating research and development in chemistry and drug discovery.
References
-
Mane, S. B., et al. (2011). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research, 3(3), 1436-1440. [Link]
-
Maji, B., & Karmakar, S. (2017). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. Organic & Biomolecular Chemistry, 15(45), 9567-9571. [Link]
-
Autech Industry Co., Limited. (n.d.). Optimizing Chemical Synthesis: The Role of this compound. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. [Link]
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Jacques, J., & Marquet, A. (n.d.). Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Phenyl Trimethyl Ammonium Tribromide Mediated Robust One-pot Synthesis of Spiro-oxacycles – An Economic Way Out–Stereoselective Synthesis of Oxaspirohexacyclodieneones. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). One-pot synthesis of ω-bromoesters from aromatic aldehydes and diols using this compound. [Link]
-
Loba Chemie. (2017, December 18). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. [Link]
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Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Applicable Chemistry, 6(6), 1145-1151. [Link]
-
ResearchGate. (n.d.). Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Kinetics of Bromination of Benzofurans by this compound. [Link]
-
Indian Journal of Chemistry. (2010). A simple and efficient bromoazidation of alkenes using PTT and TMSN3 in ionic liquid. [Link]
-
Common Organic Chemistry. (n.d.). Phenyltrimethylammonium Perbromide (PTAB). [Link]
-
Rasayan Journal of Chemistry. (2012). SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
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Application Notes & Protocols: Phenyltrimethylammonium Tribromide (PTAT) for the Electrophilic Bromination of Alkenes and Alkynes
Abstract
Phenyltrimethylammonium tribromide (PTAT or PTAB), with the chemical formula [C₆H₅N(CH₃)₃]Br₃, has emerged as a superior reagent for the bromination of unsaturated carbon-carbon bonds. As a stable, crystalline, non-volatile solid, PTAT offers significant advantages in handling, safety, and selectivity over elemental bromine.[1][2][3] Its efficacy in the 1,2-addition of bromine to alkenes and alkynes makes it an indispensable tool in modern organic synthesis, particularly for the creation of complex pharmaceutical intermediates and fine chemicals.[4][5] This guide provides an in-depth analysis of the reaction mechanisms, field-proven experimental protocols, and critical safety considerations for researchers, scientists, and drug development professionals employing PTAT in their synthetic workflows.
Introduction: The Advantage of Solid Bromine Carriers
Traditional bromination methods often rely on the use of elemental bromine (Br₂), a volatile, highly corrosive, and toxic liquid that presents significant handling and safety challenges. Quaternary ammonium perhalogenides, such as this compound (PTAT), serve as convenient and safe solid carriers of bromine.[6] The solid nature of PTAT simplifies gravimetric measurement, reduces exposure risks, and allows for more controlled reactivity.[1] In solution, particularly in solvents like tetrahydrofuran (THF), PTAT dissociates to provide a source of tribromide ions (Br₃⁻), which acts as the effective electrophilic brominating species.[6] This controlled release and distinct reactivity profile often lead to cleaner reactions and higher selectivity compared to molecular bromine, which can sometimes promote unwanted side reactions like ring bromination in aromatic substrates.[6][7]
Table 1: Comparison of Brominating Agents
| Feature | This compound (PTAT) | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Orange crystalline solid[3] | Fuming reddish-brown liquid | White crystalline solid |
| Handling | Easy to weigh and handle; non-volatile[2][4] | Difficult to handle; highly volatile and toxic | Relatively easy to handle solid |
| Reactivity | Selective for α-bromination of ketones and addition to C=C bonds[6][7][8] | Highly reactive, often unselective | Primarily used for allylic/benzylic bromination and bromohydrin formation |
| Mechanism | Electrophilic addition via Br₃⁻ | Electrophilic addition | Radical or electrophilic mechanism depending on conditions |
| Safety | Corrosive solid, but lower inhalation risk[9][10] | Highly toxic, corrosive, severe burn hazard | Irritant |
| Solubility | Highly soluble in THF (630 g/L at 20°C)[6] | Soluble in many organic solvents | Sparingly soluble in many organic solvents |
Reaction with Alkenes: Mechanism and Stereoselectivity
The reaction of PTAT with alkenes proceeds via an electrophilic addition mechanism, culminating in the formation of a vicinal dibromide. The reaction is highly diastereoselective, yielding predominantly the anti-addition product.
Mechanistic Pathway
The accepted mechanism involves a two-step process initiated by the electrophilic attack of the tribromide ion on the electron-rich alkene π-bond.
-
Formation of a Bromonium Ion: The alkene's π-electrons attack the Br₃⁻ complex, displacing a stable phenyltrimethylammonium bromide salt. This results in the formation of a cyclic bromonium ion intermediate. This three-membered ring shields one face of the original double bond.[11]
-
Nucleophilic Attack: The bromide ion (Br⁻), now present in the reaction mixture, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the opposite face (anti-attack) due to steric hindrance and charge distribution.[11] This backside attack opens the three-membered ring and results in the net anti-addition of two bromine atoms across the double bond.
Caption: Electrophilic addition of bromine to an alkene via a cyclic bromonium ion.
Protocol: Bromination of Cyclohexene
This protocol details the selective dibromination of cyclohexene to produce trans-1,2-dibromocyclohexane. The procedure is adapted from established methodologies for electrophilic bromination.[11][12]
Materials:
-
Cyclohexene
-
This compound (PTAT)
-
Tetrahydrofuran (THF), anhydrous[6]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the flask in an ice-water bath to 0 °C.
-
Causality Note: THF is an excellent solvent for PTAT and the resulting phenyltrimethylammonium bromide byproduct has very low solubility, often precipitating out and driving the reaction forward.[6] Cooling the reaction helps to control the exotherm and minimize potential side reactions.
-
-
Reagent Addition: In a separate flask, dissolve PTAT (1.05 equiv.) in a minimal amount of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred cyclohexene solution over 15-20 minutes. The characteristic orange color of PTAT should dissipate as it reacts. A white precipitate (phenyltrimethylammonium bromide) will form.[6]
-
Causality Note: A slight excess of PTAT ensures complete consumption of the alkene. Slow addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine species. The orange/yellow color should disappear completely.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), water, and finally brine.
-
Causality Note: The bicarbonate wash is crucial for removing any HBr that may have formed. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude trans-1,2-dibromocyclohexane by flash column chromatography on silica gel or by distillation under reduced pressure.
Reaction with Alkynes: Controllable Addition
PTAT also reacts with alkynes via electrophilic addition. Depending on the stoichiometry of the reagent, the reaction can be controlled to yield either a trans-dibromoalkene or a tetrabromoalkane.
Mechanistic Considerations
The reaction proceeds through a vinyl-substituted bromonium ion. The initial addition of one mole of bromine to an alkyne is generally slower than the addition to a corresponding alkene.
-
Addition of 1 Equivalent: The first addition typically results in the formation of the trans-dibromoalkene as the major product, consistent with an anti-addition mechanism.[13]
-
Addition of 2 Equivalents: If an excess of PTAT is used (≥ 2 equivalents), the intermediate dibromoalkene will undergo a second bromination reaction to yield the corresponding tetrabromoalkane.[13]
Caption: Controlled bromination of alkynes yields either dibromoalkenes or tetrabromoalkanes.
Protocol: Synthesis of (E)-1,2-Dibromostilbene
This protocol describes the controlled addition of one equivalent of bromine to diphenylacetylene to selectively form the trans-dibromoalkene.
Materials:
-
Diphenylacetylene (tolan)
-
This compound (PTAT)
-
Methanol
-
Standard glassware for reaction and filtration
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve diphenylacetylene (1.0 equiv.) in glacial acetic acid (approx. 0.5 M). Stir the solution at room temperature.
-
Causality Note: Acetic acid is a common solvent for brominations as it is polar and can stabilize the charged intermediates in the reaction.[14]
-
-
Reagent Addition: Add solid PTAT (1.0 equiv.) to the stirred solution in small portions over 10 minutes. The reaction mixture will turn yellow/orange and then gradually fade as the PTAT is consumed.
-
Causality Note: Using a 1:1 stoichiometry is critical for selectively forming the dibromoalkene and preventing over-reaction to the tetrabromo-adduct.
-
-
Reaction and Precipitation: Stir the reaction at room temperature for 1 hour. The product, (E)-1,2-dibromostilbene, is often insoluble in the acetic acid/water mixture and will begin to precipitate as a solid.
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove residual acetic acid and phenyltrimethylammonium bromide salts, followed by a wash with cold methanol to remove any unreacted starting material.
-
Drying: Allow the product to air dry on the filter for 15-20 minutes, then transfer to a watch glass to dry completely. The yield of (E)-1,2-dibromostilbene is typically high.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. Although PTAT is safer than liquid bromine, it is a corrosive and hazardous chemical that requires proper personal protective equipment (PPE) and handling procedures.[9][10]
Caption: A generalized workflow for reactions involving PTAT.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15] Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][15]
-
Storage: Store PTAT in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[9][16] It is sensitive to moisture.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[16] Do not add water to the spill.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent can be neutralized by careful addition to a stirred solution of sodium thiosulfate.
References
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- Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
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- This compound: A Versatile Reagent in Organic Synthesis. (2025).
- This compound Safety D
- Optimizing Chemical Synthesis: The Role of this compound. (n.d.). LinkedIn.
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-
Jacques, J., & Marquet, A. (n.d.). Selective α-Bromination of an Aralkyl Ketone with this compound. Organic Syntheses. [Link]
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- SAFETY DATA SHEET - Phenyltrimethylammonium bromide. (2021). Fisher Scientific.
- Phenyltrimethylammonium Perbromide (PTAB). (n.d.). Common Organic Chemistry.
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound.
- The Role of this compound in Modern Chemical Synthesis. (n.d.). LinkedIn.
- Mastering Bromination: Your Guide to this compound. (n.d.). LinkedIn.
- Selective α-Bromination of an Aralkyl Ketone with this compound. (n.d.).
- Application Notes and Protocols for Stereoselective Bromination of Alkenes Using Bromin
- Bianchini, R., et al. (n.d.). Strain and reactivity: electrophilic addition of bromine and tribromide salts to cyclic allenes. PubMed.
- Bromination of Alkenes. (n.d.).
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research.
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Application Notes & Protocols: Stereoselective Bromination with Phenyltrimethylammonium Tribromide
Abstract
Phenyltrimethylammonium tribromide (PTT), a stable, crystalline solid, has emerged as a highly effective and selective reagent for electrophilic bromination in modern organic synthesis.[1][2][3] Its ease of handling and controlled reactivity offer significant advantages over hazardous and volatile liquid bromine, promoting cleaner reactions and simplifying product purification.[1][4][5] This guide provides an in-depth exploration of the stereoselective applications of PTT, focusing on the underlying mechanisms that govern stereochemical outcomes. We present detailed protocols for the diastereoselective bromination of alkenes and the α-bromination of carbonyl compounds, supported by mechanistic insights and practical guidance for researchers in pharmaceutical and chemical development.
Introduction: The Advantages of this compound (PTT)
This compound (CAS 4207-56-1) is a quaternary ammonium salt that serves as a solid, stable source of electrophilic bromine.[6] Unlike molecular bromine (Br₂), which is a corrosive and toxic liquid with high vapor pressure, PTT is an orange crystalline powder that is significantly safer and easier to handle, weigh, and store.[1][4] This characteristic is invaluable for ensuring reproducibility and safety in both laboratory and large-scale production environments.[4]
The controlled release of bromine from the tribromide anion ([Br₃]⁻) allows for highly selective transformations, minimizing common side reactions such as substitution or aromatic bromination that can occur with harsher reagents.[7] This selectivity is paramount in the synthesis of complex molecules where precise control over reactivity and stereochemistry is essential.[2][8]
Stereoselective Bromination of Alkenes: The Bromonium Ion Pathway
The addition of bromine to alkenes is a cornerstone reaction in organic synthesis. When performed with PTT, this transformation proceeds with a high degree of stereoselectivity, typically yielding the anti-addition product. This outcome is dictated by the formation of a key intermediate: a cyclic bromonium ion.
2.1. Mechanism of Anti-Addition
The reaction is initiated by the electrophilic attack of bromine (delivered from PTT) on the π-bond of the alkene. Instead of forming a transient carbocation, the bromine atom utilizes one of its lone pairs to form a three-membered ring with the two carbon atoms of the former double bond. This cyclic intermediate, the bromonium ion, shields one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite, unhindered face in an Sₙ2-like manner. This "backside attack" forces the two bromine atoms to be on opposite sides of the C-C bond in the final product, resulting in anti-stereochemistry.[9] For example, the bromination of a (Z)-alkene would yield the racemic mixture of (R,R) and (S,S) enantiomers, while a (E)-alkene would yield the meso compound, where applicable.
// Nodes Reactants [label="Alkene + [Br-Br]⁺-Br⁻\n(from PTT)"]; TransitionState [label="π-complex", shape=ellipse, style=dashed, color="#5F6368"]; Bromonium [label="Cyclic Bromonium Ion\n(shields top face)"]; Product [label="Anti-addition Product\n(trans-dibromide)"]; Nucleophile [label="Br⁻", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> TransitionState [color="#EA4335"]; TransitionState -> Bromonium [label="Forms 3-membered ring", color="#EA4335"]; Nucleophile -> Bromonium [label="Backside Attack (Sₙ2-like)", color="#4285F4", constraint=false]; Bromonium -> Product [color="#EA4335"]; } . Caption: Formation of a cyclic bromonium ion dictates anti-addition.
2.2. Application Example: Diastereoselective Methoxy-Bromination
A powerful extension of this methodology is the interception of the bromonium ion by other nucleophiles, such as a solvent molecule. A study on the methoxy-bromination of various olefins using PTT in methanol demonstrated excellent regio- and stereoselectivity.[9] The reaction consistently produced the anti-addition products (erythro isomers), where the methoxy group and the bromine atom are on opposite faces of the original double bond.[9]
| Substrate | Product | Yield (%) | Stereochemistry |
| Cyclohexene | 1-bromo-2-methoxy-cyclohexane | 80 | trans |
| Styrene | 2-bromo-1-methoxy-1-phenylethane | 85 | erythro |
| Indene | 2-bromo-1-methoxy-indan | 82 | trans |
| Chalcone | 2-bromo-3-methoxy-1,3-diphenylpropan-1-one | 88 | erythro |
| Data synthesized from a study on regio- and stereoselective methoxy-bromination.[9] |
Stereoselective α-Bromination of Carbonyl Compounds
The α-bromination of ketones, esters, and other carbonyl compounds is a fundamental method for introducing functionality that serves as a handle for subsequent transformations. PTT is an excellent reagent for this purpose, often providing higher selectivity than molecular bromine.[7] The reaction proceeds through an enol or enolate intermediate, and the stereoselectivity is typically governed by the steric environment of the substrate.
3.1. Mechanism of Substrate-Controlled Diastereoselection
Under acidic or neutral conditions, the carbonyl compound tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine. In chiral or conformationally rigid systems, one face of the enol double bond is often more sterically accessible than the other. The bulky PTT reagent will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess.
For example, in the bromination of a ketone with a pre-existing chiral center at the β-position, that center can direct the incoming bromine to the opposite face to minimize steric clash, resulting in a diastereoselective outcome.
Experimental Protocols
4.1. Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[10][11] It is also harmful if swallowed or in contact with skin.[10][12]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Brominated organic products can be lachrymators and skin irritants; handle them with care.[7]
-
Consult the Safety Data Sheet (SDS) for PTT before use.[10][11][12][13][14]
// Nodes Setup [label="1. Reaction Setup\n(Inert atmosphere if needed)"]; Reagents [label="2. Add Substrate & Solvent"]; PTT_Addition [label="3. Add PTT\n(Portion-wise, control temperature)"]; Reaction [label="4. Stir at RT or Heat\n(Monitor by TLC)"]; Workup [label="5. Aqueous Workup\n(Quench, Extract)"]; Purification [label="6. Purification\n(Column Chromatography)"]; Analysis [label="7. Characterization\n(NMR, MS, etc.)"];
// Edges Setup -> Reagents; Reagents -> PTT_Addition; PTT_Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } . Caption: A typical workflow for stereoselective bromination using PTT.
4.2. Protocol 1: Diastereoselective Methoxy-Bromination of Cyclohexene
This protocol is adapted from the general procedure for the methoxy-bromination of olefins.[9]
-
Reagents & Equipment:
-
Cyclohexene (1.0 mmol, 82.1 mg)
-
This compound (PTT) (1.0 mmol, 375.9 mg)
-
Methanol (MeOH), anhydrous (10 mL)
-
(Diacetoxyiodo)benzene (DIB) (1.0 mmol, 322.1 mg) - Note: DIB acts as an oxidant to facilitate the generation of the electrophilic bromine species.[9]
-
Round-bottom flask (25 mL), magnetic stirrer, and stir bar
-
Standard workup and purification equipment
-
-
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add cyclohexene (1.0 mmol) and PTT (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature to form a suspension.
-
Add (diacetoxyiodo)benzene (1.0 mmol) to the stirred mixture in one portion. The reaction mixture should immediately turn yellow.
-
Continue stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The yellow color will fade as the reaction completes.
-
Upon completion, dilute the reaction mixture with deionized water (20 mL).
-
Extract the aqueous mixture with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trans-1-bromo-2-methoxy-cyclohexane.
-
-
Expected Outcome: The product should be obtained in approximately 80% yield.[9] ¹H NMR analysis will confirm the trans stereochemistry through analysis of the coupling constants of the protons at C1 and C2.[9]
4.3. Protocol 2: Selective α-Bromination of 2-Acetyl-6-methoxynaphthalene
This protocol is adapted from the procedure reported in Organic Syntheses for the selective monobromination of an aralkyl ketone.[7]
-
Reagents & Equipment:
-
2-Acetyl-6-methoxynaphthalene (1.0 mmol, 200.2 mg)
-
This compound (PTT) (1.0 mmol, 375.9 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Erlenmeyer flask (50 mL), magnetic stirrer, and stir bar
-
Standard workup and purification equipment
-
-
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2-acetyl-6-methoxynaphthalene (1.0 mmol) in anhydrous THF (10 mL).
-
With stirring, add PTT (1.0 mmol) in small portions over a period of 10 minutes at room temperature.
-
During the addition, a fine, colorless precipitate of phenyltrimethylammonium bromide will form.
-
Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the phenyltrimethylammonium bromide precipitate. Wash the precipitate with a small amount of cold THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-bromoacetyl-6-methoxynaphthalene.
-
-
Expected Outcome: This procedure provides the α-monobrominated product with high selectivity and in excellent yield, avoiding bromination on the aromatic ring.[7]
Conclusion
This compound is a superior reagent for stereoselective bromination reactions, offering a safe, convenient, and effective alternative to molecular bromine. Its application in the anti-bromination of alkenes via a cyclic bromonium ion intermediate and the substrate-controlled α-bromination of carbonyls highlights its utility in complex organic synthesis. The protocols provided herein serve as a practical starting point for researchers aiming to leverage the unique advantages of PTT to achieve high stereoselectivity in their synthetic endeavors.
References
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- A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry.
- Mastering Bromination: Your Guide to this compound. Self-hosted.
- This compound - Safety D
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
- Optimizing Chemical Synthesis: The Role of this compound. Self-hosted.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. Self-hosted.
- SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound. Organic Syntheses.
- PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- The Role of this compound in Modern Chemical Synthesis. Self-hosted.
- Kinetics of Bromination of Benzofurans by this compound.
- Optimizing Organic Synthesis with this compound. Self-hosted.
- Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research.
- This compound D
- Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Self-hosted.
- A new method for stereoselective bromination of stilbene and chalcone in a w
- A new method for stereoselective bromination of stilbene and chalcone in a water suspension medium. Semantic Scholar.
- A new method for stereoselective bromination of stilbene and chalcone in a water suspension medium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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Application Notes & Protocols: A Senior Application Scientist's Guide to Large-Scale Synthesis with Phenyltrimethylammonium Tribromide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Redefining Industrial Bromination with a Solid Reagent
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the choice of a brominating agent is a critical decision point impacting safety, selectivity, and overall process economy.[1] Historically, the use of elemental liquid bromine has been fraught with challenges, including high toxicity, corrosive nature, and difficult handling, especially at an industrial scale.[2] This guide details the application of Phenyltrimethylammonium tribromide (PTT), a stable, crystalline, and highly selective solid brominating agent, as a superior alternative for industrial applications.[3] We will explore the mechanistic underpinnings of its selectivity, provide detailed, scalable protocols for key transformations, and discuss the critical aspects of safety, handling, and waste stream management that position PTT as an enabling technology for modern, safer, and more efficient large-scale synthesis.[4][5]
The Paradigm Shift: Moving from Liquid Bromine to a Stable Solid Source
The operational hazards associated with liquid bromine are significant. Its high vapor pressure and extreme corrosivity necessitate specialized handling equipment and stringent safety protocols, while its high reactivity can lead to poor selectivity and runaway reactions.[2][6] this compound (PTT), CAS Number 4207-56-1, directly addresses these challenges.[1] As a crystalline, orange powder, it eliminates the risks of hazardous fumes and splash exposure, simplifying handling and measurement in a plant environment.[5][7]
| Property | Value | Significance for Large-Scale Use |
| CAS Number | 4207-56-1 | Unique identifier for sourcing and regulatory purposes.[8] |
| Molecular Formula | C₉H₁₄Br₃N | Essential for stoichiometric calculations.[8] |
| Molecular Weight | 375.93 g/mol | Used for calculating molar equivalents.[8][9] |
| Appearance | Orange to reddish crystalline powder | Easy and safe to handle, weigh, and dispense.[7][10] |
| Melting Point | 110 - 115 °C | Stable solid at typical process temperatures.[8][9] |
| "Active Bromine" % | ~42.5% | High bromine content by weight, ensuring efficiency.[11] |
| Solubility | Insoluble in water; Soluble in THF, Acetic Acid.[7][11] | Dictates solvent choice for reaction and work-up. |
The core advantage of PTT lies in its ability to deliver bromine in a controlled and selective manner, which minimizes the formation of unwanted byproducts, simplifies purification, and ultimately improves process efficiency and cost-effectiveness.[1][12]
The Mechanism of Selectivity: The Tribromide Ion (Br₃⁻) Advantage
The remarkable selectivity of PTT stems from its chemical nature. In suitable solvents like tetrahydrofuran (THF), PTT exists in equilibrium, serving as a source of the tribromide ion (Br₃⁻).[11] This ion is a significantly milder and more selective electrophile compared to molecular bromine (Br₂).[11] This reduced electrophilicity is the key to its chemoselectivity, allowing it to preferentially react with specific functional groups, such as enolizable ketones, while leaving other sensitive moieties, like activated aromatic rings or double bonds, untouched—a feat often unachievable with liquid bromine.[11][13]
Caption: PTT dissolution and equilibrium in solution.
Core Application I: Large-Scale α-Bromination of Aralkyl Ketones
The selective α-bromination of ketones is a cornerstone transformation in the synthesis of pharmaceutical intermediates.[8] A prominent example is the bromination of 2-acetyl-6-methoxynaphthalene, a key step in the production of Naproxen.[4][11] Using liquid bromine on this substrate results in a mixture of products, with significant ring bromination.[11] PTT, however, provides the desired α-bromo ketone with high selectivity.[11][13]
Generalized Protocol for Large-Scale α-Bromination
This protocol is adapted from the well-established procedure from Organic Syntheses[11] with added considerations for industrial scale-up.
Safety First: This process must be conducted in a well-ventilated area. Personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14][15] An emergency shower and eyewash station must be readily accessible.[16]
Step 1: Reactor Setup and Inerting
-
Charge a suitably sized, clean, and dry glass-lined or Hastelloy reactor with the aralkyl ketone starting material.
-
Add the chosen solvent (typically anhydrous Tetrahydrofuran - THF). The high solubility of PTT in THF (630 g/L at 20°C) makes it an excellent choice.[11]
-
Begin agitation and ensure the ketone is fully dissolved.
-
Inert the reactor atmosphere with nitrogen to prevent moisture ingress.
Step 2: Reagent Addition
-
In a separate, dry charging vessel, weigh the required amount of this compound (1.0 to 1.05 molar equivalents).
-
Slowly add the solid PTT to the stirred ketone solution in the reactor. For large-scale operations, a solid-dosing system is recommended to control the addition rate and manage the exothermic reaction.
-
Maintain the reactor temperature between 15-25°C using a cooling jacket. The reaction is typically mildly exothermic.
Step 3: Reaction and Monitoring
-
Continue stirring the mixture at room temperature. The orange color of the PTT will gradually fade as it is consumed.
-
The reaction progress can be monitored by TLC, UPLC, or GC by observing the disappearance of the starting ketone. Reaction times typically range from 1 to 4 hours.
-
A key visual indicator of reaction completion is the precipitation of the white solid byproduct, phenyltrimethylammonium bromide, which is nearly insoluble in THF (0.09 g/L).[11]
Step 4: Product Isolation and Work-up
-
Once the reaction is complete, cool the slurry to 0-5°C to ensure complete precipitation of the byproduct.
-
Filter the slurry to remove the solid phenyltrimethylammonium bromide. Wash the filter cake with a small amount of cold, fresh THF to recover any entrained product.
-
The filtrate, containing the desired α-bromo ketone, is then transferred to a second vessel.
-
The solvent (THF) can be removed under reduced pressure.
-
The resulting crude product is then subjected to a standard aqueous work-up (e.g., washing with a dilute sodium bisulfite solution to remove any trace of unreacted bromine, followed by a brine wash).
-
The final product is isolated by extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by crystallization or chromatographic purification.
Caption: Workflow for Large-Scale α-Bromination using PTT.
Core Application II: Regioselective Bromination of Activated Aromatics
PTT is highly effective for the para-selective bromination of activated aromatic systems like phenols, anilines, and their ethers.[17] This is a critical transformation where traditional methods using liquid bromine often lead to over-bromination and mixtures of ortho and para isomers, complicating purification and reducing yield.
Generalized Protocol for Large-Scale para-Bromination
Step 1: Reactor Charging and Dissolution
-
Charge the reactor with the activated aromatic substrate and a suitable solvent (e.g., dichloromethane, acetic acid, or acetonitrile).
-
Stir until complete dissolution is achieved. For substrates with poor solubility, gentle warming may be required.
Step 2: Reagent Addition
-
Slowly add PTT (1.0 molar equivalent) in portions to the stirred solution. The reaction is often rapid. Maintain temperature control via a reactor jacket.
Step 3: Reaction and Quenching
-
Stir at room temperature until analysis (TLC, UPLC) shows full consumption of the starting material.
-
Upon completion, the reaction is typically quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any remaining active bromine species.
Step 4: Product Isolation
-
If the product is a solid, it may precipitate and can be isolated by filtration.
-
Alternatively, perform a phase separation. Wash the organic layer with water and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization is typically sufficient to obtain the pure para-brominated product.
| Substrate | Product | Typical Yield with PTT | Key Advantage |
| Anisole | p-Bromoanisole | >95% | High para-selectivity, avoids ortho-isomer.[17] |
| Phenol | p-Bromophenol | >90% | Avoids formation of 2,4-dibromo and 2,4,6-tribromophenol. |
| Acetanilide | p-Bromoacetanilide | >98% | Clean reaction, minimal byproducts. |
Waste Management and Sustainability: A Circular Economy Approach
A significant advantage of using PTT at scale is the potential for a circular process. The primary byproduct of the reaction is phenyltrimethylammonium bromide.[11] Instead of being treated as waste, this can be recovered and used to regenerate PTT.
A patented process related to Naproxen production outlines a method for this recycling.[4] The aqueous solution containing the phenyltrimethylammonium bromide byproduct is treated with hydrobromic acid, followed by the dropwise addition of bromine. This causes the PTT to precipitate out of the solution, where it can be filtered, washed, and dried for reuse.[4] This approach not only reduces waste but also significantly improves the atom economy and overall cost-effectiveness of the process.
Caption: Circular workflow for PTT usage and regeneration.
References
- Vertex AI Search. (n.d.). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound.
- Vertex AI Search. (n.d.). Mastering Bromination: Your Guide to this compound.
- Vertex AI Search. (n.d.). This compound: A Key Reagent for Pharmaceutical Synthesis.
- Vertex AI Search. (2017). Kinetics of Bromination of Benzofurans by this compound.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- ECHEMI. (n.d.). Buy this compound Industrial Grade from Hangzhou Royalchem Co.,LTD.
- Chem-Impex. (n.d.). Trimethylphenylammonium tribromide.
- Tradeindia. (n.d.). This compound 96.50% For Synthesis.
- Vertex AI Search. (2025). Sourcing High-Quality this compound (CAS 4207-56-1) from China.
- Apollo Scientific. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
- Patsnap Eureka. (n.d.). Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production.
- ChemicalBook. (n.d.). This compound synthesis.
- Loba Chemie. (2017). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No.
- Organic Syntheses. (n.d.). Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-.
- Vertex AI Search. (n.d.). The Role of this compound in Modern Chemical Synthesis.
- JOCPR. (2017). Kinetics of Bromination of Benzofurans by this compound.
- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.
- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis: The Role of this compound.
- Vertex AI Search. (2007). This compound: A Versatile Reagent in Organic Synthesis.
- RSC Publishing. (n.d.). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route.
- Common Organic Chemistry. (n.d.). Phenyltrimethylammonium Perbromide (PTAB).
- ResearchGate. (n.d.). Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene.
- PTT Public Company Limited. (n.d.). Circular Economy and Waste Management.
- Scribd. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems - Greener Approach.
- PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
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Troubleshooting & Optimization
Phenyltrimethylammonium Tribromide (PTT) Bromination: A Technical Guide to Improving Yield
Welcome to the Technical Support Center for Phenyltrimethylammonium Tribromide (PTT) Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using PTT for bromination reactions and to provide solutions for improving reaction yields and outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
This compound (PTT) is a versatile and highly effective brominating agent, offering a safer and more manageable alternative to liquid bromine.[1] Its solid, crystalline nature allows for precise stoichiometric control, which is often the first step toward a high-yield reaction.[2] However, like any chemical transformation, success lies in the details of the execution. This guide will address common challenges and provide actionable solutions to help you master this important synthetic tool.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PTT over other brominating agents like liquid bromine or N-bromosuccinimide (NBS)?
A1: PTT offers several key advantages that contribute to improved yields and safer laboratory practices:
-
Solid and Stable: PTT is a stable, crystalline solid, making it easy to handle, weigh, and store compared to volatile and highly corrosive liquid bromine.[3] Proper storage in a dry, dark place at 2-8°C ensures its longevity.[4]
-
Stoichiometric Control: As a solid, PTT allows for precise measurement, enabling accurate control over the stoichiometry of the reaction. This is crucial for minimizing side reactions, such as polybromination, and maximizing the yield of the desired product.[2]
-
High Reactivity and Selectivity: PTT is a powerful electrophilic brominating agent suitable for a wide range of substrates, including ketones, phenols, anilines, and heterocycles.[5] Its reactivity can often be tuned by the choice of solvent and reaction temperature to achieve high selectivity.
Q2: How should I store and handle PTT to ensure its stability and reactivity?
A2: To maintain the integrity of your PTT reagent, adhere to the following storage and handling guidelines:
-
Storage: Store PTT in a tightly sealed container in a cool (2-8°C), dry, and dark place.[4] It is stable for extended periods under these conditions.
-
Handling: Handle PTT in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.[3]
-
Moisture Sensitivity: While more stable than many reagents, it's good practice to minimize exposure to atmospheric moisture, as water can potentially affect the reaction, particularly in sensitive substrates.
Q3: How can I monitor the progress of my PTT bromination reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction. Here’s a general procedure:
-
Prepare your TLC plate: Draw a baseline with a pencil and mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RXN).
-
Spot the plate: Dissolve a small amount of your starting material in a suitable solvent and spot it in the SM and co-spot lanes. Using a capillary tube, take a small aliquot from your reaction mixture and spot it in the RXN and co-spot lanes.
-
Develop the plate: Place the TLC plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot in the RXN lane and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your PTT bromination experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
Q: My TLC shows unreacted starting material even after the recommended reaction time. What should I do?
A: An incomplete reaction is a common issue that can often be resolved by systematically evaluating your reaction parameters.
-
Reagent Quality: Ensure your PTT is of high purity and has been stored correctly. Degradation of the reagent will lead to lower reactivity.
-
Solvent Choice and Purity: The solvent plays a critical role in PTT bromination. For the α-bromination of ketones, anhydrous solvents like tetrahydrofuran (THF) are often preferred.[6] The presence of water can significantly slow down the reaction. For aromatic brominations, solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or methanol may be suitable depending on the substrate.[7]
-
Reaction Temperature: Many PTT brominations proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating may be required. Monitor the reaction by TLC to avoid the formation of byproducts at elevated temperatures.
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of PTT. For some substrates, a slight excess (e.g., 1.1 equivalents) may be necessary to drive the reaction to completion.
Troubleshooting Workflow for Low Yield ```dot graph Low_Yield_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Low or No Yield Observed"]; B [label="Check Reagent Quality\n(PTT and Substrate)", shape=diamond, fillcolor="#FBBC05"]; C [label="Impurities or Degradation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Purify/Replace Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Review Reaction Conditions", shape=diamond, fillcolor="#FBBC05"]; F [label="Inappropriate Solvent or Temperature", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Optimize Solvent and Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Check Stoichiometry", shape=diamond, fillcolor="#FBBC05"]; I [label="Insufficient PTT", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Increase PTT Equivalents (e.g., 1.1 eq)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBC05"]; L [label="Incomplete Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="Increase Reaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Poor"]; C -> D; B -> E [label="Good"]; E -> F [label="Suboptimal"]; F -> G; E -> H [label="Optimal"]; H -> I [label="Incorrect"]; I -> J; H -> K [label="Correct"]; K -> L [label="Starting Material\nRemains"]; L -> M; D -> N; G -> N; J -> N; M -> N; }
Caption: The mechanism of α-bromination of a ketone using PTT via an acid-catalyzed enol intermediate.
References
-
Cao, B., Ding, H., Yang, R., & Xiao, Q. (2012). Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene. Organic Syntheses, 89, 19-28. [Link]
-
Loba Chemie. (2017). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. [Link]
-
Mastering Bromination: Your Guide to this compound. (n.d.). [Link]
-
Kappe, C. O., & Murphree, S. S. (2008). Side chain bromination of 3, 4-dihydropyrimidines using this compound. Rasayan Journal of Chemistry, 1(4), 815-819. [Link]
-
Suryawanshi, V. S., Lohar, K. S., Gaikwad, S. S., & Shinde, N. D. (2010). Kinetics and mechanism of bromination of oxygen heterocycles in acetic acid. International Journal of Chemical Sciences, 8(3), 1825-1832. [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. [Link]
-
Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry Section B, 40(12), 1243-1245. [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]
-
The Organic Chemistry Tutor. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube. [Link]
-
Chamseddine, Z. (2024, December 21). Bromination of Phenol [Video]. YouTube. [Link]
-
Sharma, S. K., Kumar, R., & Kumar, V. (2010). An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions. ChemInform, 41(33). [Link]
-
Kajigaeshi, S., Kakinami, T., Okamoto, T., & Fujisaki, S. (1987). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. Bulletin of the Chemical Society of Japan, 60(3), 1159-1160. [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
The Organic Chemistry Tutor. (2017, October 16). Bromination of Phenols [Video]. YouTube. [Link]
-
Suryawanshi, V. S., & Lohar, K. S. (2012). Kinetic study of bromination of 5-substituted-2-hydroxy acetophenones using phenyl trimethylammoniumtribromide. ResearchGate. [Link]
-
Badali, M., Khalafy, J., Alidoost, E., & Aghazadeh, M. (2016). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Journal of the Chemical Society of Pakistan, 38(01). [Link]
-
Lü, H. Y. (2007). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2007(02), 0330-0331. [Link]
-
Organic Syntheses. (n.d.). Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-. [Link]
-
Suryawanshi, V. S., Lohar, K. S., Gaikwad, S. S., & Shinde, N. D. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]
-
Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A new method for α-bromination of ketones using Br2 and β-cyclodextrin in H2O. The Journal of Organic Chemistry, 71(23), 8961-8963. [Link]
-
McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
-
Zhang, M., Chen, Y., & Huang, J. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International, 6(1). [Link]
-
NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. In Fundamentals of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Quenching Unreacted Phenyltrimethylammonium Tribromide (PTT)
Welcome to the technical support guide for handling Phenyltrimethylammonium Tribromide (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe and effective quenching of unreacted PTT in chemical reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven laboratory practices.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common high-level questions regarding PTT and the necessity of quenching.
Q: What is this compound (PTT) and why is it used?
A: this compound (PTT, CAS No. 4207-56-1) is an orange, crystalline solid that serves as a stable and easy-to-handle brominating agent.[1][2] It is a safer alternative to highly volatile and corrosive liquid bromine.[3] Its primary application is the selective α-bromination of ketones, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.[4][5][6][7] The reagent is valued for its controlled reactivity, which often minimizes the formation of unwanted side products.[3]
Q: Why is it necessary to quench unreacted PTT at the end of a reaction?
A: Quenching is a critical step for three primary reasons:
-
Safety: PTT is a corrosive material that can cause severe skin burns and eye damage.[8][9][10] Neutralizing the reactive bromine component renders the reaction mixture safer to handle during workup and purification.
-
Product Purity: Excess PTT can continue to react with the desired product or other species in the mixture during workup, leading to the formation of impurities (e.g., di-brominated species) and reducing the overall yield.
-
Downstream Process Compatibility: The presence of an active brominating agent can interfere with subsequent reaction steps or chromatographic purification, potentially degrading columns or reacting with solvents.
Q: What are the primary hazards associated with handling PTT?
A: PTT is classified as a corrosive substance.[2][9] The primary hazards include severe chemical burns to the skin and eyes upon contact.[8][11] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[8] It is also hygroscopic, meaning it absorbs moisture from the air.[8] Always handle PTT in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
Q: What are the visual cues that unreacted PTT is still present in my reaction?
A: The most obvious indicator is the color of the reaction mixture. PTT itself is a vibrant orange powder, and its presence imparts a distinct orange or yellow color to the solution.[8] The successful quenching of PTT is typically marked by the discharge of this color, resulting in a colorless or pale yellow solution.
Section 2: Troubleshooting Guide - Quenching in Practice
This guide provides direct answers to specific issues you may encounter during the experimental workup.
Q1: My reaction mixture is still orange after the specified reaction time. How do I properly quench the excess PTT?
A: The persistent orange color confirms the presence of unreacted PTT. The standard and most effective method is to add a reducing agent that will convert the active bromine (as the tribromide ion, Br₃⁻) into non-reactive bromide ions (Br⁻). The most common choices are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These should be added slowly to the stirred reaction mixture until the orange color completely disappears.
Q2: Which quenching agent should I choose? Sodium Thiosulfate vs. Sodium Bisulfite?
A: Both are highly effective, but there are subtle differences to consider based on the nature of your product. Sodium thiosulfate is generally the preferred reagent.
Causality behind the choice: The choice of quencher is a redox reaction. The "active bromine" in PTT is an oxidizing agent. Both thiosulfate and bisulfite are reducing agents that readily react with it. The key difference lies in the pH and byproducts of the quenching reaction. Thiosulfate is milder and less likely to create acidic conditions, which is crucial if your target molecule is sensitive to acid.
Table 1: Comparison of Common PTT Quenching Agents
| Feature | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) |
| Reaction | 2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻ | HSO₃⁻ + Br₂ + H₂O → SO₄²⁻ + 2Br⁻ + 3H⁺ |
| pH Impact | Tends to be neutral or slightly basic. | The reaction produces acid (H⁺), which can lower the pH of the mixture. |
| Use Cases | Recommended for general use. Ideal for reactions containing acid-sensitive functional groups.[12] | Effective, but use with caution. May be unsuitable for products prone to acid-catalyzed degradation or epimerization. |
| Form | Typically used as a 5-10% aqueous solution. | Typically used as a saturated aqueous solution. |
Q3: The orange color persists even after adding a significant amount of quenching agent. What's wrong?
A: This is an uncommon scenario but can occur for a few reasons:
-
Insufficient Quencher: You may have used a larger excess of PTT than anticipated. Continue to add the quenching solution portion-wise until the color is discharged.
-
Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to ensure the reagents come into contact.
-
Degraded Quenching Solution: Old solutions of sodium bisulfite, in particular, can be oxidized by air and lose their potency. Prepare fresh aqueous solutions for quenching if you suspect this is the issue.
Q4: Can I just quench the reaction with water?
A: It is not recommended to quench PTT with water alone. While water may hydrolyze some of the reagent, it is not an effective or reliable quenching method.[1] A dedicated reducing agent is necessary to ensure the complete and rapid neutralization of the reactive bromine species. The workup procedure for many PTT reactions involves adding water after the chemical quench is complete.[5]
Q5: What specific safety precautions must I follow during the quenching process?
A: Safety is paramount.
-
Location: Always perform the quench inside a certified chemical fume hood.
-
PPE: Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is often sufficient, but check your institution's guidelines).
-
Control the Addition: Add the aqueous quenching solution slowly and portion-wise, especially if the reaction was run at an elevated temperature. This controls any potential exotherm.
-
Venting: Ensure the reaction flask is not sealed to prevent pressure buildup, as some gas evolution may occur, particularly with sodium bisulfite.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methods for quenching unreacted PTT.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate (General Purpose)
This is the most common and recommended procedure for quenching PTT.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For every 1 gram of PTT used in the reaction, have at least 10 mL of this solution ready.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to room temperature or 0 °C, if your product is thermally sensitive.
-
Slow Addition: While stirring the reaction mixture vigorously, add the 10% sodium thiosulfate solution dropwise via an addition funnel or pipette.
-
Observation: Continue the addition until the characteristic orange/yellow color of the reaction mixture completely disappears, leaving a colorless or pale-yellow solution. The solid byproduct of the PTT reaction, phenyltrimethylammonium bromide, is a white solid.[5]
-
Extraction: Once the quench is complete, you may proceed with your standard aqueous workup, such as diluting with water, separating the organic and aqueous layers, and extracting the aqueous layer with an appropriate organic solvent.
Protocol 2: Quenching with Saturated Sodium Bisulfite
This protocol is an effective alternative, particularly if sodium thiosulfate is unavailable.
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite).
-
Cooling: Cool the reaction mixture to room temperature or 0 °C.
-
Slow Addition: With vigorous stirring, slowly add the saturated sodium bisulfite solution dropwise. Be aware that this reaction can be more exothermic and may release sulfur dioxide gas, underscoring the need for an efficient fume hood.
-
Observation: Continue adding the solution until the orange color is fully discharged.
-
pH Check & Workup: Before proceeding with extraction, check the pH of the aqueous layer. If it is highly acidic, you may need to neutralize it with a mild base like a saturated sodium bicarbonate solution, provided your product is stable to these conditions.
Section 4: Diagrams and Visual Aids
Workflow for PTT Reaction and Quenching
This diagram illustrates the logical steps from reaction completion to a safely quenched mixture ready for workup.
Caption: Decision workflow for quenching excess PTT.
Chemical Principle of Quenching
This diagram shows the fundamental chemical transformation during the quenching process.
Caption: Redox chemistry of the PTT quenching process.
References
- 1. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 2. lobachemie.com [lobachemie.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Phenyltrimethylammonium Tribromide (PTAT) Reaction Workup
Welcome to the technical support guide for reactions involving Phenyltrimethylammonium Tribromide (PTAT). This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for PTAT-mediated reactions, particularly α-bromination of ketones. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workup in a question-and-answer format.
Issue 1: Persistent Orange/Yellow Color in the Organic Layer After Quenching
Question: I've quenched my reaction with sodium thiosulfate, but my organic layer remains colored. What's happening and how do I fix it?
Answer: A persistent orange or yellow color indicates the presence of unreacted bromine (Br₂) or the tribromide ion (Br₃⁻). This typically occurs for two reasons:
-
Insufficient Quenching Agent: You may not have added enough of the reducing agent to neutralize all the active bromine species.
-
Phase Transfer Issues: The reducing agent, being in the aqueous phase, may not have had sufficient contact with the bromine dissolved in the organic layer.
Causality & Solution: Sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent that reduces elemental bromine to colorless bromide ions (Br⁻). The reaction is as follows:
2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)
To resolve this, ensure vigorous stirring of the biphasic mixture to maximize the interfacial area between the organic and aqueous layers. If the color persists, add more 10% aqueous sodium thiosulfate solution portion-wise until the organic layer becomes colorless. A saturated solution of sodium bisulfite (NaHSO₃) can also be used.[1]
Issue 2: A White Precipitate Forms During the Reaction or Workup
Question: A significant amount of white solid has precipitated from my reaction mixture. What is it and how should I handle it?
Answer: The white precipitate is almost certainly the reaction byproduct, phenyltrimethylammonium bromide (C₉H₁₄BrN).[2] PTAT (C₉H₁₄Br₃N) acts as a solid-phase bromine carrier. As it delivers bromine to your substrate, it is converted into the bromide salt.
Causality & Solution: The solubility of PTAT and its byproduct is a key factor in designing the workup. In many common solvents used for bromination, such as tetrahydrofuran (THF), PTAT is highly soluble, while phenyltrimethylammonium bromide is practically insoluble.[3] This insolubility is advantageous as it drives the reaction forward and simplifies purification.
Recommended Protocol: After the reaction is complete (monitored by TLC), the precipitated phenyltrimethylammonium bromide can be removed by filtration.[3] The filter cake should be washed with a small amount of the reaction solvent (e.g., cold THF) to recover any entrained product. The filtrate then proceeds to the aqueous workup. This initial filtration significantly simplifies the subsequent extraction by removing the bulk of the main byproduct.
Issue 3: Low Yield of the Brominated Product
Question: My reaction yield is much lower than expected. What are the common causes?
Answer: Low yields in PTAT brominations can stem from several factors, from reaction conditions to workup inefficiencies.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | PTAT reactions, especially α-bromination of ketones, can be slower than using liquid bromine. Ensure the reaction has gone to completion by TLC before quenching. If necessary, consider increasing the reaction time or temperature.[4][5] |
| Hydrolysis of Product | α-Bromoketones can be sensitive to hydrolysis, especially under basic conditions. During the workup, avoid using strong bases like sodium hydroxide. Use mild bases like sodium bicarbonate for neutralization if required. |
| Product Lost in Aqueous Layer | If your product has some water solubility, it can be lost during the extraction phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase. |
| Decomposition on Silica Gel | Some α-bromoketones are unstable on silica gel. If you suspect this is an issue, consider alternative purification methods like recrystallization or using a less acidic stationary phase (e.g., neutral alumina). |
Issue 4: Dibromination or Other Side Products are Observed
Question: I'm observing significant amounts of the dibrominated product and other impurities by TLC/NMR. How can I improve selectivity?
Answer: The formation of di- or poly-brominated species is a common issue, particularly in the bromination of methyl ketones or activated aromatic systems.[6][7]
Causality & Solution: PTAT is a mild brominating agent, which generally favors mono-bromination. However, the initial mono-brominated product can sometimes be more reactive than the starting material, leading to a second bromination.
Strategies to Enhance Selectivity:
-
Stoichiometry Control: Use no more than 1.0-1.1 equivalents of PTAT. Carefully weigh the reagent, as an excess will promote over-bromination.
-
Controlled Addition: Add the solid PTAT portion-wise to the solution of your substrate over a period of time.[3] This keeps the instantaneous concentration of the brominating agent low, favoring the reaction with the more abundant starting material.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using PTAT over liquid bromine? A1: The main advantage of PTAT is safety and ease of handling.[5] It is a stable, crystalline solid, which makes it easy to weigh and dispense accurately, avoiding the significant hazards associated with handling highly toxic and corrosive liquid bromine.[1]
Q2: How do I properly quench a PTAT reaction? A2: The standard and most effective method is to use a reducing agent. Add the reaction mixture to a stirred, biphasic mixture of an organic solvent (like ethyl acetate or dichloromethane) and a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.[1] Continue stirring until the color of elemental bromine is no longer visible.
Q3: What is the best way to remove the phenyltrimethylammonium bromide byproduct? A3: As detailed in the troubleshooting guide, the byproduct has low solubility in many organic solvents like THF.[3] The most efficient method is to filter the reaction mixture before the aqueous workup. If the byproduct remains in the mixture, it is water-soluble and will be removed during the aqueous extraction steps.[2]
Q4: Are there any specific safety precautions I should take when working with PTAT? A4: Yes. PTAT is a corrosive solid and a source of bromine.[8][9] Always handle it in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid inhalation of the dust.[8] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]
Experimental Protocols
Protocol 1: Standard Workup Procedure for α-Bromination of a Ketone
This protocol assumes the reaction has been run in a solvent like THF and has been monitored to completion by TLC.
-
Filtration (Recommended): Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated white solid (phenyltrimethylammonium bromide).
-
Wash the Precipitate: Wash the filter cake with a small volume of the cold reaction solvent (e.g., 2 x 10 mL THF) to recover any product.
-
Combine Filtrates: Combine the initial filtrate and the washes.
-
Quenching: Pour the combined filtrate into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and an extraction solvent (e.g., ethyl acetate). The volume of the quench solution should be roughly equal to the reaction volume.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The organic layer should be colorless. If it is not, add more thiosulfate solution.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash Organic Layer: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acid).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude brominated product.
-
Purification: Purify the crude product by recrystallization or column chromatography as appropriate.
Visualized Workflows
Standard PTAT Workup Workflow
Caption: A flowchart of the standard workup procedure for PTAT reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PTAT workup issues.
References
-
PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound. Organic Syntheses. [Link]
-
One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research. [Link]
-
This compound: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]
-
Phenyltrimethylammonium Perbromide (PTAB). Common Organic Chemistry. [Link]
-
SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE. Rasayan Journal of Chemistry. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. CAS 16056-11-4: Phenyltrimethylammonium bromide [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. combi-blocks.com [combi-blocks.com]
optimizing reaction temperature for Phenyltrimethylammonium tribromide
Welcome to the technical support center for Phenyltrimethylammonium tribromide (PTT, PTAB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Frequently Asked Questions (FAQs) on Reaction Temperature Optimization
Optimizing the reaction temperature is paramount for controlling the rate, selectivity, and yield of brominations using PTT. The following section addresses common questions encountered in the lab.
Q1: What is the standard reaction temperature for brominations using this compound (PTT)?
There is no single "standard" temperature for reactions involving PTT, as the optimal condition is highly dependent on the substrate's reactivity and the desired outcome. However, a general guideline is to start at ambient (room) temperature. Many reactions, such as the oxidation of secondary alcohols or the α-bromoacetalization of carbonyl compounds, proceed efficiently at room temperature[1].
For instance, the bromination of 2-acetyl-6-methoxynaphthalene with PTT in anhydrous tetrahydrofuran is successfully carried out at ambient temperature[2]. Conversely, for less reactive substrates or to increase the reaction rate, heating may be necessary. Some procedures call for refluxing the reaction mixture, with the specific temperature being dictated by the boiling point of the chosen solvent[3]. Kinetic studies on the bromination of benzofurans have been conducted across a temperature range of 298 K to 313 K (25 °C to 40 °C) to determine activation parameters[4].
Q2: My reaction is very slow or has stalled. Is it safe and effective to increase the temperature?
Increasing the temperature is a common strategy to accelerate a sluggish reaction. If you have confirmed that your reagents are pure and stoichiometry is correct, a gradual increase in temperature is a logical next step.
However, this must be done with caution. PTT is a solid that melts with decomposition at approximately 110-117 °C[5]. Heating near or above this temperature can lead to the release of hazardous gases like hydrogen bromide and nitrogen oxides, and potentially cause a violent rupture of the reaction vessel[5][6][7]. Therefore, any heating should be controlled and kept well below this decomposition threshold. For many applications, gently refluxing in a suitable solvent like dichloromethane (CH₂Cl₂) is sufficient to drive the reaction to completion without causing reagent decomposition[3]. Always monitor the reaction by TLC or another analytical method to track the consumption of starting material and the formation of both product and potential byproducts as you increase the heat.
Q3: I am observing significant byproduct formation, including di-brominated species. Is my reaction temperature too high?
Yes, excessive temperature is a very likely cause of poor selectivity and the formation of byproducts. High temperatures provide the necessary activation energy for less favorable reaction pathways to occur, such as the bromination of a second, less reactive site on your molecule[8].
Troubleshooting Steps:
-
Lower the Temperature: Immediately reduce the reaction temperature. For many substrates, especially activated aromatic systems or enolizable ketones, running the reaction at 0 °C or even in a dry ice/acetone bath (-78 °C) can dramatically improve selectivity[9].
-
Control Reagent Addition: Add the PTT solid portion-wise or as a solution dropwise at a reduced temperature. This helps control the reaction exotherm and maintain a low concentration of the brominating agent, further minimizing over-reaction.
-
Solvent Choice: The polarity of your solvent can influence selectivity[9][10]. Consider screening different solvents, as a change in the reaction medium can alter the energy profile of competing reaction pathways.
Q4: How does thermal stability limit the usable temperature range for PTT?
The thermal stability of PTT is a critical safety and performance parameter. As a solid reagent, it is significantly safer to handle than liquid bromine[11]. However, it is not infinitely stable.
-
Melting/Decomposition Point: PTT has a melting point of approximately 110-115 °C, at which it also begins to decompose[12].
-
Hazardous Decomposition: Thermal decomposition can release corrosive and toxic fumes, including hydrogen bromide, nitrogen oxides (NOx), and carbon oxides (CO, CO₂)[5][7][13].
-
Practical Temperature Limit: For safety and to ensure reaction integrity, it is strongly advised to keep reaction temperatures below 100 °C. If higher temperatures are required, another brominating agent may be more suitable.
Always handle PTT in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles[6][14][15].
Troubleshooting Guide: Temperature-Related Issues
This table summarizes common problems, their temperature-related causes, and actionable solutions.
| Issue Observed | Probable Cause (Temperature-Related) | Recommended Solution & Rationale |
| No or Low Conversion | Reaction temperature is too low, providing insufficient activation energy. | 1. Gradually increase temperature in 10-20 °C increments, monitoring by TLC. 2. If necessary, heat to reflux in an appropriate solvent (e.g., CH₂Cl₂, Acetic Acid)[3][16]. This provides a consistent and controlled upper temperature limit. |
| Multiple Products / Dibromination | Reaction temperature is too high, leading to over-reaction and loss of selectivity[8]. | 1. Lower the reaction temperature significantly (e.g., to 0 °C or -30 °C)[9]. 2. Add PTT slowly and portion-wise to maintain a low instantaneous concentration of the reagent. |
| Poor Regioselectivity | The reaction is run under thermodynamic control (high temp), favoring the most stable isomer, or allowing for product isomerization. | Perform the reaction at the lowest effective temperature to favor the kinetically controlled product, which often forms faster. Lower temperatures "freeze" the reaction at the initial point of attack. |
| Reaction Mixture Darkens / Decomposes | The temperature exceeds the thermal stability of PTT (~110 °C) or the substrate/product[7]. | 1. Immediately reduce or remove the heat source. 2. Ensure the reaction temperature remains well below 100 °C. 3. Check the known stability of your specific compounds. |
| Runaway Reaction (Uncontrolled Exotherm) | Inadequate cooling for an exothermic bromination, causing a rapid, uncontrolled temperature spike. | 1. Always use an appropriate cooling bath (e.g., ice-water) during the addition of PTT, especially on a large scale. 2. Add the reagent slowly to allow the heat to dissipate safely[9]. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Temperature Optimization
This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific substrate using PTT.
Caption: Workflow for systematic temperature optimization.
Methodology:
-
Setup: In three separate, appropriately sized flasks, dissolve your substrate (e.g., 0.5 mmol) in the chosen solvent (e.g., THF, CH₂Cl₂, or acetic acid).
-
Temperature Control: Cool one flask to 0 °C (ice bath), leave one at ambient temperature, and warm one to 40 °C (water bath).
-
Reagent Addition: Add PTT (1.0 - 1.2 equivalents) to each flask while maintaining the target temperature.
-
Monitoring: Stir all reactions and monitor their progress simultaneously using a suitable analytical technique (e.g., TLC). Note the time to completion, yield, and impurity profile for each temperature.
-
Analysis: Based on the results, select the temperature that provides the best balance of reaction speed and product purity for scaling up. If necessary, refine the screen with higher or lower temperatures.
Protocol 2: Selective α-Bromination of a Ketone at Ambient Temperature
This protocol is adapted from the successful bromination of an acetylnaphthalene derivative and serves as an excellent starting point for many ketone substrates.[2]
-
Preparation: In a 100 mL round-bottom flask, dissolve the ketone substrate (e.g., 2-acetyl-6-methoxynaphthalene, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Reagent Addition: While stirring at room temperature, add this compound (PTT, 5.0 mmol, 1.0 equiv.) in small portions over a period of 10-15 minutes. The characteristic orange color of PTT should dissipate as it reacts.
-
Reaction: Allow the reaction to stir at ambient temperature. The progress can be monitored by TLC. A byproduct, phenyltrimethylammonium bromide, is insoluble in THF and will precipitate as a white solid[2].
-
Workup: Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture to remove the precipitated ammonium salt.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Visualization of Temperature Effects
The interplay between temperature, reaction rate, and selectivity is a cornerstone of reaction optimization.
Caption: The influence of temperature on reaction outcomes.
References
-
Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). Organic Syntheses Procedure. [Link]
-
PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
This compound: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]
-
One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research. [Link]
-
Optimizing Chemical Synthesis: The Role of this compound. LinkedIn. [Link]
-
Kinetics of Bromination of Benzofurans by this compound. Journal of Applicable Chemistry. [Link]
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
-
Kinetics of Bromination of Benzofurans by this compound. ResearchGate. [Link]
-
This compound. Synlett. [Link]
-
Preparation method of trimethylphenylammonium tribromide. Patsnap Eureka. [Link]
-
undergraduate bromination lab troubleshooting. Reddit. [Link]
-
SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE. Rasayan Journal of Chemistry. [Link]
-
Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. SciSpace. [Link]
-
A simple and efficient bromoazidation of alkenes using PTT and TMSN3 in ionic liquid. Indian Journal of Chemistry. [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 4207-56-1 [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. lobachemie.com [lobachemie.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Phenyltrimethylammonium Tribromide (PTAT) Bromination
Welcome to the technical support guide for Phenyltrimethylammonium Tribromide (PTAT). This document is designed for researchers, chemists, and drug development professionals who utilize PTAT for electrophilic bromination. As a stable, crystalline, and stoichiometric source of bromine, PTAT offers significant advantages in handling and selectivity over liquid bromine.[1][2] However, like any reagent, achieving optimal results requires a nuanced understanding of its behavior.
This guide provides field-proven insights through a series of troubleshooting questions and FAQs to help you prevent common issues, chief among them being over-bromination, and to refine your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Q: My reaction yielded significant di- and poly-brominated products. How can I enhance mono-selectivity?
A: This is the most common issue encountered and typically stems from the high reactivity of the substrate or non-optimized reaction conditions. PTAT is designed for controlled reactivity, but activated aromatic systems can still be susceptible to multiple additions.[1][3]
Causality & Solution:
-
Stoichiometry is Key: The tribromide salt provides a precise 1:1 stoichiometry of Br₂.[4] Unlike liquid bromine, which is easy to over-add, PTAT allows for accurate dosing. Ensure you are using 1.0 to 1.1 equivalents of PTAT relative to your substrate. Using an excess is the primary cause of over-bromination.
-
Lower the Temperature: Electrophilic aromatic substitution is highly temperature-dependent.[5] Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) decreases the overall reaction rate, giving the mono-brominated product time to form without immediately reacting further.[3]
-
Solvent Choice Matters: The solvent modulates the reactivity of the brominating species.
-
Aprotic, Non-polar Solvents: Solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are generally excellent choices as they do not significantly solvate the ionic intermediates, thus tempering reactivity.[4][6]
-
Protic or Highly Polar Solvents: Solvents like acetic acid or methanol can sometimes accelerate the reaction and may lead to reduced selectivity, especially with highly activated substrates.[7][8]
-
-
Slow Addition: Instead of adding all the PTAT at once, consider adding it portion-wise or as a solution via an addition funnel over a prolonged period. This keeps the instantaneous concentration of the electrophilic bromine species low, favoring mono-substitution.
Troubleshooting Flowchart for Over-Bromination
Caption: Decision workflow for troubleshooting over-bromination.
Q: My reaction is sluggish or incomplete. How can I improve the conversion rate without causing over-bromination?
A: Low reactivity is common with deactivated or sterically hindered substrates. Simply increasing the temperature or adding a large excess of PTAT is a blunt approach that often leads to a complex mixture of byproducts.
Causality & Solution:
-
Optimize Solvent: For less reactive substrates, a more polar solvent like acetic acid can be beneficial. It can help stabilize the charged intermediate (arenium ion) in the rate-determining step, thereby accelerating the reaction.[7]
-
Modest Temperature Increase: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LCMS at regular intervals (e.g., every 30 minutes) to find the "sweet spot" where the desired product forms without significant byproduct formation.
-
Use of a Co-solvent: For substrates with poor solubility, adding a co-solvent like tetrahydrofuran (THF) can improve homogeneity and reaction rate.
-
Consider a Lewis Acid Catalyst (with caution): While PTAT is designed to be used without a strong catalyst, trace amounts of a mild Lewis acid can activate the reagent for very deactivated systems. However, this dramatically increases the risk of over-bromination and should be the last resort.[9]
Q: How do I effectively quench the reaction and remove the phenyltrimethylammonium bromide byproduct during work-up?
A: The primary byproduct is the water-soluble phenyltrimethylammonium bromide salt. An effective work-up is crucial for isolating a pure product.
Causality & Solution:
-
Quench Excess Reagent: First, quench any unreacted PTAT by adding an aqueous solution of a reducing agent. Saturated sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are standard choices.[10] This will consume any residual electrophilic bromine.
-
Aqueous Wash: The phenyltrimethylammonium salt is highly soluble in water. After quenching, perform several washes of the organic layer with water or brine. Typically, 3-5 aqueous washes are sufficient to remove the majority of the salt.
-
Phase Separation: If you experience emulsions during the work-up, adding brine (saturated NaCl solution) can help break them and improve phase separation.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary advantages of PTAT over elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: PTAT was developed to overcome the significant handling and selectivity issues associated with other brominating agents.
| Feature | This compound (PTAT) | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Orange crystalline solid[1] | Fuming, corrosive red-brown liquid[11] | White crystalline solid |
| Handling | Easy to weigh and handle; non-volatile[1][2] | Highly toxic, volatile, requires a fume hood and specialized handling[11][12] | Generally easy to handle, but can be a source of radical bromine |
| Stoichiometry | Provides exact stoichiometry[4] | Difficult to measure accurately, often used in excess[13] | Stoichiometric, but side reactions are common |
| Selectivity | High selectivity for electrophilic addition/substitution; minimizes side reactions[1][14] | Highly reactive and often unselective, leading to over-bromination and side-products[3][14] | Can act as both an electrophilic and radical source, requiring careful control of conditions[15][16] |
| Byproducts | Water-soluble ammonium salt, easily removed by aqueous wash[10] | Generates HBr, which can be corrosive and auto-catalytic[12] | Succinimide, which can sometimes be difficult to separate from the product |
Q: How does the reaction mechanism of PTAT contribute to its selectivity?
A: The selectivity of PTAT arises from its ability to act as a controlled-release reservoir for molecular bromine (Br₂). The tribromide anion ([Br₃]⁻) is in equilibrium with bromide (Br⁻) and bromine (Br₂). This equilibrium maintains a low, steady concentration of electrophilic Br₂, which mitigates the aggressive, often uncontrollable reactivity seen when a bolus of liquid bromine is added to a reaction.[1][11]
Generalized Mechanism of Aromatic Bromination with PTAT
Caption: PTAT releases Br₂ in equilibrium for controlled electrophilic attack.
Q: Which solvents are recommended for PTAT brominations and why?
A: The choice of solvent is critical for controlling reaction outcomes.
-
Dichloromethane (CH₂Cl₂): Often the best choice. It is aprotic and has moderate polarity, providing good solubility for many organic substrates while not overly promoting the reaction, leading to high selectivity.[4][6]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent. Its ability to coordinate can sometimes help with selectivity.
-
Acetic Acid (AcOH): A polar, protic solvent that can accelerate reactions with deactivated substrates by stabilizing the charged arenium ion intermediate. However, it may reduce selectivity with activated substrates.[7]
-
Methanol (MeOH) / Acetonitrile (MeCN): These polar solvents can be used, but they often lead to faster reactions and a higher risk of over-bromination.[4]
Part 3: Standard Operating Protocols
Protocol 1: General Procedure for Selective Mono-bromination of an Activated Aromatic Compound
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the aromatic substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., CH₂Cl₂), typically at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired temperature (0 °C is a good starting point) using an ice-water bath.
-
Reagent Addition: In a separate container, weigh this compound (1.05 eq). Add the PTAT to the stirred solution in small portions over 10-15 minutes. The characteristic orange color of PTAT should gradually fade as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, proceed to the work-up protocol below.
Protocol 2: Standard Work-up Procedure to Remove Byproducts
-
Quenching: Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the organic layer is colorless.
-
Phase Separation: Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any HBr formed).
-
Water (2x).
-
Saturated aqueous sodium chloride (Brine).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as needed.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jocpr.com [jocpr.com]
- 12. reddit.com [reddit.com]
- 13. US4521633A - Bromination process - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
- 16. par.nsf.gov [par.nsf.gov]
Technical Support Center: Pyridyl-Tetrazole Acylation-Thioester (PTAT) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridyl-Tetrazole Acylation-Thioester (PTAT) reactions and related synthetic pathways. This guide is designed to provide in-depth troubleshooting strategies and proactive solutions for a common and often frustrating challenge: the formation of insoluble byproducts. Our goal is to equip you with the expertise and methodologies to diagnose, mitigate, and manage these issues, ensuring the success and efficiency of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Insoluble Byproducts
This section addresses fundamental questions about the nature and origin of insoluble materials encountered during reactions involving pyridyl and tetrazole moieties.
Q1: What is the likely identity of the insoluble precipitate in my reaction?
A: Insoluble materials can stem from several sources. They are rarely a single, pure compound. Common culprits include:
-
Starting Material Precipitation: The initial reactants, particularly substituted tetrazoles, may have poor solubility in the chosen reaction solvent, causing them to crash out as conditions change (e.g., minor temperature fluctuations).[1]
-
Pyridinium Salt Formation: The basic nitrogen on the pyridine ring can be protonated by acidic species in the reaction mixture (or by the acidic N-H of the tetrazole itself), forming highly polar and often insoluble pyridinium salts.
-
Aggregation of Intermediates: Highly polar, hydrogen-bonding intermediates, such as acylated tetrazoles, can self-associate and precipitate before the desired reaction is complete.
-
Insoluble Byproducts or Side Products: These are materials generated from unintended reaction pathways.[2] For instance, if using a coupling reagent, the spent reagent (e.g., dicyclohexylurea from DCC coupling) is often designed to be insoluble for easy removal.[3]
-
Polymeric Material: Under certain conditions, reactive starting materials or intermediates can polymerize, forming intractable solids.
Q2: Why are these reactions prone to forming precipitates?
A: The functional groups involved—pyridine and tetrazole—have distinct chemical properties that contribute to solubility challenges:
-
High Polarity and Hydrogen Bonding: The tetrazole ring, with its four nitrogen atoms, is highly polar and an excellent hydrogen bond donor/acceptor.[4][5] This can lead to low solubility in common non-polar organic solvents and strong crystal lattice energy, making it difficult for solutes to remain in solution.
-
Basicity of Pyridine: As mentioned, pyridine's basicity makes it susceptible to salt formation, drastically altering its solubility profile.
-
Reaction Conditions: The addition of reagents can change the overall polarity and composition of the solvent system, leading to supersaturation and precipitation of one or more components.[6][7]
Q3: How does the formation of an insoluble byproduct impact my experiment?
A: The consequences can range from minor annoyances to complete reaction failure:
-
Reduced Yield: If a reactant or key intermediate precipitates, it is removed from the reaction phase, effectively halting or slowing the desired transformation and lowering the final product yield.
-
Difficult Purification: The presence of a solid can complicate workup procedures. The desired product might co-precipitate with the byproduct, making separation challenging.
-
Stirring and Mixing Issues: A large volume of precipitate can turn the reaction mixture into a thick, unstirrable slurry, leading to poor heat transfer and incomplete reaction.
-
Inaccurate Reaction Monitoring: It becomes difficult to obtain a representative sample for analysis (e.g., by TLC or LCMS) when key components are not fully dissolved.
Part 2: Troubleshooting Guide - A Solid Has Appeared in My Reaction Flask
This guide provides a logical, step-by-step approach to addressing the sudden appearance of insoluble material during your experiment.
Q1: An unexpected precipitate has formed mid-reaction. What are my immediate options?
A: Your first goal is to determine if the issue can be resolved without stopping the reaction.
-
Attempt to Re-solubilize:
-
Increase Temperature: Gently warm the reaction mixture. Many compounds exhibit increased solubility at higher temperatures. Monitor for any color change or decomposition.
-
Add a Co-solvent: Introduce a small amount of a more polar, aprotic solvent like DMF or NMP. This can sometimes dissolve highly polar salts or intermediates without interfering with the reaction. Do this judiciously, as it can alter the reaction kinetics.
-
-
If Re-solubilization Fails: If the solid persists, it is likely a stable byproduct or an unreactive starting material. It may be best to let the reaction proceed to completion and address the solid during workup.
Q2: My reaction is complete, but I have a large amount of insoluble material. How do I proceed with workup and purification?
A: The strategy depends on whether your desired product is in the solid precipitate or the liquid phase (supernatant).
-
Initial Separation: Use vacuum filtration to separate the solid from the liquid.[8][9]
-
Analyze Both Phases:
-
Filtrate (Liquid): Analyze this using TLC or LCMS to see if your desired product is present.
-
Solid: Wash the collected solid with a solvent in which the byproducts are insoluble but the desired product (if trapped) might be sparingly soluble. Then, test the solubility of a small portion of the solid in various solvents to find a suitable one for analysis or recrystallization.
-
-
Characterize the Solid: Understanding the nature of the precipitate is crucial for future prevention. A simple FTIR spectrum can be very informative. For example, the presence of strong, broad peaks in the 1600-1800 cm⁻¹ region might indicate carbonate salts, while sharp peaks around 2200 cm⁻¹ could suggest unreacted nitrile precursors.
Q3: How can I prevent this precipitation from happening in my next attempt?
A: Prevention is the most effective strategy. Based on your characterization of the byproduct, you can modify the reaction conditions.
-
Optimize Solvent System: Choose a solvent or solvent mixture that can keep all reactants and key intermediates dissolved throughout the reaction. See the table below for suggestions.
-
Control Reagent Concentration: Use "high dilution" conditions, where the reaction is performed in a larger volume of solvent. Also, consider the slow, controlled addition of one reagent to the other using a syringe pump. This prevents localized high concentrations that can trigger precipitation.[10]
-
Modify Temperature Protocol: Sometimes, starting a reaction at a higher temperature to ensure everything is dissolved before cooling to a lower optimal reaction temperature can be effective.
-
Change the Reagents: If a specific byproduct is the issue (e.g., a borate byproduct from a Suzuki coupling), you may need to investigate alternative reaction pathways.[2] Using catalysts can often lead to milder conditions and fewer byproducts.[11]
Table 1: Solvent Selection Guide for Reactions Involving Polar Heterocycles
| Solvent Class | Examples | Pros | Cons |
| Aprotic Polar | DMF, DMSO, NMP | Excellent solvating power for polar compounds like tetrazoles.[4] | High boiling points, difficult to remove, can interfere with some reactions. |
| Ethereal | THF, 2-MeTHF, Dioxane | Moderate polarity, generally non-reactive, easy to remove. | May not be sufficient to dissolve highly polar starting materials. |
| Chlorinated | DCM, Chloroform | Good for a wide range of organic compounds, easy to remove. | Potential environmental and health concerns, can react with strong bases. |
| Aromatic | Toluene, Xylene | Allows for higher reaction temperatures, can remove water azeotropically.[3] | Low polarity, poor solvent for salts and highly polar materials. |
| Nitrile | Acetonitrile | Polar aprotic, good for many salt-forming reactions. | Can be reactive under certain conditions. |
Part 3: Key Protocols for Managing Insolubility
Here are detailed methodologies for handling and removing unwanted solid byproducts.
Protocol 1: Hot Filtration for Removing Insoluble Impurities
This technique is used when your desired product is soluble in the hot reaction solvent, but an impurity or byproduct is not.[12]
Objective: To separate the soluble product from the insoluble byproduct.
Materials:
-
Reaction mixture containing the precipitate.
-
Two Erlenmeyer flasks.
-
Stemless or short-stemmed funnel.
-
Fluted filter paper.
-
Clean boiling chips or stir bar.
-
Heating source (hot plate).
-
Additional clean, hot solvent.
Procedure:
-
Prepare the Receiving Flask: Place a small amount of the reaction solvent and a boiling chip in the receiving flask. Heat it on the hot plate until the solvent is gently boiling. This solvent vapor will keep the funnel and filter paper warm, preventing premature crystallization of your product.
-
Heat the Reaction Mixture: Gently heat the original reaction flask to ensure your desired product is fully dissolved.
-
Set Up the Filtration: Place the stemless funnel with the fluted filter paper into the neck of the receiving flask.
-
Perform the Filtration: Carefully and quickly pour the hot reaction mixture through the filter paper. To maximize recovery, rinse the original flask with a small amount of fresh, hot solvent and pour this through the filter as well.
-
Isolate the Product: The insoluble byproduct will be trapped in the filter paper. The filtrate in the receiving flask now contains your purified product, which can be isolated by cooling to induce crystallization or by solvent evaporation.[12]
Protocol 2: Trituration for Purifying a Solid Product Contaminated with Soluble Impurities
This technique is used when your desired product is the insoluble solid, but it is contaminated with soluble byproducts or unreacted starting materials.[9]
Objective: To wash away soluble impurities from an insoluble solid product.
Materials:
-
Crude solid product.
-
Beaker or flask.
-
Stir rod or spatula.
-
A "trituration solvent" (one in which your product is insoluble, but the impurities are soluble).
-
Filtration apparatus (Büchner funnel, filter paper, flask).
Procedure:
-
Solvent Selection: The key is choosing the right solvent. Test small amounts of your crude solid with different solvents to find one that meets the criteria.
-
Perform the Wash: Place the crude solid in a beaker. Add a small amount of the chosen trituration solvent.
-
Stir and Break Up the Solid: Vigorously stir the suspension with a spatula or stir rod. Break up any clumps to ensure the solvent comes into contact with the entire surface area of the solid. Stir for 10-15 minutes.
-
Isolate the Purified Solid: Collect the solid by vacuum filtration. Wash the collected solid with a small amount of fresh, cold trituration solvent.
-
Dry the Product: Allow the purified solid to dry completely to remove any residual solvent. The impurities will be in the filtrate, which can be discarded.
Part 4: Visualization of Workflows and Logic
Visual guides can clarify complex decision-making processes in the lab.
Caption: A decision tree for troubleshooting insoluble materials.
Caption: A workflow for characterizing an unknown insoluble byproduct.
References
- On Byproducts and Side Products | Organic Process Research & Development. (2012). American Chemical Society.
- How to stop water molecules generated as a byproduct in an Organic Synthesis. (2018).
- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025).
- Strategies for Organic Synthesis | Solubility of Things.Solubility of Things.
- Techniques for Effective Substance Isolation and Purification in Separ
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Simson Pharma.
- Strategies in organic synthesis. (2004). Wipf Group, University of Pittsburgh.
- List of purific
- Tetrazoles: Synthesis and Biological Activity. (2018).
- Precipitation Gravimetry. (2022). Chemistry LibreTexts.
- General Procedures for Removing Impurities. (2022). Chemistry LibreTexts.
- What Causes Precipitation In Chemical Reactions? (2025). Chemistry For Everyone - YouTube.
- Tetrazolium Compounds: Synthesis and Applic
- Precipitations & Organic Precipitant.Dr. Manoj Kumar Bharty, BHU.
- Methods of purification of organic compounds. (2019). BYJU'S.
- Precipitation Reactions. (2025). Chemistry LibreTexts.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- How are the byproducts of chemical reactions separated from the main (desired) product? (2022). Quora.
- Solubility and Precipit
- Tetrazoles via Multicomponent Reactions. (2018). Chemical Reviews.
- Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii).RSC Publishing.
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Technical Support Center: Phenyltrimethylammonium Tribromide (PTT) Reactions and Moisture Sensitivity
Welcome to the Technical Support Center for Phenyltrimethylammonium Tribromide (PTT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using PTT, with a specific focus on the critical effects of moisture. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My bromination reaction with PTT is sluggish and giving low yields. Could moisture be the culprit?
A: Absolutely. Moisture is a primary suspect for decreased efficiency in PTT-mediated brominations. This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] When present, water can react with the tribromide anion (Br₃⁻), leading to the formation of hydrobromic acid (HBr) and hypobromous acid (HOBr). This decomposition pathway consumes the active brominating species, thereby reducing the effective concentration of PTT available for your desired reaction and leading to lower yields.[2][3]
Furthermore, the generation of HBr can create an acidic microenvironment. For substrates with acid-sensitive functional groups, this can lead to unwanted side reactions, such as ketal deprotection or acid-catalyzed rearrangements, further complicating your product mixture and reducing the yield of the target compound.[4][5]
Q2: I've noticed an induction period in my reaction, and the characteristic orange color of PTT disappears faster than expected. What's happening?
A: The rapid disappearance of the orange color, which is characteristic of the tribromide ion, is a strong indicator of PTT decomposition, likely due to moisture. The initial induction period you're observing could be the time it takes for the residual moisture in your solvent, on your glassware, or absorbed by the PTT itself to react with and consume a portion of the reagent. Once this "sacrificial" PTT is consumed, the reaction with your substrate may begin, but with a depleted amount of the brominating agent.
This premature decomposition not only affects stoichiometry but can also impact selectivity. The reactive bromine species generated from the reaction with water can sometimes lead to different or less selective bromination patterns compared to the direct reaction with the Br₃⁻ ion.[6]
Q3: How does moisture affect the selectivity of bromination reactions with PTT, particularly in cases of aromatic bromination or α-bromination of ketones?
A: Moisture can significantly impact the selectivity of PTT brominations. In electrophilic aromatic substitution, the reaction proceeds through the formation of a positively charged intermediate (arenium ion).[7] The presence of water and the resultant HBr can alter the polarity of the reaction medium, which in turn can influence the stability of these intermediates and the regioselectivity of the bromination.
For the α-bromination of ketones, the reaction typically proceeds via an enol or enolate intermediate. The rate of enolization is often the rate-determining step and can be catalyzed by acid. The HBr generated from the reaction of PTT with water can accelerate this enolization, but it can also lead to non-selective bromination or other acid-catalyzed side reactions.[4] In some cases, the change in the reaction environment due to moisture can lead to a mixture of mono- and di-brominated products, reducing the yield of the desired selectively brominated compound.[4]
Q4: What are the best practices for handling and storing PTT to minimize moisture exposure?
A: Proper handling and storage are critical for maintaining the integrity of PTT.[8][9]
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).[1] | To prevent absorption of atmospheric moisture. |
| Handling | Handle the reagent in a glove box or under an inert atmosphere (e.g., nitrogen or argon) whenever possible. | To minimize exposure to ambient moisture during weighing and transfer. |
| Weighing | Weigh the required amount of PTT quickly and transfer it to the reaction vessel without delay. | To reduce the time the hygroscopic solid is exposed to the atmosphere. |
| Container | Use the original manufacturer's container and ensure the cap is securely fastened immediately after use. | To maintain a dry environment within the container. |
Section 2: Troubleshooting Guides
Problem 1: Inconsistent reaction outcomes and poor reproducibility.
-
Root Cause Analysis: Inconsistent levels of moisture in starting materials, solvents, or the reaction setup are a common cause of irreproducibility. Even minor variations in ambient humidity from day to day can affect the reaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent reactions.
Problem 2: Formation of unexpected byproducts.
-
Root Cause Analysis: The presence of moisture can lead to the formation of HBr, which can catalyze side reactions. Additionally, the altered reactive bromine species may exhibit different reactivity profiles.
-
Mechanistic Insight:
Effect of moisture on PTT reaction pathways. -
Solution:
-
Strictly Anhydrous Conditions: Follow the protocol below for setting up a moisture-free reaction.
-
Acid Scavenger: If trace amounts of acid are unavoidable and your substrate is sensitive, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to neutralize any in situ generated HBr.[5]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive PTT Bromination
This protocol outlines the essential steps for performing a bromination reaction with PTT under anhydrous conditions.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, stir bar, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use freshly dried, anhydrous solvent. Tetrahydrofuran (THF) is a common solvent for PTT reactions and can be dried by distillation from sodium/benzophenone.[4][10]
-
Ensure your substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over a suitable drying agent (e.g., molecular sieves).
-
-
Reaction Setup:
-
To the cooled, inert-atmosphere-flushed reaction flask, add the dry substrate and the anhydrous solvent via syringe or cannula.
-
Begin stirring the solution.
-
Quickly weigh the PTT and add it to the reaction flask in one portion against a positive flow of inert gas. For highly sensitive reactions, the PTT should be added in a glove box.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to consume any unreacted bromine species.[11]
-
Proceed with the standard aqueous work-up and purification procedures.
-
References
- Apollo Scientific.
- Cole-Parmer. Material Safety Data Sheet - this compound, 97%.
- Loba Chemie. PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS.
- Hangirgekar, S. P. (2012). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research, 4(2), 652-655.
- Chem-Impex. Trimethylphenylammonium tribromide.
- Fisher Scientific. This compound, 97%.
- Jadhav, V. D., et al. (2015). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical, Biological and Physical Sciences, 5(3), 2649-2657.
- Jacques, J., & Marquet, A. (1973). Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-methoxynaphthalene and 2,2-Dibromoacetyl-6-methoxynaphthalene. Organic Syntheses, 53, 111.
- Mu, X., et al. (2010). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2010(14), 2049-2050.
- Kumar, S., et al. (2011). A simple and efficient bromoazidation of alkenes using PTT and TMSN3 in ionic liquid. Indian Journal of Chemistry - Section B, 50B(8), 1123-1128.
- Organic-Chemistry.org. Phenyltrimethylammonium Perbromide (PTAB).
- Mac-Chem. Mastering Bromination: Your Guide to this compound.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
- Soderberg, T. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- LibreTexts Chemistry. 16.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry.
Sources
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- 10. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Phenyltrimethylammonium Tribromide (PTT) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Phenyltrimethylammonium tribromide (PTT). This guide is designed to provide field-proven insights and actionable troubleshooting strategies for one of the most common yet challenging issues encountered in catalyzed reactions: catalyst poisoning. While PTT is often employed as a stoichiometric brominating agent, its use in conjunction with Lewis acid or transition metal catalysts is crucial for a variety of transformations, including oxidations and cyclizations.[1][2] In these systems, maintaining catalyst activity is paramount for reaction efficiency, yield, and reproducibility.
This resource moves beyond simple procedural checklists to explain the underlying causality of catalyst deactivation, empowering you to diagnose, solve, and prevent future experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, stalls prematurely, or fails to initiate. How do I know if catalyst poisoning is the culprit?
A stalled or sluggish reaction is a classic symptom of catalyst deactivation. While other factors like incorrect temperature, poor substrate reactivity, or low-quality reagents can be responsible, catalyst poisoning should be a primary suspect, especially if the reaction initially shows some conversion before stopping.
Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by impurities or byproducts in the reaction mixture.[3][4] These inhibitory molecules, or "poisons," bind strongly to the catalyst, preventing it from participating in the catalytic cycle.
Initial Diagnostic Steps:
-
Confirm Reagent Integrity: Before suspecting poisoning, verify the quality of your PTT and substrate. PTT should be a distinct orange crystalline powder.[5] Its "active bromine" content can be determined via titration if degradation is suspected.[6]
-
Run a Control Reaction: Use a fresh bottle of solvent and highly purified substrate and catalyst with your standard procedure. If this reaction proceeds normally, it strongly suggests that an impurity in your previous setup was the source of the problem.
-
Monitor Catalyst Appearance: In heterogeneous catalysis, visual changes like the formation of palladium black (agglomerated, inactive palladium) can indicate catalyst decomposition, which may be induced by poisons.[7]
Q2: What are the most common catalyst poisons I should be aware of in these reactions?
Poisons are system-dependent, but they generally fall into categories based on the type of catalyst you are using. The most common mechanism involves the poison acting as a Lewis base, coordinating strongly to the electron-deficient active site of a metal catalyst.
| Poison Class | Specific Examples | Likely Sources | Catalysts Affected | Mechanism of Poisoning |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), disulfides, sulfoxides, H₂S | Contaminated solvents, sulfur-containing starting materials or reagents (e.g., from protecting group cleavage) | Transition Metals (Pd, Ru, Rh), Lewis Acids (CuBr₂, SbBr₃) | Strong, often irreversible, coordination of sulfur's lone pair electrons to the metal center, blocking active sites.[8] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, amines, certain N-heterocycles | Additives, solvents (if not the intended solvent), impurities in starting materials, byproducts | Transition Metals, Lewis Acids | Strong coordination of nitrogen's lone pair to the metal center. This is a known issue for directed C-H activation.[9] |
| Phosphorus Compounds | Phosphines (PR₃), phosphites | Ligands from previous synthetic steps, impurities | Transition Metals (especially Pd) | Very strong coordination to metal centers; can displace other necessary ligands or block sites. |
| Halides (Excess) | Iodide (I⁻), excess Bromide (Br⁻) | Additives, salts, byproducts (e.g., HBr) | Transition Metals | Can alter the electronic properties of the catalyst or form stable, inactive metal-halide complexes. |
| Other Nucleophiles | Water, Alcohols | "Wet" solvents, atmospheric moisture, certain functional groups on the substrate | Lewis Acids (CuBr₂, SbBr₃) | Compete with the substrate for coordination to the Lewis acidic center, inhibiting its activation. |
| Heavy Metals | Lead (Pb), Mercury (Hg) | Contamination from equipment, reagents from older preparations | Transition Metals | Can form alloys with the catalyst or adsorb strongly to the surface, causing deactivation.[3] |
Visualizing the Poisoning Mechanism
A catalyst functions by providing an alternative, lower-energy pathway for a reaction. A poison disrupts this by blocking the active site where the chemistry is supposed to happen.
Caption: A poison binds to the active catalyst, forming a stable, inactive complex and breaking the catalytic cycle.
Q3: My reaction has failed. How do I systematically identify the source of the poison?
A methodical approach is crucial to pinpointing the contaminant without wasting significant time and resources. The following workflow can help isolate the problematic component.
Caption: Systematic workflow for identifying the source of catalyst poison in a failed reaction.
Q4: What are the best practices for preventing catalyst poisoning?
Proactive prevention is far more efficient than reactive troubleshooting. Integrating the following practices into your standard workflow will significantly reduce the incidence of catalyst deactivation.
-
High-Purity Reagents: Use the highest purity reagents available. If impurities are known to be present from a previous step (e.g., sulfur compounds from a deprotection), rigorously purify the substrate before use.
-
Solvent Purification & Degassing: Do not assume commercial anhydrous solvents are free from trace poisons.
-
Purification: When necessary, distill solvents from an appropriate drying agent. Tetrahydrofuran (THF), a common solvent for PTT reactions, can be distilled from sodium/benzophenone.[6]
-
Degassing: To remove dissolved oxygen, which can oxidize and deactivate some catalysts[7], use a "freeze-pump-thaw" cycle (for inert atmosphere reactions) or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
-
Inert Atmosphere: For oxygen or moisture-sensitive catalysts (common in transition metal catalysis), always conduct reactions under a strictly inert atmosphere using Schlenk line or glovebox techniques.
-
Dedicated Glassware: Use dedicated glassware for sensitive catalytic reactions to avoid cross-contamination from other reaction types, particularly those involving sulfur or phosphorus compounds. If dedicated glassware is not possible, implement a rigorous cleaning protocol (e.g., base bath followed by acid bath).
Experimental Protocols
Protocol 1: Purification and Degassing of Tetrahydrofuran (THF)
! CAUTION: This procedure involves metallic sodium, which is highly reactive with water. Perform under a fume hood and with appropriate personal protective equipment (PPE).
-
Pre-drying: Add anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂) to a bottle of THF and let it stand overnight.
-
Setup: Assemble a distillation apparatus in a fume hood. The distilling flask should be equipped with a magnetic stir bar. Ensure all glassware is oven or flame-dried.
-
Drying Agent: Under a gentle flow of argon or nitrogen, add small, freshly cut pieces of sodium metal and a small amount of benzophenone (as an indicator) to the pre-dried THF in the distilling flask.
-
Reflux: Gently heat the mixture to reflux with stirring. The solution will turn a deep blue or purple color when the THF is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical. If the color does not persist, more sodium may be required.
-
Distillation: Once the deep blue/purple color is stable, distill the THF into a dry, inert-atmosphere collection flask (e.g., a Schlenk flask).
-
Storage: Store the purified, anhydrous THF over activated molecular sieves under an inert atmosphere.
Protocol 2: General Procedure for Catalyst Regeneration
Regeneration aims to remove the poison from the catalyst's surface without destroying the catalyst itself. The appropriate method depends on the nature of the poison and the catalyst.
A) Chemical Regeneration (Acid/Base Wash for Lewis Acid Poisons): [10] This is suitable for removing adsorbed organic impurities from robust heterogeneous catalysts.
-
Recovery: Filter the catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst sequentially with several portions of a solvent that dissolves the poison but not the catalyst.
-
Chemical Treatment: Prepare a dilute solution of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NH₄OH), depending on the nature of the poison. Suspend the catalyst in this solution and stir for 1-2 hours at room temperature.
-
Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, then wash with a volatile organic solvent (e.g., acetone or ethanol).
-
Drying: Dry the catalyst thoroughly under vacuum, often with gentle heating, before reuse.
B) Thermal Regeneration (For Coke or Volatile Poisons): [10] This method uses high temperatures to burn off carbonaceous deposits (coking) or desorb volatile poisons.
-
Recovery: Recover the catalyst as described above.
-
Calcination: Place the catalyst in a tube furnace. Under a controlled flow of air or an inert gas mixed with a small percentage of oxygen, slowly ramp the temperature to a point high enough to remove the poison but below the temperature that would cause the catalyst to sinter or decompose (typically 300-500 °C). Hold at this temperature for several hours.
-
Reduction (if applicable): For metal catalysts that may have been oxidized during calcination (e.g., PdO), a reduction step is necessary. After cooling under inert gas, switch the gas flow to hydrogen (typically 5-10% in N₂ or Ar) and heat to an appropriate temperature to reduce the metal back to its active state.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-1-butene.
- Process Hacking. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Hangirgekar, S. P. (n.d.). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. Rasayan J. Chem.
- Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett.
- ChemBeq. (n.d.). Mastering Bromination: Your Guide to this compound.
- Marquet, A., & Jacques, J. (1988). Selective α-Bromination of an Aralkyl Ketone with this compound. Organic Syntheses, Coll. Vol. 6, p.34.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation. Retrieved from [Link]
- Lü, H.-Y. (2009). This compound. Synlett, 2009(02), 330-331.
- Marpe Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Wang, Z., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ResearchGate. Retrieved from [Link]
-
Diao, T., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Retrieved from [Link]
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Safely Scaling Up Phenyltrimethylammonium Tribromide Reactions
Welcome to the Technical Support Center for the safe scale-up of reactions involving Phenyltrimethylammonium tribromide (PTT). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning PTT-mediated brominations from the laboratory bench to pilot plant or manufacturing scale. As a solid, stable, and selective brominating agent, PTT offers significant advantages over liquid bromine; however, its use in large-scale exothermic reactions necessitates a thorough understanding of process safety principles to mitigate risks.[1][2]
This guide provides in-depth technical advice in a question-and-answer format, addressing potential issues you may encounter during your scale-up journey.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up of PTT reactions. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
You observe a rapid, unexpected increase in reaction temperature that the reactor's cooling system cannot control.
-
Immediate Actions:
-
Immediately stop the addition of PTT.
-
If possible and safe, initiate emergency cooling.
-
If the reaction is approaching a critical temperature, consider initiating a pre-determined emergency quench procedure.[3]
-
-
Root Cause Analysis and Corrective Actions:
-
Inadequate Heat Transfer at Scale: The surface-area-to-volume ratio decreases significantly during scale-up, reducing the efficiency of heat removal. A reaction that is easily controlled in a lab flask can become a serious hazard in a large reactor.
-
Accumulation of Unreacted PTT: If PTT is added faster than it is consumed, it can accumulate in the reactor. A sudden increase in reaction rate (e.g., due to a temperature spike) can then lead to a rapid release of a large amount of energy.[5]
-
Solution: Implement a semi-batch process where PTT is added at a controlled rate.[5] The addition rate should be limited by the reactor's cooling capacity. In-situ monitoring (e.g., with process analytical technology - PAT) can help track the consumption of PTT and prevent its accumulation.
-
-
Localized "Hot Spots": Inadequate mixing in a large reactor can lead to localized areas of high PTT concentration and temperature, which can initiate a thermal runaway.
-
Solution: Ensure the reactor is equipped with an appropriate agitation system for the scale and viscosity of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up PTT reactions.
Handling and Charging of Solid PTT
Q1: What are the primary hazards associated with handling large quantities of PTT?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[6] When handling large quantities, the primary risks are dust inhalation, which can cause respiratory tract irritation, and extensive skin or eye contact. It is also a strong oxidizing agent and should not be in contact with incompatible materials.[6]
Q2: What is the recommended procedure for charging a large-scale reactor with solid PTT?
A2: Manually charging large quantities of powder into a reactor through an open manway is strongly discouraged due to the risks of dust exposure and creating a potentially explosive atmosphere if flammable solvents are present.[7][8] The preferred methods involve contained powder transfer systems:
-
Powder Transfer Systems (PTS): These systems use vacuum and pressure to transfer powders from a container directly into the reactor in a closed system, preventing dust release and maintaining an inert atmosphere.[9]
-
Slurry Feeding: PTT can be suspended in a suitable, non-reactive solvent to create a slurry that can be pumped into the reactor. This allows for excellent control over the addition rate. However, the stability and solubility of PTT in the chosen solvent must be thoroughly evaluated.
Reaction Parameters and Control
Q3: How do I determine the safe operating temperature range for my scaled-up PTT reaction?
A3: The safe operating temperature is a critical parameter that must be determined through thermal hazard assessment.
-
Reaction Calorimetry: As mentioned previously, reaction calorimetry will determine the heat evolution profile of your specific reaction, allowing you to set a process temperature that allows for efficient reaction progress without approaching the decomposition temperature, even in a cooling failure scenario.[4]
Q4: My bromination reaction is incomplete, even with a stoichiometric amount of PTT. What could be the cause?
A4: Incomplete conversion is a common issue during scale-up.[7] Potential causes include:
-
Poor Mixing: In a large reactor, inefficient mixing can lead to poor contact between the substrate and PTT, especially if PTT is not fully dissolved.
-
Mass Transfer Limitations: If the reaction is multiphasic (e.g., solid PTT in a liquid substrate), the rate of reaction may be limited by the rate at which PTT dissolves.
-
Side Reactions: The prolonged reaction times or higher temperatures sometimes employed in large-scale reactions can lead to the consumption of PTT in non-productive side reactions.
-
Reagent Quality: Ensure the purity of your PTT and substrate, as impurities can interfere with the reaction.
Q5: What are common byproducts in PTT bromination reactions, and how can I minimize them?
A5: Byproduct formation can be influenced by the substrate and reaction conditions.
-
Over-bromination: The formation of di- or poly-brominated products can occur, especially with activated substrates or if an excess of PTT is used.
-
Mitigation: Use a precise stoichiometry of PTT. Add the PTT slowly to maintain a low concentration in the reactor. Lowering the reaction temperature can also improve selectivity.
-
-
Ring Bromination: In substrates with activated aromatic rings, electrophilic aromatic substitution can compete with the desired reaction. PTT is known to be a more selective brominating agent than molecular bromine, often favoring α-bromination of ketones over ring bromination.[11]
-
Mitigation: Optimize reaction conditions (temperature, solvent) to favor the desired pathway.
-
-
Products of Decomposition: If the reaction temperature is too high, decomposition of PTT or the product can occur. The thermal decomposition of brominated compounds can release hazardous substances like hydrogen bromide.[12]
Quenching and Work-up
Q6: What is a safe and effective procedure for quenching a large-scale PTT reaction?
A6: Quenching is a critical step to neutralize any unreacted PTT and ensure the reaction is safely terminated.[3]
-
Quenching Agent: A solution of a reducing agent such as sodium thiosulfate or sodium bisulfite is commonly used.
-
Procedure:
-
Cool the reaction mixture to a safe temperature (e.g., 0-10 °C) to control the exotherm of the quench.
-
Slowly add the quenching solution with vigorous agitation. The rate of addition should be controlled to manage the heat generated.
-
Continue addition until the characteristic orange/yellow color of the reaction mixture dissipates, indicating that all the active bromine species have been consumed.
-
Q7: I am observing a precipitate during the aqueous work-up after quenching. What is it and how do I handle it?
A7: The byproduct of the PTT reaction is phenyltrimethylammonium bromide, which has some water solubility. However, depending on the concentration and the presence of other salts, it may precipitate. If sodium thiosulfate is used for quenching under acidic conditions, elemental sulfur may also precipitate.
-
Handling: The precipitate can often be removed by filtration. If it complicates phase separation, consider adding more solvent to dissolve it or adjusting the pH of the aqueous phase.
Section 3: Visualizations and Data
Diagrams
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | 4207-56-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. irjet.net [irjet.net]
- 6. benchchem.com [benchchem.com]
- 7. dec-group.net [dec-group.net]
- 8. Powder handling risk can be avoided [manufacturingchemist.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 12. benchchem.com [benchchem.com]
troubleshooting low conversion in Phenyltrimethylammonium tribromide bromination
Welcome to the Technical Support Center for Phenyltrimethylammonium Tribromide (PTT) bromination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their bromination reactions using PTT. As a solid, stable, and selective brominating agent, PTT offers significant advantages over liquid bromine.[1][2] However, like any chemical reaction, achieving optimal results requires careful attention to several key parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my starting material. What are the most likely causes?
Low or no conversion is a common issue that can often be traced back to a few fundamental aspects of the experimental setup.
Possible Causes & Solutions:
-
Reagent Quality: The purity of PTT is crucial for its reactivity. Over time, or with improper storage, it can decompose. PTT is a crystalline solid that should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][4]
-
Insufficient Activation (for Ketone Bromination): The α-bromination of ketones proceeds through an enol or enolate intermediate. The formation of this intermediate is often the rate-limiting step and is acid or base-catalyzed.
-
Troubleshooting Step: For acid-catalyzed bromination, ensure the presence of a suitable acid catalyst. If your substrate is sensitive to strong acids, consider using a milder one. For base-catalyzed reactions, ensure the base is appropriate for your substrate and is used in the correct stoichiometric amount.
-
-
Solvent Choice: The solvent plays a critical role in the solubility of both the substrate and PTT, and it can influence the reaction rate. PTT is highly soluble in tetrahydrofuran (THF), which is a common solvent for these reactions.[5] The use of anhydrous THF is often recommended, as water can retard the reaction rate.[5]
-
Troubleshooting Step: If you are using a different solvent, ensure that both your substrate and PTT are sufficiently soluble. Consider switching to anhydrous THF.
-
Q2: My reaction is slow and incomplete, even after extended reaction times. How can I improve the reaction rate?
A sluggish reaction can be frustrating. Several factors can influence the kinetics of the bromination.
Possible Causes & Solutions:
-
Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent.
-
Troubleshooting Step: If your reaction is proceeding at room temperature, consider gently heating the reaction mixture. A modest increase in temperature can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions and decomposition.
-
-
Inadequate Mixing: If the reaction mixture is not being mixed efficiently, it can lead to localized depletion of reagents and a slower overall reaction rate.
-
Troubleshooting Step: Ensure that the reaction mixture is being stirred vigorously to maintain a homogeneous solution or suspension.
-
-
Incorrect Stoichiometry: An incorrect ratio of PTT to the substrate can result in an incomplete reaction.
-
Troubleshooting Step: Double-check your calculations and ensure that you are using the correct molar equivalents of PTT. For simple brominations, a 1:1 stoichiometry is typical, but for some substrates or to drive the reaction to completion, a slight excess of PTT (e.g., 1.1 equivalents) may be beneficial.
-
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve low conversion issues in PTT bromination reactions.
Sources
purification of products from Phenyltrimethylammonium tribromide reactions
Commencing Research on PTT
I'm now diving deep into the purification techniques for reactions involving PTT. My current focus is identifying common byproducts and unreacted starting materials, hoping to pinpoint effective separation methods. Diverse solvents and chromatographic approaches are the main areas of scrutiny right now.
Initiating Data Compilation
I'm now starting a deep dive into Google, gathering insights on PTT reaction product purification. My strategy involves collecting info on common byproducts, and various methods like quenching and chromatography. The goal is to structure this knowledge into a technical support Q&A, preparing for troubleshooting scenarios and detailed solutions.
Analyzing Purification Strategies
I'm now zeroing in on purification strategies for PTT reactions. I've initiated comprehensive Google searches to uncover common byproducts and unreacted starting materials, then evaluating methods like quenching, extraction, chromatography, and recrystallization. I'm building a Q&A format for technical support, encompassing troubleshooting and solutions. Next, I'll create a step-by-step experimental protocol for a typical workflow involving quenching, extraction, and column chromatography.
Phenyltrimethylammonium Tribromide (PTAT) Technical Support Center: Managing Exothermic Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phenyltrimethylammonium Tribromide (PTAT). This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective use of PTAT in your chemical syntheses. As a stable, crystalline solid, PTAT offers significant advantages in handling and stoichiometry compared to liquid bromine.[1][2] However, like many bromination reactions, processes involving PTAT can be exothermic and require careful management to prevent thermal runaways and ensure reaction selectivity and safety.[3] This guide is structured to address the specific challenges you may encounter, with a focus on understanding and controlling reaction exotherms.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTAT) and why is it used?
A1: this compound (CAS 4207-56-1) is a solid, orange crystalline powder that serves as a versatile and selective brominating agent.[1] It is widely used in organic synthesis for the 1,2-addition of bromine to the double bonds of α,β-unsaturated compounds.[2] Its solid nature makes it a safer and more user-friendly alternative to elemental bromine, reducing the risks associated with handling a volatile and corrosive liquid.[1]
Q2: What are the primary hazards associated with PTAT?
A2: PTAT is a corrosive material that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or in contact with skin.[4] Heating PTAT can cause it to decompose, potentially leading to a violent rupture of containers and the emission of toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4][6] It is also hygroscopic and incompatible with strong oxidizing agents, bases, and reducing agents.[5][6]
Q3: Are reactions with PTAT exothermic?
A3: Yes, bromination reactions are often exothermic.[3] The controlled release of bromine from the tribromide complex contributes to a more manageable reaction profile compared to the direct use of liquid bromine. However, the potential for heat generation must be carefully managed to prevent a thermal runaway, where the reaction rate increases uncontrollably due to a rise in temperature.[3]
Q4: How should I store and handle PTAT?
A4: PTAT should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] Due to its hygroscopic nature, exposure to moisture should be avoided.[6] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood.[8]
Troubleshooting Guide: Managing Exothermic Events
This section provides a structured approach to troubleshooting common issues related to the exothermic nature of PTAT reactions.
Issue 1: Rapid and Uncontrolled Temperature Increase During PTAT Addition
Potential Cause: The rate of PTAT addition is too fast, leading to a rapid release of heat that exceeds the cooling capacity of the system.
Solution:
-
Slow Down the Addition: Add the solid PTAT in small portions over an extended period. This allows the cooling system to dissipate the heat generated from each portion before the next is added.
-
Use a Solids Addition Funnel: For larger-scale reactions, a solids addition funnel can provide a more controlled and steady addition of the PTAT powder.
-
Dilute the Reaction Mixture: Increasing the solvent volume can help to absorb the heat of the reaction, acting as a heat sink. However, be mindful that excessive dilution may slow down the reaction rate undesirably.
Causality: The overall rate of heat generation is a product of the reaction rate and the enthalpy of reaction. By controlling the concentration of the limiting reagent (in this case, the active bromine species from PTAT) through slow addition, you directly control the rate of heat evolution.
Issue 2: Temperature Spiking Even with Slow Addition
Potential Cause 1: Inefficient heat transfer from the reaction vessel.
Solution:
-
Improve Stirring: Ensure vigorous and efficient stirring to promote uniform temperature distribution throughout the reaction mixture and enhance heat transfer to the vessel walls.
-
Use an Appropriate Cooling Bath: For laboratory-scale reactions, ensure the cooling bath has sufficient capacity and is at an appropriate temperature. Common cooling baths include ice-water (0 °C), ice-salt (-15 to -5 °C), and dry ice/acetone (-78 °C).[7]
-
Select a Suitable Reaction Vessel: A vessel with a larger surface area-to-volume ratio will have more efficient heat transfer. For larger-scale reactions, consider a jacketed reactor with a circulating coolant.
Potential Cause 2: The chosen solvent has poor heat transfer properties or is contributing to the exotherm.
Solution:
-
Solvent Selection: Choose a solvent with a good heat capacity and thermal conductivity. Also, consider the solvent's boiling point to prevent boiling and a subsequent loss of cooling. The polarity of the solvent can also influence the reaction rate and, consequently, the rate of heat generation.[9]
-
Avoid Reactive Solvents: While PTAT is generally more stable than liquid bromine, avoid solvents that can react with bromine or the brominated products, as this can lead to unexpected side reactions and additional heat generation.
Issue 3: Difficulty in Maintaining a Stable Reaction Temperature
Potential Cause: The reaction has a significant induction period, followed by a rapid, highly exothermic phase.
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An apparent lack of reaction followed by a sudden temperature increase can indicate an induction period.
-
Controlled Initiation: In some cases, a slight initial temperature increase might be necessary to initiate the reaction. Once initiated, the cooling system must be able to handle the subsequent exotherm.
-
Reverse Addition: Consider adding the substrate to a solution of PTAT. This can sometimes provide better control over the initial stages of the reaction.
Issue 4: Reaction Appears to "Run Away" Despite Control Measures
A thermal runaway is a critical safety event. The following steps are for prevention and emergency response.
Prevention:
-
Perform a Risk Assessment: Before scaling up any reaction, a thorough risk assessment is crucial. This should include an estimation of the heat of reaction and the adiabatic temperature rise.[10]
-
Calorimetry Studies: For industrial applications or large-scale laboratory syntheses, performing reaction calorimetry studies can provide vital data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR) in the event of a cooling failure.
-
Scale-Up Considerations: Heat dissipation becomes less efficient as the scale of the reaction increases due to the decrease in the surface area-to-volume ratio. Therefore, direct scaling of a laboratory procedure is often not feasible without process modifications.
Emergency Response:
-
Emergency Cooling: Have a plan for emergency cooling, such as the addition of a cold, inert solvent or the use of an emergency cooling system.
-
Quenching: Identify a suitable quenching agent that can be safely added to stop the reaction. For bromination reactions, a solution of sodium thiosulfate is often used.
-
Containment: Ensure the reaction is conducted in an appropriate containment device, such as a chemical fume hood, and that personnel are aware of emergency evacuation procedures.
Experimental Protocols and Data
Protocol 1: General Procedure for a Controlled Bromination with PTAT
This protocol outlines a general approach to a controlled bromination reaction on a laboratory scale. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and reaction.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve the substrate in an appropriate solvent.
-
Cooling: Cool the solution to the desired reaction temperature using a suitable cooling bath. For many brominations, a temperature of 0 °C is a good starting point.
-
PTAT Addition: Add the this compound in small portions over a period of 30-60 minutes. Monitor the internal temperature closely during the addition. The temperature should not rise by more than a few degrees.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. The disappearance of the orange color indicates the complete quenching of bromine.
-
Purification: Proceed with a standard aqueous workup and purify the product by recrystallization or column chromatography.
Table 1: Cooling Bath Temperatures
| Cooling Mixture | Temperature (°C) |
| Ice/Water | 0 |
| Ice/NaCl | -15 to -5 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
This table provides a reference for common laboratory cooling baths.[7]
Visualizing Workflow and Logic
Diagram 1: Workflow for Managing a PTAT Reaction
Caption: A typical workflow for a controlled bromination reaction using PTAT.
Diagram 2: Troubleshooting Temperature Excursions
Caption: A decision tree for troubleshooting temperature excursions during a PTAT reaction.
References
-
Loba Chemie. PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. [Link]
-
Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bromination safety. YouTube. [Link]
-
Standard Operating Procedure: Bromine. Scribd. [Link]
-
Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. YouTube. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
-
Standard Operating Procedure: Bromine. Scribd. [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. Chemistry. [Link]
-
Phenyltrimethylammonium Perbromide (PTAB). Common Organic Chemistry. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
A Dangerous Bromance. Scientific Update. [Link]
-
How the study of a accdent case histories can prevent runaway reaction accidents to occur again. IChemE. [Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
-
Relief System Sizing for Runaway Chemical Reactions: A Simple Comprehensive Approach. ioMosaic. [Link]
-
Calorimetric and computational studies for three nitroimidazole isomers. ResearchGate. [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Semantic Scholar. [Link]
-
Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. ResearchGate. [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed. [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ResearchGate. [Link]
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- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. icheme.org [icheme.org]
Phenyltrimethylammonium Tribromide (PTT) Technical Support Center: A Guide to Functional Group Compatibility
Welcome to the technical support center for Phenyltrimethylammonium Tribromide (PTT). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth insights into the compatibility of various functional groups with PTT, troubleshooting for common experimental issues, and frequently asked questions to ensure the success of your reactions.
Understanding this compound (PTT)
This compound is a stable, crystalline, and easy-to-handle brominating and oxidizing agent.[1][2] Its solid nature makes it a safer alternative to liquid bromine, offering greater stoichiometric control.[3][4] PTT is known for its selectivity in various transformations, including the α-bromination of carbonyl compounds, oxidation of secondary alcohols, and electrophilic addition to alkenes.[1][5][6] However, understanding its reactivity profile with a wide range of functional groups is crucial for successful and predictable outcomes.
Functional Group Compatibility at a Glance
The following table summarizes the general compatibility of common functional groups with this compound. It is important to note that reaction conditions such as solvent, temperature, and stoichiometry can significantly influence selectivity and outcomes.
| Functional Group | Compatibility | Typical Reaction(s) | Notes & Considerations |
| Alcohols (Secondary) | Reactive | Oxidation to ketones | Chemoselective oxidation in the presence of primary alcohols.[1][5] Catalytic amounts of SbBr₃ or CuBr₂ are often required.[1] |
| Alcohols (Primary) | Generally Stable | Typically unreactive under conditions for secondary alcohol oxidation.[1][5] | Prolonged reaction times or harsher conditions may lead to some oxidation. |
| Aldehydes | Reactive | Can be converted to ω-bromoesters in the presence of diols.[2][7] | Aromatic aldehydes, both electron-rich and electron-deficient, are generally suitable.[7] |
| Ketones (Enolizable) | Reactive | α-Bromination | A primary application of PTT. The reaction proceeds via the enol or enolate. |
| Alkenes/Alkynes | Reactive | Electrophilic addition of bromine.[6] Aziridination (intramolecular, with specific substrates).[1] | Less reactive towards PTT compared to molecular bromine, allowing for selective bromination of ketones in the presence of double bonds.[8] |
| Anilines & Phenols | Highly Reactive | Regioselective aromatic bromination. | These electron-rich aromatic systems are highly activated towards electrophilic bromination. |
| Amides & Esters | Generally Stable | Typically unreactive. | The carbonyl group is less nucleophilic compared to ketones. |
| Sulfides | Reactive | Selective oxidation to sulfoxides.[5] | A clean and efficient method for this transformation.[5] |
| Electron-Rich Heterocycles | Reactive | Susceptible to electrophilic bromination. | The high electron density of rings like pyrroles, furans, and indoles makes them prone to reaction. |
| Ethers | Generally Stable | Typically unreactive. | |
| Halides (Aryl/Alkyl) | Generally Stable | Unreactive under standard conditions. | |
| Nitriles | Generally Stable | Generally unreactive. | |
| Nitro Groups | Generally Stable | Generally unreactive. |
Frequently Asked Questions (FAQs)
Q1: I am trying to α-brominate a ketone that also contains a double bond. Will the alkene react?
A1: this compound is known for its chemoselectivity. It is generally less reactive towards double bonds than molecular bromine, making it an excellent choice for the selective α-bromination of ketones in the presence of alkenes.[8] To favor the desired reaction, it is crucial to control the stoichiometry of PTT and maintain mild reaction conditions.
Q2: Can I use PTT to oxidize a primary alcohol to an aldehyde?
A2: Under the conditions typically used for the oxidation of secondary alcohols (in the presence of catalytic SbBr₃ or CuBr₂), primary aliphatic alcohols are generally unaffected.[1][5] Therefore, PTT is not the reagent of choice for the selective oxidation of primary alcohols to aldehydes.
Q3: My reaction with an electron-rich aromatic compound is giving multiple brominated products. How can I improve selectivity?
A3: Electron-rich systems like anilines and phenols are highly activated and can undergo multiple brominations. To improve selectivity, consider lowering the reaction temperature, reducing the amount of PTT used, and choosing a less polar solvent. Careful control of stoichiometry is paramount.
Q4: Is PTT stable for long-term storage?
A4: PTT is a stable, crystalline solid.[9] It should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9][10][11]
Q5: How should I quench a reaction containing unreacted PTT?
A5: Unreacted PTT can be quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.[2] This will reduce the tribromide to bromide ions. Always perform quenching in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Insufficient PTT. - Low reaction temperature. - Inappropriate solvent. | - Ensure accurate stoichiometry. - Gradually increase the reaction temperature. - Screen different solvents; THF and acetic acid are commonly used. |
| Formation of multiple products | - Over-bromination of the substrate. - Side reactions with other functional groups. | - Use a stoichiometric amount of PTT or slightly less. - Lower the reaction temperature. - Add PTT portion-wise to the reaction mixture. |
| Decomposition of starting material or product | - Reaction temperature is too high. - Presence of incompatible functional groups. | - Run the reaction at a lower temperature. - Protect sensitive functional groups prior to reaction with PTT. |
| Reaction is sluggish | - Poor solubility of PTT or substrate. - Inefficient stirring. | - Choose a solvent in which both components are soluble. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Workflows & Methodologies
Workflow for Assessing PTT Compatibility
Caption: Decision workflow for planning a reaction with PTT.
Standard Protocol for α-Bromination of a Ketone
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of PTT: To the stirred solution at room temperature, add this compound (1.0-1.1 equivalents) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights
The reactivity of PTT is governed by the electrophilic nature of the tribromide ion (Br₃⁻). In bromination reactions, it delivers an electrophilic bromine species to a nucleophilic substrate.
Mechanism of Ketone α-Bromination
Caption: Simplified mechanism of PTT-mediated ketone bromination.
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[12] It is also harmful if swallowed or in contact with skin.[12] Always handle PTT in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9]
References
-
Loba Chemie. (2017, December 18). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]
-
Hangirgekar, S. P., & Shirodkar, S. G. (n.d.). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett, 2009(02), 330–331.
-
Optimizing Organic Synthesis with this compound. (n.d.). LinkedIn. Retrieved from [Link]
-
ResearchGate. (2025, August 7). This compound: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
-
The Role of this compound in Modern Chemical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]
-
Hangirgekar, S. P., & Shirodkar, S. G. (n.d.). One-pot synthesis of ω-bromoesters from aromatic aldehydes and diols using this compound. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. (n.d.). RSC Publishing. Retrieved from [Link]
-
Request PDF. (n.d.). Phenyl Trimethyl Ammonium Tribromide Mediated Robust One-pot Synthesis of Spiro-oxacycles – An Economic Way Out–Stereoselective Synthesis of Oxaspirohexacyclodieneones. Retrieved from [Link]
-
Jacques, J., & Marquet, A. (n.d.). Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl). Organic Syntheses Procedure. Retrieved from [Link]
-
Optimizing Chemical Synthesis: The Role of this compound. (n.d.). LinkedIn. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Phenyltrimethylammonium Perbromide (PTAB). Retrieved from [Link]
-
Mastering Bromination: Your Guide to this compound. (n.d.). LinkedIn. Retrieved from [Link]
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- 13. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Phenyltrimethylammonium tribromide vs N-Bromosuccinimide (NBS) for allylic bromination
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selective functionalization of molecules is a paramount objective. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom, stands as a cornerstone transformation. The resulting allylic bromide is a versatile synthetic intermediate, primed for a host of nucleophilic substitution and coupling reactions.
For decades, N-Bromosuccinimide (NBS) has been the quintessential reagent for this purpose. However, modern synthetic challenges demand a broader toolkit. This guide provides an in-depth comparison between the classic NBS and a compelling alternative, Phenyltrimethylammonium Tribromide (PTAT), grounding the discussion in mechanistic understanding, practical application, and experimental data.
N-Bromosuccinimide (NBS): The Established Standard
N-Bromosuccinimide is a convenient solid source of bromine that has been the workhorse for allylic bromination for over 70 years. Its efficacy lies in its ability to maintain a low, steady concentration of molecular bromine (Br₂) in the reaction medium, which is crucial for favoring the desired radical substitution pathway over competing ionic addition to the double bond.[1][2] This process is famously known as the Wohl-Ziegler reaction.[2][3]
Mechanism of Action: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[3] The key to its success is the initiation step, which generates a bromine radical (Br•). This can be achieved using a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or by photochemical initiation with UV light.[3][4]
The propagation phase involves two key steps:
-
Hydrogen Abstraction: The bromine radical abstracts an allylic hydrogen from the alkene substrate. This is the rate-determining step and is highly selective for the allylic position due to the lower bond dissociation energy of the allylic C-H bond, which leads to a resonance-stabilized allylic radical.[1][5][6]
-
Bromination: The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.[6][7]
Crucially, NBS's role is to regenerate the required Br₂ by reacting with the HBr byproduct formed during the hydrogen abstraction step.[5][7] This elegant cycle keeps the Br₂ concentration low, preventing the electrophilic addition of bromine across the double bond, which is a common side reaction at high bromine concentrations.[2][8]
This compound (PTAT): A Stable and Versatile Alternative
This compound (PTAT), also known as Phenyltrimethylammonium perbromide, is a stable, crystalline, orange-yellow solid.[9] It serves as an electrophilic brominating agent and is often used for the α-bromination of ketones.[4] While less common for allylic bromination than NBS, it presents several advantages in terms of handling and safety.
PTAT is a solid reagent that is easier and safer to handle than liquid bromine. It delivers bromine in a controlled manner, although the mechanistic nuances for allylic bromination are less universally detailed in introductory texts compared to NBS. The reaction likely still proceeds through a radical pathway, with PTAT serving as the source of Br₂.
Advantages and Considerations
The primary advantage of PTAT lies in its stability and ease of handling. As a solid, it is non-volatile and can be weighed and transferred with greater ease and safety than liquid bromine.[10] It is also less prone to decomposition than NBS, which can sometimes contain residual bromine or degrade upon prolonged storage, affecting reaction reproducibility.[11]
However, the atom economy of PTAT is lower than that of NBS, given its higher molecular weight. For large-scale industrial processes, this can be a significant consideration.
Head-to-Head Comparison: PTAT vs. NBS
| Feature | N-Bromosuccinimide (NBS) | This compound (PTAT) |
| Primary Use | Allylic and benzylic bromination[4] | α-bromination of ketones, electrophilic bromination[4] |
| Mechanism | Well-established radical chain (Wohl-Ziegler)[3][8] | Electrophilic/Radical Bromine Source |
| Reagent Form | Crystalline solid[12] | Crystalline solid[13] |
| Handling & Safety | Corrosive, causes severe skin burns and eye damage.[12][14] Requires careful handling.[15] | Corrosive, causes severe skin burns and eye damage.[16] Generally considered a safer solid bromine source.[17][18] |
| Stability | Can degrade over time; purity is crucial.[11] | Stable, crystalline solid.[13] |
| Solubility | Poorly soluble in CCl₄, which is advantageous for the reaction.[3] | Soluble in solvents like THF and acetic acid.[9] |
| Initiation | Requires a radical initiator (e.g., AIBN, BPO) or UV light.[3][4] | Can be initiated thermally or with light. |
| Byproducts | Succinimide (solid, often insoluble)[3] | Phenyltrimethylammonium bromide |
Experimental Protocols
To provide a practical context, here are representative step-by-step protocols for the allylic bromination of cyclohexene.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) (Note: Due to toxicity, safer alternatives like cyclohexane are now often used[19])
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure: [20]
-
To a solution of cyclohexene (e.g., 35 g, 0.43 mol) in carbon tetrachloride (100 mL) in a round-bottom flask, add N-bromosuccinimide (24.9 g, 0.14 mol).
-
Add a catalytic amount of benzoyl peroxide (0.35 g) to the mixture.
-
Stir the mixture at room temperature for 2 hours. Causality Note: This initial period allows for the gradual initiation of the radical reaction before applying heat, which can help control the initial exotherm.
-
Slowly heat the mixture to reflux and maintain for approximately 3.5 hours. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.[3]
-
After the reaction is complete (indicated by the disappearance of NBS), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield 3-bromocyclohexene (b.p. 61 °C @ 12 mmHg).[20]
Protocol 2: Bromination using PTAT (General Procedure for Ketone α-Bromination as a proxy)
While direct comparative protocols for allylic bromination with PTAT are less common in standard literature, its use in α-bromination showcases its utility as a controlled bromine source.
Materials:
-
Aralkyl Ketone (e.g., 2-Acetyl-6-methoxynaphthalene)
-
This compound (PTAT)
-
Tetrahydrofuran (THF)
-
Reaction flask, magnetic stirrer
Procedure (Adapted from Organic Syntheses): [9]
-
Dissolve the ketone (1 equivalent) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add PTAT (1 equivalent) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control the reaction rate and temperature.
-
Stir the reaction mixture at room temperature. The progress can be monitored by the disappearance of the orange color of the PTAT and by TLC.
-
Once the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Processes
Wohl-Ziegler Radical Chain Mechanism
Caption: The radical chain mechanism of the Wohl-Ziegler allylic bromination using NBS.
General Experimental Workflow
Caption: A generalized workflow for performing and isolating products from an allylic bromination reaction.
Conclusion
Both N-Bromosuccinimide and this compound are valuable reagents in the synthetic chemist's arsenal.
-
N-Bromosuccinimide (NBS) remains the gold standard for allylic bromination due to its well-understood radical mechanism (the Wohl-Ziegler reaction) that selectively delivers a bromine atom to the allylic position while minimizing unwanted side reactions.[3][11] Its primary drawback is its potential instability and the need for careful handling.[12][14]
-
This compound (PTAT) offers a compelling alternative, particularly when stability, ease of handling, and safety are primary concerns.[10] It is a reliable, solid bromine source, though its application has been more traditionally focused on α-bromination of carbonyls.[4]
The choice between NBS and PTAT will ultimately depend on the specific substrate, reaction scale, and the laboratory's safety and handling capabilities. For well-established, high-yielding allylic brominations, NBS is a reliable choice. For applications demanding a more stable and perhaps milder solid bromine source, or for exploring alternative reactivity, PTAT is an excellent reagent to consider.
References
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 14.2: Radical Allylic Halogenation. Retrieved from [Link]
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Synthetic Pages. (2006). NBS allylic bromination of cyclohexene. Retrieved from [Link]
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Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
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Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]
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Norris, J. (2018, February 9). Allylic Bromination Mechanism (with peroxides). YouTube. Retrieved from [Link]
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Loba Chemie. (2017, December 18). PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Retrieved from [Link]
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Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver - Winona State University. Retrieved from [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Pearson. (n.d.). Allylic Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Pearson. (n.d.). Allylic Bromination Explained. Retrieved from [Link]
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OpenStax. (2023, September 20). 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Solid Brominating Agents: Phenyltrimethylammonium Tribromide vs. Pyridinium Tribromide
For chemists engaged in the synthesis of pharmaceuticals and fine chemicals, the introduction of a bromine atom is a pivotal step, often unlocking pathways to complex molecular architectures. While elemental bromine (Br₂) is a potent and effective reagent, its high toxicity, volatility, and corrosive nature present significant handling challenges and safety risks. This has driven the adoption of solid, stable, and safer alternatives that deliver bromine in a controlled manner.
Among these, Phenyltrimethylammonium tribromide (PTT) and Pyridinium tribromide (PBr₃, also known as Pyridinium bromide perbromide) have emerged as two of the most prominent reagents.[1][2] Both are crystalline solids that serve as carriers for electrophilic bromine, yet they possess distinct characteristics that make them suitable for different applications and laboratory settings. This guide provides an in-depth, objective comparison of their performance, handling, and reactivity, supported by experimental data and protocols to inform your choice of brominating agent.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical properties of each reagent is crucial for experimental design, particularly concerning solubility and thermal stability.
| Property | This compound (PTT) | Pyridinium Tribromide (PBr₃) |
| CAS Number | 4207-56-1[3] | 39416-48-3[4] |
| Molecular Formula | C₉H₁₄Br₃N[3] | C₅H₆Br₃N[4] |
| Molecular Weight | 375.93 g/mol [3] | 319.82 g/mol [4] |
| Appearance | Orange crystalline powder[3] | Red to light yellow crystalline powder[4] |
| Melting Point | 110-115 °C (with decomposition)[3] | ~130 °C (with decomposition)[5] |
| Stability | Stable under normal conditions; noted for high stability[3][6][7] | Stable, but can release Br₂; the pyridinium cation stabilizes the tribromide anion[4][8] |
| Solubility | Soluble in THF (remarkably high), acetic acid; hot methanol[6][7] | Soluble in glacial acetic acid, ethanol, and other organic solvents like dichloromethane[4][9] |
Synthesis, Stability, and Ease of Handling: A Practical Comparison
While both reagents are commercially available, in-house preparation and long-term stability are significant considerations for cost-effectiveness and experimental consistency.
This compound (PTT) is often cited for its exceptional stability and straightforward preparation.[6] The synthesis is typically a two-step process starting from N,N-dimethylaniline, which is first quaternized with dimethyl sulfate. The resulting ammonium salt is then treated with hydrobromic acid and elemental bromine to yield the stable, orange crystalline PTT.[6] This high stability translates to a longer shelf-life and less stringent storage conditions compared to more labile bromine sources.
Pyridinium Tribromide (PBr₃) is arguably the more established and widely used of the two.[6] Its preparation involves the reaction of pyridine with bromine, typically in the presence of hydrobromic acid or in a solvent like glacial acetic acid.[4] While it is a stable solid, it exists in a distinct equilibrium with pyridinium bromide and molecular bromine in solution.[10] This equilibrium is the source of its reactivity but also means that it can slowly release bromine vapor, necessitating careful handling in a well-ventilated fume hood.[5][8]
The primary advantage of both reagents over liquid bromine is their solid nature, which eliminates the risks associated with splashing and inhalation of highly toxic fumes. They can be weighed accurately and added to reactions in a controlled, portion-wise manner. However, PTT's reputation for higher stability may offer a marginal advantage in terms of handling and long-term storage.[6]
Safety and Handling Profile
| Hazard Consideration | This compound (PTT) | Pyridinium Tribromide (PBr₃) |
| GHS Classification | Causes severe skin burns and eye damage[3] | Causes severe skin burns and eye damage[5] |
| Primary Hazard | Corrosive solid[3] | Corrosive solid, lachrymator[5] |
| Handling | Handle in a fume hood. Avoid dust generation. Wear appropriate PPE (gloves, goggles, lab coat).[11] | Handle in a fume hood. Avoid dust generation. Wear appropriate PPE (gloves, goggles, lab coat).[5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[11] | Store in a cool, dry, well-ventilated area in a tightly closed container.[9] |
Reactivity and Selectivity in Bromination
The synthetic utility of PTT and PBr₃ stems from the tribromide anion (Br₃⁻), which serves as a solid-state source of electrophilic bromine. In solution, an equilibrium is established that provides a low, controlled concentration of molecular bromine (Br₂), which is the active brominating species. This controlled release is fundamental to the enhanced selectivity observed compared to using bulk liquid bromine.
Caption: Controlled release of bromine from solid tribromide reagents.
Core Application: α-Bromination of Ketones
One of the most common applications for both reagents is the α-bromination of carbonyl compounds. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the released bromine.[12]
It is in the area of selectivity where a key difference emerges. PTT is known to be a highly selective reagent for the bromination of ketones, even in the presence of other functionalities that are typically reactive towards bromine, such as activated aromatic rings or carbon-carbon double bonds.[6] For instance, 5,7-dimethoxyflavanone can be brominated selectively at the position alpha to the ketone group using PTT, leaving the electron-rich aromatic ring untouched.[6]
However, some studies suggest that the selectivity of PTT can be influenced by acid catalysis and may be less pronounced than that of other specialized reagents like pyrrolidone hydrotribromide (PHT).[13] PBr₃ is also a highly effective and widely documented reagent for this transformation, valued for its reliability and broad applicability.[4][9]
The choice between the two often comes down to the specific substrate. For molecules with highly sensitive, electron-rich aromatic systems, the documented selectivity of PTT may be advantageous. For more general-purpose α-brominations, the well-established and cost-effective PBr₃ is often the go-to reagent.
Representative Experimental Protocols
To provide a practical basis for comparison, the following sections detail standardized protocols for the α-bromination of a ketone using each reagent. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: α-Bromination of Acetophenone using Pyridinium Tribromide
This protocol details the selective monobromination of acetophenone to yield α-bromoacetophenone, a valuable synthetic intermediate.[9]
Materials:
-
Acetophenone
-
Pyridinium Tribromide (PBr₃)
-
Glacial Acetic Acid
-
Ice water
-
Sodium bisulfite solution (5% w/v)
-
Dichloromethane or Diethyl Ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Workflow Diagram:
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A Senior Application Scientist's Guide to Analytical Techniques for Monitoring Phenyltrimethylammonium Tribromide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a brominating agent is pivotal, influencing reaction selectivity, yield, and safety. Phenyltrimethylammonium tribromide (PTT), a stable, crystalline solid, has emerged as a superior alternative to hazardous liquid bromine.[1] Its ease of handling and controlled reactivity make it an invaluable reagent in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth comparison of analytical techniques for monitoring reactions involving PTT, offering field-proven insights and experimental data to aid in method selection and optimization.
The Chemistry of this compound
This compound is an electrophilic brominating agent effective for a variety of transformations, including the bromination of ketones, phenols, anilines, and alkenes. Its solid nature mitigates the risks associated with volatile and corrosive liquid bromine, positioning PTT as a "greener" and safer reagent.[1] The reaction typically proceeds via the transfer of a bromine atom to the substrate, generating the brominated product and phenyltrimethylammonium bromide as a byproduct.
A general reaction scheme is as follows:
Substrate + C₆H₅N(CH₃)₃Br₃ → Brominated Product + C₆H₅N(CH₃)₃Br + HBr
Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring the timely quenching of the reaction to prevent the formation of impurities. The choice of analytical technique is dictated by the specific substrate, reaction kinetics, and the desired level of quantitative detail.
Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of spectroscopic and chromatographic techniques for monitoring PTT reactions. Each section includes an overview of the technique's principles, a discussion of its applicability to PTT reactions, and a summary of its advantages and limitations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of an analyte in a solution is directly proportional to the absorbance at a specific wavelength, as described by the Beer-Lambert law.
Application to PTT Reactions: PTT exhibits a characteristic absorbance maximum around 405 nm.[1] This allows for the direct monitoring of the reaction progress by measuring the decrease in PTT concentration over time. This technique is particularly well-suited for kinetic studies.
Advantages:
-
Simplicity and Speed: UV-Vis spectroscopy is a rapid and straightforward technique, often requiring minimal sample preparation.
-
Cost-Effective: The instrumentation is relatively inexpensive and widely available.
-
Quantitative Kinetic Data: It provides a direct and continuous measure of the concentration of the brominating agent, enabling the determination of reaction rate constants.[1]
Limitations:
-
Limited Structural Information: UV-Vis spectroscopy provides no structural information about the reactants or products.
-
Potential for Interference: Other species in the reaction mixture that absorb in the same wavelength range can interfere with the measurement.
-
Indirect Measurement: The technique monitors the consumption of the reagent, not the formation of the product directly.
Experimental Protocol: Kinetic Monitoring of Benzofuran Bromination with PTT by UV-Vis Spectroscopy [1]
-
Solution Preparation: Prepare stock solutions of the benzofuran substrate and PTT in glacial acetic acid.
-
Reaction Initiation: In a thermostated cuvette, mix the substrate and PTT solutions to initiate the reaction.
-
Data Acquisition: Immediately begin recording the absorbance at 405 nm at regular time intervals until the reaction is complete (approximately 80% completion).
-
Data Analysis: Plot the natural logarithm of the PTT absorbance versus time. The slope of the resulting linear plot corresponds to the pseudo-first-order rate constant of the reaction.
Quantitative Data Summary: UV-Vis Spectroscopy
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) for PTT | 405 nm | [1] |
| Typical Limit of Detection (LOD) | Dependent on molar absorptivity, typically in the µM range. | [2][3][4][5] |
| Typical Limit of Quantification (LOQ) | Dependent on molar absorptivity, typically in the µM range. | [2][3][4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of molecules. ¹H NMR is most commonly used for reaction monitoring due to its high sensitivity and the abundance of hydrogen in organic molecules.
Application to PTT Reactions: ¹H NMR spectroscopy can simultaneously monitor the disappearance of starting material signals and the appearance of product signals. The phenyltrimethylammonium bromide byproduct also has characteristic signals that can be tracked. Integration of the peaks allows for the quantification of each species in the reaction mixture.
Advantages:
-
Rich Structural Information: Provides detailed structural information on reactants, products, and any intermediates.
-
Simultaneous Monitoring: Allows for the simultaneous tracking of multiple species in the reaction mixture.
-
Quantitative Analysis: Integration of NMR signals provides a direct measure of the relative concentrations of different species.
Limitations:
-
Lower Sensitivity: Compared to other techniques, NMR has lower sensitivity, which may be a limitation for dilute reaction mixtures.
-
Slower Acquisition Time: Acquiring a spectrum can take several minutes, which may not be suitable for very fast reactions.
-
Cost and Complexity: NMR spectrometers are expensive and require specialized expertise to operate.
Experimental Protocol: ¹H NMR Monitoring of a PTT Bromination Reaction
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate).
-
NMR Tube Preparation: Dissolve the quenched aliquot in a deuterated solvent (e.g., CDCl₃) and add an internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic peaks for the starting material, product, and the phenyltrimethylammonium bromide byproduct. Integrate these peaks relative to the internal standard to determine their concentrations.
Expected ¹H NMR Spectral Changes:
-
Starting Material: Decrease in the intensity of characteristic peaks.
-
Product: Appearance and increase in the intensity of new peaks corresponding to the brominated product.
-
This compound (PTT): The ¹H NMR spectrum of PTT shows signals for the phenyl and methyl groups.
-
Phenyltrimethylammonium bromide (byproduct): The byproduct will also show signals for the phenyl and methyl groups, which may overlap with the PTT signals but will increase in intensity as the reaction progresses.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: In-situ FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecules. By using a probe immersed directly in the reaction vessel, the reaction can be monitored in real-time.[6][7][8][9][10][11][12][13]
Application to PTT Reactions: In-situ FTIR is particularly useful for monitoring changes in functional groups during a reaction. For example, in the bromination of a ketone, the disappearance of the C-H stretch of the α-carbon and the appearance of a C-Br stretch can be monitored. The consumption of the starting material and the formation of the product can be tracked by the changes in the intensity of their characteristic IR bands.
Advantages:
-
Real-Time Monitoring: Provides continuous data on the reaction progress without the need for sampling.[6][7][8][9][10][11][12][13]
-
Non-Invasive: The probe is immersed in the reaction mixture, but no sample is removed.
-
Information on Intermediates: Can potentially detect the presence of transient intermediates.
Limitations:
-
Spectral Overlap: The IR spectra of complex mixtures can be difficult to interpret due to overlapping peaks.
-
Sensitivity to Environment: The technique can be sensitive to changes in temperature and solvent composition.
-
Quantitative Challenges: While semi-quantitative data can be obtained, accurate quantification often requires careful calibration.
Experimental Protocol: In-Situ FTIR Monitoring of a PTT Bromination Reaction
-
Setup: Insert an attenuated total reflectance (ATR) FTIR probe into the reaction vessel.
-
Background Spectrum: Record a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Add the PTT to the reaction mixture to start the reaction.
-
Data Acquisition: Continuously record FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the decrease in the intensity of characteristic peaks of the starting material and the increase in the intensity of characteristic peaks of the product.
Chromatography (TLC, HPLC, GC-MS)
Principle: Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
Thin-Layer Chromatography (TLC): A simple, qualitative technique for monitoring reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique that separates compounds based on their polarity. It is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][14][15][16][17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[15][17][21][22][23][24][25]
Application to PTT Reactions: Chromatographic methods are excellent for separating the starting material, product, and byproduct (phenyltrimethylammonium bromide). This allows for accurate quantification of each component and the assessment of product purity. For GC-MS analysis, derivatization of polar compounds may be necessary to increase their volatility.[22][23][24][25]
Advantages:
-
High Separation Efficiency: Can resolve complex mixtures into individual components.
-
High Sensitivity and Selectivity: Can detect and quantify trace amounts of compounds.
-
Definitive Identification (GC-MS): Mass spectrometry provides structural information for unambiguous identification of compounds.[15][17][21][22][23][24][25]
-
Purity Assessment: Provides a direct measure of product purity.
Limitations:
-
Offline Analysis: Requires taking aliquots from the reaction mixture, which can be disruptive.
-
Sample Preparation: May require sample preparation steps such as quenching, extraction, and derivatization.
-
Time-Consuming: Analysis of a single sample can take a significant amount of time.
Experimental Protocol: HPLC Analysis of a PTT Bromination Reaction
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench it. Dilute the sample with the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Detector: A UV detector set at a wavelength where the compounds of interest absorb.
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the starting material, product, and byproduct based on their retention times (determined by injecting standards).
-
Quantification: Create a calibration curve for each compound using standards of known concentrations to quantify the components in the reaction mixture.
Quantitative Data Summary: Chromatographic Techniques
| Technique | Analyte | LOD | LOQ | Reference |
| HPLC-UV | Indole Derivatives | < 0.015 µg/mL | 0.06 µg/mL | [15][16][19][20] |
| GC-MS | Phenols | low ppb-ppt range | low ppb-ppt range | [17][21][23][24] |
Comparison with Alternative Brominating Agents
While PTT offers significant advantages, other brominating agents are also widely used. Understanding the analytical considerations for these alternatives provides a broader context for method selection.
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for radical bromination of allylic and benzylic positions, as well as electrophilic bromination of electron-rich systems.[23]
-
Monitoring Techniques:
-
TLC: Commonly used for qualitative monitoring. The reaction progress can often be visually assessed by the consumption of the denser NBS and the appearance of the less dense succinimide byproduct.[26]
-
¹H NMR: Can be used to monitor the disappearance of the starting material and the appearance of the brominated product and succinimide.
-
HPLC: Can be used for quantitative analysis of the reaction mixture.
-
Pyridinium Tribromide
Pyridinium tribromide is another stable, crystalline solid that serves as a safer alternative to liquid bromine.[27][28]
-
Monitoring Techniques:
-
TLC: A common method for tracking the progress of brominations with pyridinium tribromide.
-
¹H NMR: Can be used to follow the reaction by observing the characteristic signals of the reactants and products.
-
UV-Vis: Similar to PTT, the tribromide anion has a characteristic UV-Vis absorbance that can be monitored.
-
Conclusion: Selecting the Optimal Analytical Technique
The selection of the most appropriate analytical technique for monitoring PTT reactions is a critical decision that depends on the specific goals of the analysis.
-
For rapid, qualitative assessment of reaction completion , TLC is often sufficient.
-
For detailed kinetic studies , UV-Vis spectroscopy offers a simple and effective method for monitoring the consumption of PTT.
-
For in-depth mechanistic investigations and simultaneous quantification of multiple components with structural confirmation , ¹H NMR spectroscopy is the gold standard.
-
For real-time, non-invasive monitoring , in-situ FTIR spectroscopy is a powerful tool, particularly for identifying changes in functional groups.
-
For high-sensitivity, quantitative analysis and purity determination of complex mixtures , HPLC and GC-MS are the preferred methods.
By carefully considering the strengths and limitations of each technique, researchers can select the most effective method to optimize their PTT-mediated bromination reactions, leading to improved efficiency, higher yields, and greater process control in the development of valuable chemical entities.
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Dhamak, V. (2021, March 14). LOD & LOQ/Validation Parameter/Vikrant Dhamak [Video]. YouTube. [Link]
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Moussata, J., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Semantic Scholar. Retrieved from [Link]
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Moussata, J., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. ResearchGate. Retrieved from [Link]
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Suryawanshi, V. S., & Vibhute, Y. B. (2017). Kinetics of Bromination of Benzofurans by this compound. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Monitoring Phenyltrimethylammonium Tribromide Reactions: The Primacy of TLC Analysis
For the discerning researcher in organic synthesis and drug development, the precise monitoring of reaction progress is not merely a procedural step but a cornerstone of efficiency, yield optimization, and impurity profiling. Phenyltrimethylammonium tribromide (PTT), a versatile and safer alternative to liquid bromine, has gained prominence as a reliable brominating agent for a variety of substrates, including ketones, alkenes, and phenols.[1][2][3] This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) for monitoring PTT-mediated bromination reactions, juxtaposed with other common analytical techniques. Our focus is on delivering field-proven insights and actionable experimental data to empower your research.
The Indispensable Role of Reaction Monitoring
Effective reaction monitoring is critical for determining the point of completion, preventing the formation of byproducts through over-reaction, and providing a preliminary assessment of product purity. The choice of an appropriate monitoring technique is dictated by the nature of the reactants and products, the reaction kinetics, and the resources available. While sophisticated instrumental methods offer quantitative data, the speed, simplicity, and cost-effectiveness of TLC often render it the technique of choice for real-time, qualitative analysis at the bench.[4][5]
This compound: A Versatile Brominating Agent
This compound (PTT) is a stable, crystalline solid that serves as an electrophilic brominating agent.[1][2] Its ease of handling and controlled reactivity make it a superior choice over hazardous elemental bromine for many applications.[1][2] PTT is effective for the α-bromination of ketones, the bromination of alkenes, and the electrophilic substitution of activated aromatic rings like phenols.[6][7][8] The progress of these reactions can be conveniently tracked by observing the consumption of the starting material and the appearance of the brominated product.
Thin-Layer Chromatography: The Workhorse of Reaction Monitoring
TLC is a powerful and rapid chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[4][9] The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf value).[4][10]
Why TLC is Excellently Suited for PTT Reactions:
-
Distinct Polarity Changes: Bromination of organic substrates often leads to a significant change in molecular polarity. The introduction of a bromine atom generally increases the molecular weight and can alter the dipole moment, leading to a noticeable change in the Rf value on a TLC plate. This makes the disappearance of the starting material spot and the appearance of the product spot easily distinguishable.
-
Speed and Simplicity: A TLC analysis can be performed in a matter of minutes with minimal equipment, allowing for frequent monitoring of the reaction progress without significant interruption.[11]
-
Minimal Sample Requirement: Only a minuscule amount of the reaction mixture is needed for TLC analysis, preserving the bulk of the reaction.[4]
-
Versatility: TLC can be applied to a wide range of substrates and products encountered in PTT bromination reactions.[12]
Experimental Protocol: General Procedure for TLC Monitoring of PTT Bromination
-
TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.
-
Sample Preparation:
-
SM Lane: Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) and spot it on the "SM" lane using a capillary tube.
-
RM Lane: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the "RM" lane.[4]
-
Co-spot Lane: First, spot the starting material on the "Co" lane, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture, especially if the Rf values are close.
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (eluent). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots.
-
UV Light: Many aromatic starting materials and products are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[13]
-
Staining: If the compounds are not UV-active, use a suitable staining agent. Common stains include:
-
Potassium Permanganate (KMnO₄) stain: Useful for visualizing compounds that can be oxidized, such as alkenes and some functionalized aromatics. It appears as yellow spots on a purple background.
-
p-Anisaldehyde stain: A general-purpose stain that can visualize a wide range of functional groups, often with distinct colors upon heating.
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[13]
-
-
-
Interpretation: The reaction is considered complete when the starting material spot in the "RM" lane has completely disappeared, and a new spot corresponding to the product is prominent. The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4]
Comparative TLC Analysis of PTT Bromination on Different Substrates
The choice of eluent and the expected change in Rf value are highly dependent on the substrate being brominated.
α-Bromination of Aromatic Ketones (e.g., Acetophenone)
The introduction of a bromine atom at the α-position of a ketone generally leads to a product that is less polar than the starting material. This is because the electron-withdrawing nature of the bromine can reduce the polarity of the nearby carbonyl group. Consequently, the brominated ketone will have a higher Rf value than the starting ketone.[14]
Table 1: TLC Parameters for Acetophenone Bromination
| Compound | Structure | Suggested Eluent System | Expected Rf | Visualization |
| Acetophenone (SM) | C₈H₈O | Hexane:Ethyl Acetate (4:1) | ~0.4 | UV, p-Anisaldehyde |
| α-Bromoacetophenone (Product) | C₈H₇BrO | Hexane:Ethyl Acetate (4:1) | ~0.6 | UV, p-Anisaldehyde |
Bromination of Alkenes (e.g., Styrene)
The addition of two bromine atoms across the double bond of an alkene results in a vicinal dibromide. This transformation significantly increases the molecular weight and generally the polarity of the molecule. Therefore, the dibrominated product is expected to have a lower Rf value compared to the starting alkene.
Table 2: TLC Parameters for Styrene Bromination
| Compound | Structure | Suggested Eluent System | Expected Rf | Visualization |
| Styrene (SM) | C₈H₈ | Hexane | ~0.8 | UV, KMnO₄, Iodine |
| 1,2-Dibromo-1-phenylethane (Product) | C₈H₈Br₂ | Hexane | ~0.5 | UV, KMnO₄ |
Electrophilic Bromination of Phenols (e.g., Phenol)
The bromination of a phenol introduces a bromine atom onto the aromatic ring, typically at the para or ortho position. The resulting bromophenol is generally less polar than phenol itself due to the introduction of the larger, less polarizable bromine atom and potential disruption of intermolecular hydrogen bonding. This leads to a higher Rf value for the brominated product.[15]
Table 3: TLC Parameters for Phenol Bromination
| Compound | Structure | Suggested Eluent System | Expected Rf | Visualization |
| Phenol (SM) | C₆H₆O | Hexane:Ethyl Acetate (3:1) | ~0.3 | UV, p-Anisaldehyde |
| 4-Bromophenol (Product) | C₆H₅BrO | Hexane:Ethyl Acetate (3:1) | ~0.5 | UV, p-Anisaldehyde |
Visualizing the Workflow: Graphviz Diagrams
Reaction Monitoring Workflow
Caption: Workflow for monitoring a PTT bromination reaction using TLC.
Beyond TLC: A Comparative Overview of Alternative Techniques
While TLC is an invaluable tool for rapid, qualitative monitoring, other analytical techniques provide quantitative and more detailed structural information. The choice of technique depends on the specific analytical need.
| Technique | Principle | Advantages | Disadvantages | Best For |
| TLC | Differential partitioning on a planar stationary phase.[4] | Fast, inexpensive, simple, minimal sample required.[11][12] | Qualitative, lower resolution.[12] | Rapid reaction monitoring at the bench. |
| HPLC | High-pressure separation on a packed column.[12][16] | High resolution, quantitative, automated.[17] | Higher cost, more complex instrumentation, longer analysis time.[12] | Quantitative analysis of reaction conversion and purity. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[13][18][19] | High sensitivity, provides molecular weight and fragmentation data.[13][20] | Requires volatile and thermally stable compounds, may require derivatization.[16] | Identifying and quantifying volatile products and byproducts. |
| NMR | Nuclear magnetic resonance of atomic nuclei.[21][22][23] | Provides detailed structural information, non-destructive.[23] | Lower sensitivity, expensive instrumentation, requires deuterated solvents. | Confirming product structure and identifying regioisomers. |
Decision-Making Flowchart for Analytical Technique Selection
Caption: Decision-making flowchart for selecting an analytical technique.
Troubleshooting Common TLC Issues in PTT Reactions
-
Streaking of Spots: This can be caused by overloading the sample on the TLC plate or the presence of highly polar compounds. Try diluting the sample before spotting. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.
-
No Spots Visible: If the compounds are not UV-active, they will not be visible under a UV lamp. Ensure you are using an appropriate staining method. It is also possible that the sample is too dilute.
-
Rf Values Too High or Too Low: An Rf value close to 1 indicates the eluent is too polar, while an Rf value near 0 suggests it is not polar enough.[10] Adjust the solvent system by increasing the proportion of the less polar or more polar solvent, respectively.
-
Poor Separation: If the spots for the starting material and product are too close together, try a different solvent system. Sometimes, changing one of the solvents in a binary mixture for another of similar polarity but different chemical nature can improve separation.
Conclusion
For the real-time monitoring of PTT-mediated bromination reactions, Thin-Layer Chromatography stands out as a rapid, reliable, and cost-effective method. Its ability to quickly provide a qualitative assessment of reaction progress allows for timely decisions regarding reaction completion and work-up. While techniques like HPLC, GC-MS, and NMR offer more detailed quantitative and structural information, they are best employed for post-reaction analysis and characterization. A sound understanding of TLC principles and its practical application, as outlined in this guide, will undoubtedly enhance the efficiency and success of your synthetic endeavors involving this compound.
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Application of poly(vinylthis compound) resin as an efficient polymeric brominating agent in the α -bromination and α -bromoacetalization of acetophenones. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to NMR Characterization of Poly(3-alkylthiophene) Bromination Products
For researchers and professionals in drug development and organic electronics, the functionalization of conjugated polymers like poly(3-alkylthiophenes), or PTATs, is a foundational step. Bromination, in particular, serves as a crucial gateway reaction, transforming the polymer backbone into a versatile platform for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to build complex, high-performance materials. However, the success of these subsequent, often costly, steps hinges entirely on the quality and purity of the brominated intermediate.
This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy is expertly applied to validate the outcomes of PTAT bromination. We will move beyond simple peak counting to a nuanced interpretation of NMR data, enabling you to confidently assess the degree of bromination, identify side products, and ensure the structural integrity of your polymer.
The Chemistry: Why Brominate PTATs?
The most common and effective method for post-polymerization bromination of PTATs, such as the workhorse poly(3-hexylthiophene) (P3HT), is electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1] The reaction is designed to be highly regioselective, targeting the electron-rich C4 position on the thiophene ring, which is the only available proton on the aromatic backbone of a head-to-tail regioregular PTAT.
The primary goal is to achieve near-quantitative bromination without inducing side reactions like polymer chain scission or non-specific bromination. The degree of bromination directly impacts the electronic properties and subsequent reactivity of the polymer.[2][3] Therefore, precise characterization is not just recommended; it is essential.
¹H NMR: The Definitive Tool for Analysis
While techniques like GPC are vital for monitoring molecular weight changes, ¹H NMR spectroscopy is the most powerful and direct tool for determining the success and extent of the bromination reaction. It allows for a clear, quantitative assessment by observing the disappearance of specific proton signals and the appearance of new ones.
Comparative Spectral Analysis: Ideal vs. Incomplete Bromination
The key to interpreting the NMR spectra lies in comparing the aromatic region and the aliphatic region of the starting PTAT with the post-reaction product. Let's consider the example of P3HT.
-
Starting Material (P3HT): The ¹H NMR spectrum of regioregular P3HT has two defining features: a singlet in the aromatic region around δ 6.98 ppm , corresponding to the single proton at the C4 position of the thiophene ring, and a triplet around δ 2.81 ppm from the α-methylene protons (-CH₂-) of the hexyl side chain adjacent to the thiophene ring.[1]
-
Successfully Brominated Product (Br-P3HT): In a perfectly successful reaction where every C4 position is brominated, the singlet at δ 6.98 ppm will completely disappear .[1] This is the most unambiguous indicator of 100% bromination. The α-methylene triplet may show a slight shift, but its presence confirms the polymer backbone and side chains are intact.
-
Partially Brominated Product: Often, the reaction does not go to completion. In this case, the spectrum will show a diminished but still present singlet at δ 6.98 ppm . The integration of this peak, relative to a stable internal standard like the α-methylene protons, allows for the precise calculation of the degree of bromination.
Quantitative Data Summary
The following table summarizes the key ¹H NMR chemical shifts for characterizing the bromination of P3HT.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| P3HT (Starting Material) | Thiophene C4-H | ~6.98 (singlet) | Integral corresponds to 1 proton per monomer unit.[1] |
| α-Methylene (-CH₂ -) | ~2.81 (triplet) | Stable reference signal; integral is 2 protons.[1] | |
| 100% Brominated P3HT | Thiophene C4-H | N/A | Complete disappearance of the signal at ~6.98 ppm.[1] |
| α-Methylene (-CH₂ -) | ~2.81 (triplet) | Signal remains, confirming polymer backbone integrity. | |
| Partially Brominated P3HT | Thiophene C4-H | ~6.98 (singlet) | Signal is present but with reduced integration.[4] |
| α-Methylene (-CH₂ -) | ~2.81 (triplet) | Used as the reference for calculating bromination degree.[4] |
Calculating the Degree of Bromination
The calculation is a straightforward ratio of integrals.[5] The α-methylene proton signal at ~2.81 ppm is an excellent internal standard as it is assumed to be unaffected by the bromination on the aromatic ring and represents two protons for every monomer unit.
Formula: Degree of Bromination (%) = [1 - (Integral of C4-H at 6.98 ppm / (Integral of α-CH₂ at 2.81 ppm / 2))] * 100
Example:
-
Integral of α-CH₂ signal (normalized) = 2.00
-
Integral of C4-H signal = 0.20
-
Degree of Bromination = [1 - (0.20 / (2.00 / 2))] * 100 = [1 - 0.20] * 100 = 80%
This calculation reveals that 80% of the thiophene rings have been successfully brominated, while 20% remain unreacted.
Experimental Protocols
Trustworthy data begins with a robust and reproducible experimental procedure.
Protocol 1: Bromination of P3HT using NBS
This protocol is adapted from established literature procedures.[1]
-
Dissolution: Dissolve regioregular P3HT (e.g., 300 mg, 1.80 mmol repeat units) in chloroform (20 mL) in a round-bottom flask. Stir until the polymer is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 386 mg, 2.16 mmol, 1.2 equivalents) portion-wise to the stirring solution at room temperature. Causality: Adding NBS in portions helps to control the reaction rate and dissipate any heat generated.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. To drive the reaction to completion, gently heat the mixture to 50 °C for an additional 2 hours.
-
Quenching & Washing: Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to quench any remaining acidic byproducts. Separate the organic layer and wash it five times with deionized water to remove succinimide and other aqueous-soluble impurities.
-
Drying & Precipitation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.
-
Purification: Pour the concentrated polymer solution into a large volume of methanol to precipitate the brominated polymer. Causality: P3HT and its brominated derivative are insoluble in methanol, while any remaining NBS or smaller organic impurities are soluble. This step is crucial for purification.
-
Isolation: Isolate the precipitated polymer (a solid) by filtration and dry it overnight under vacuum.
Protocol 2: NMR Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the dried, purified brominated PTAT.
-
Dissolution: Transfer the polymer to an NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the tube and sonicate or vortex gently until the polymer is completely dissolved. A homogeneous, clear solution is critical for acquiring a high-resolution spectrum.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the aromatic region.
Visualizing the Workflow and Data Interpretation
To streamline the process from synthesis to analysis, the following workflows have been designed.
Experimental Workflow: From PTAT to Characterized Product
Caption: High-level workflow for the synthesis and purification of brominated PTAT.
Logical Workflow: NMR Data Interpretation
Caption: Decision-making flowchart for interpreting ¹H NMR data of bromination products.
Conclusion
NMR spectroscopy is an indispensable technique in the synthesis of functionalized conjugated polymers. For the bromination of PTATs, a careful analysis of the ¹H NMR spectrum provides definitive, quantitative insights into reaction success. By comparing the integration of the C4-H aromatic proton against a stable signal like the α-methylene protons, a researcher can confidently determine the degree of bromination. This analytical rigor ensures that only high-quality, well-characterized materials are advanced into subsequent synthetic steps, saving time, resources, and ultimately accelerating the development of new materials for advanced applications.
References
- Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Polymer Chemistry.
- MDPI. (2012). Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application.
- Royal Society of Chemistry. (2012). Synthesis, characterization, and solution structure of all-conjugated polyelectrolyte diblock copoly(3-hexylthiophene)s.
- ResearchGate. (n.d.). Fig. 1 1 H NMR spectra of (a) P3HT-Br random copolymer, (b) P3HT-N 3....
- ResearchGate. (n.d.). ¹H NMR spectra of the various side bromine functionalized P3HTs, in....
-
ACS Publications. (2015). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. Retrieved from [Link]
- Open Research Newcastle. (n.d.). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.
- ResearchGate. (n.d.). 1 H NMR spectra of the aromatic region of P3HT- co -P3EtPT and P3HT- b....
- IOPscience. (n.d.). Synthesis and Characterization of poly(3-hexylthiophene).
- ResearchGate. (n.d.). 1 H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer.
- ResearchGate. (n.d.). In H NMR spectroscopy, how can I calculate the degree of bromination or degree of functionnalization from integral ratios?.
-
Royal Society of Chemistry. (2017). Effects of bromination of poly(3-hexylthiophene) on the performance of bulk heterojunction solar cells. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Effects of bromination of poly(3-hexylthiophene) on the performance of bulk heterojunction solar cells.
Sources
A Senior Application Scientist's Guide to LC-MS Methods for Analyzing Phenyltrimethylammonium Tribromide Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing phenyltrimethylammonium tribromide (PTAT), accurate and robust analytical methods are paramount for reaction monitoring, impurity profiling, and final product quality control. As a permanently charged quaternary ammonium salt, PTAT and its associated reaction species present unique challenges for conventional analytical techniques. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering field-proven insights and detailed protocols to enable reliable and sensitive analysis of PTAT reaction mixtures.
The Analytical Challenge: Navigating the Complexities of a Quaternary Ammonium Salt
This compound is a versatile and selective brominating agent used in a variety of organic syntheses.[1] Its ionic nature, however, poses significant hurdles for traditional reversed-phase liquid chromatography (RP-LC). The primary analytical target is the phenyltrimethylammonium cation, which, due to its high polarity and permanent positive charge, exhibits poor retention on nonpolar stationary phases like C18. This often results in elution within the solvent front, leading to poor resolution from other polar reaction components and significant ion suppression in the mass spectrometer.
Furthermore, reaction mixtures can be complex, containing starting materials, intermediates, byproducts, and the tribromide counter-ion, all within a potentially high-salt matrix. These matrix components can interfere with the ionization of the target analyte, leading to inaccurate quantification and reduced sensitivity.[2] Therefore, a successful analytical strategy must address both chromatographic retention and the mitigation of matrix effects.
A Comparative Analysis of LC-MS Methodologies
Several LC-MS approaches can be employed for the analysis of PTAT reaction mixtures, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to analyze a wide range of analyte polarities.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase LC (RP-LC) with Ion-Pairing | A nonpolar stationary phase is used with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) that forms a neutral complex with the charged analyte, enhancing its retention.[3][4] | Utilizes common and readily available C18 columns. Can provide good retention for the phenyltrimethylammonium cation. | Ion-pairing agents can cause significant ion suppression in the MS.[5] Can lead to long column equilibration times and carryover. Not ideal for high-throughput screening. | Situations where HILIC or mixed-mode columns are not available and MS sensitivity is not the primary concern. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A polar stationary phase is used with a mobile phase rich in organic solvent. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[6] | Excellent retention for polar and charged compounds like the phenyltrimethylammonium cation.[7][8] High organic mobile phases enhance ESI-MS sensitivity.[6] No need for ion-pairing reagents. | Can be sensitive to small changes in mobile phase composition. May require longer equilibration times than RP-LC. Not suitable for non-polar analytes. | High-sensitivity analysis of the polar phenyltrimethylammonium cation and other polar reaction components. |
| Mixed-Mode Chromatography (MMC) | The stationary phase possesses both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms.[9][10] | Offers a wide range of selectivities for separating complex mixtures containing both polar and non-polar analytes.[11] Can retain the phenyltrimethylammonium cation via ion-exchange and other components via reversed-phase interactions.[12][13] | Method development can be more complex due to the multiple interaction modes. Fewer column choices compared to RP-LC and HILIC. | Comprehensive analysis of reaction mixtures containing a diverse range of analytes with varying polarities.[14] |
Visualizing the Analytical Workflow
A robust analytical workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: A generalized workflow for the LC-MS analysis of this compound reaction mixtures.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. Optimization will likely be necessary based on the specific reaction mixture and available instrumentation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for complex reaction mixtures to remove interfering matrix components.[15]
-
Cartridge Conditioning: Condition a weak cation-exchange SPE cartridge (e.g., WCX) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Dilute the reaction mixture 1:10 with a weak acidic solution (e.g., 0.1% formic acid in water) and load onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the weak acidic solution to remove neutral and anionic components.
-
Elution: Elute the phenyltrimethylammonium cation with 1 mL of a methanolic solution containing a small amount of a stronger base (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase of the chosen LC method.
Protocol 2: HILIC-MS Method
This method is recommended for high-sensitivity analysis of the phenyltrimethylammonium cation.
-
LC Column: HILIC column with an amide or bare silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the phenyltrimethylammonium cation (expected m/z = 136.11).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Protocol 3: Mixed-Mode Chromatography-MS Method
This method is suitable for the simultaneous analysis of the phenyltrimethylammonium cation and less polar reaction components.
-
LC Column: Mixed-mode column with reversed-phase and cation-exchange functionalities (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Same as HILIC-MS method.
Data Interpretation and Troubleshooting
Accurate interpretation of the LC-MS data is critical for making informed decisions about the progress of a reaction.
-
Identification: The phenyltrimethylammonium cation should be identified by its accurate mass (m/z 136.11) and retention time.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of phenyltrimethylammonium chloride. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[16]
-
Troubleshooting Common Issues:
-
Poor Peak Shape: This can be caused by column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. Adjust the injection volume, mobile phase pH, or consider a different column chemistry.
-
Low Sensitivity: This may be due to ion suppression from matrix components or the use of non-volatile mobile phase additives.[2] Implement a sample cleanup step like SPE or switch to a more MS-friendly mobile phase.[17]
-
Carryover: Quaternary ammonium compounds can be "sticky" and adsorb to surfaces in the LC system. Thorough washing of the injection system and column between runs is essential.
-
Visualizing Chromatographic Separation Mechanisms
The choice of chromatographic mode is central to achieving a successful separation. The following diagrams illustrate the fundamental principles of HILIC and Mixed-Mode Chromatography.
Caption: In HILIC, the polar phenyltrimethylammonium cation partitions into a water-enriched layer on the polar stationary phase.
Sources
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Brominated Compounds
In the exacting world of pharmaceutical and materials science, the structural integrity and purity of synthesized molecules are not merely data points but the very foundation of safety, efficacy, and innovation. For brominated compounds—critical intermediates and active pharmaceutical ingredients (APIs)—rigorous purity validation is an non-negotiable checkpoint. Impurities can introduce unforeseen toxicity, alter biological activity, or compromise material characteristics. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the purity of brominated compounds, grounded in established methodologies and field-proven insights.
The Imperative of Purity: Why Brominated Compounds Demand a Multi-Pronged Approach
Brominated organic molecules are mainstays in drug discovery and materials science due to their unique chemical properties. However, their synthesis can often yield a challenging mixture of products, including regioisomers, diastereomers, residual starting materials, and by-products. The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of impurities, making a robust analytical strategy essential for regulatory compliance.[1][2] A single analytical method is rarely sufficient; a truly validated system relies on orthogonal methods —independent techniques that measure the same attribute through different physicochemical principles—to ensure that no impurity goes undetected.[3][4][5]
Comparative Analysis of Core Purity Validation Techniques
The selection of an analytical technique must be a deliberate choice based on the compound's properties (e.g., volatility, polarity, thermal stability) and the potential impurity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR is the definitive tool for structural elucidation and is a powerful primary method for purity determination. It provides an unparalleled view of the molecular framework, allowing for the identification and quantification of components in a sample.
-
Expertise & Experience: The true power of NMR in purity analysis is realized through Quantitative NMR (qNMR) . Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity against a certified internal standard, even without a reference standard for the impurity itself.[6][7] For brominated compounds, the quadrupolar nature of the bromine nuclei (⁷⁹Br and ⁸¹Br) can cause broadening of the signal for the directly attached carbon (the ipso-carbon) in ¹³C NMR spectra.[8][9] This "heavy atom effect" is a key diagnostic feature confirming the C-Br bond, though it can complicate signal integration if not properly understood.[8]
-
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. Its direct proportionality between signal area and the number of nuclei provides a self-validating system for quantification, assuming correct experimental setup.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
-
Precision Sample & Standard Preparation:
-
Accurately weigh (to 0.01 mg) 15-25 mg of the synthesized brominated compound into a clean, high-precision NMR tube.
-
Accurately weigh (to 0.01 mg) 5-10 mg of a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene). The standard must be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and possess a long T₁ relaxation time.
-
-
Solvent & Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the standard.
-
Spectrometer Configuration (Critical for Quantification):
-
Use a high-field spectrometer (≥400 MHz) to maximize signal dispersion.
-
Ensure the probe is properly tuned and the sample is shimmed to achieve optimal line shape and resolution.
-
Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. This is the most critical parameter to ensure full magnetization recovery for accurate integration. A value of 30 seconds is often a safe starting point for small molecules.
-
Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.
-
Process the data with careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity, std=Internal Standard
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolving power, robustness, and sensitivity.[10][11]
-
Expertise & Experience: For brominated compounds, which are often UV-active due to aromatic rings or other chromophores, reversed-phase HPLC with UV detection is the method of choice. The key to a successful HPLC purity method is achieving baseline separation of the main peak from all impurity peaks. Method development involves optimizing the column (C18 is common), mobile phase (typically acetonitrile/water or methanol/water gradients), and detector wavelength. For compounds lacking a strong chromophore, pre-column derivatization can be used to attach a UV-active tag, significantly enhancing sensitivity.[12]
-
Trustworthiness: A validated HPLC method, as per ICH Q2(R2) guidelines, provides reliable data on the number and quantity of impurities.[13][14] Purity is typically reported as peak area percent, which assumes that all compounds have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, reference standards for those impurities are required.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
-
Sample Preparation:
-
Accurately prepare a stock solution of the brominated compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient for a moderately polar brominated compound might be: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) collecting spectra from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Mass Spectrometry (MS): The Impurity Identifier
Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is unparalleled for the identification and quantification of trace-level impurities.
-
Expertise & Experience: A key diagnostic feature for brominated compounds is their characteristic isotopic pattern. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being roughly 1:1, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity. This provides a high degree of confidence in identifying bromine-containing molecules. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is critical.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of an impurity, often allowing for unambiguous identification without a reference standard.
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis (CHNS) provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique serves as a fundamental, independent confirmation of the bulk purity of the sample against its theoretical empirical formula.
-
Expertise & Experience: For a pure compound, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[20] Deviations beyond this range suggest the presence of impurities, such as residual solvents, water, or inorganic salts, which would not be detected by other methods like HPLC-UV.
-
Trustworthiness: As a bulk analysis technique, it provides a valuable orthogonal confirmation to chromatographic methods, which measure purity relative to other organic components.[21]
Data-Driven Comparison of Purity Validation Techniques
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | LC-MS / GC-MS | Elemental Analysis |
| Principle | Nuclear spin resonance | Differential partitioning & UV absorption | Mass-to-charge ratio of ions | Combustion and elemental detection |
| Purity Type | Absolute (mass/mass) | Relative (area %) | Relative/Absolute (with standards) | Bulk elemental composition |
| LOD / LOQ | LOD: ~0.05%; LOQ: ~0.15%[6] | LOD: ~0.01%; LOQ: ~0.03%[6] | pg to ng range | % level |
| Strengths | Absolute quantification without analyte standard; structural info | High resolution; high throughput; robust | High sensitivity; definitive impurity ID (HRMS, isotopes) | Detects inorganic impurities & solvents; confirms formula |
| Limitations | Lower sensitivity than HPLC/MS; peak overlap in complex spectra | Requires chromophore; relative quantification assumes equal response factors | Can have matrix effects; quantification requires standards | Does not identify specific organic impurities; requires mg of sample |
| Best For... | Primary purity assignment; structural confirmation | Routine QC; impurity profiling | Trace impurity identification and quantification | Confirming bulk purity and empirical formula |
Strategic Workflow for Purity Validation
A logical, stepwise approach ensures comprehensive and efficient purity validation. The following workflow illustrates how these orthogonal techniques are synergistically applied.
Caption: A decision-making workflow for the comprehensive purity validation of synthesized compounds.
Conclusion
Validating the purity of synthesized brominated compounds is a multi-faceted endeavor that underpins the integrity of research and the safety of pharmaceutical products. No single technique is sufficient. A robust strategy leverages the structural power of NMR, the separation prowess of HPLC, the identifying sensitivity of MS, and the fundamental check of elemental analysis. By employing these orthogonal methods within a logical workflow, scientists can build a self-validating system that provides an unassailable, comprehensive, and trustworthy assessment of compound purity, ensuring that their work stands up to the highest scientific and regulatory scrutiny.
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Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at: [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
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Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. Available at: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]
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Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Technology Networks. Available at: [Link]
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Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent. Available at: [Link]
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Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
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Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
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LCMS vs GCMS: Which Technique is Best for Your Research? Hawach Scientific. Available at: [Link]
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Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available at: [Link]
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GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]
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Elemental Impurity Testing of Pharmaceutical Formulations. Pharmaguideline. Available at: [Link]
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LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]
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Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q3D. International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]
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GC-MS vs LC-MS for metabolomics. Arome Science. Available at: [Link]
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Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available at: [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. ResearchGate. Available at: [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]
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A Researcher's Guide to Brominating Agents: A Cost-Benefit Analysis of Phenyltrimethylammonium Tribromide
In the landscape of organic synthesis, the choice of a brominating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, safety, and overall process economics. For researchers and drug development professionals, moving beyond traditional reagents like hazardous liquid bromine is not just a matter of convenience but a necessity for developing robust and scalable synthetic routes. This guide provides an in-depth cost-benefit analysis of Phenyltrimethylammonium tribromide (PTT), comparing it with its primary alternatives to inform your selection process.
Introduction: The Need for Safer, More Selective Bromination
Bromination is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The ideal brominating agent should be effective, selective, safe to handle, and economical. Historically, elemental bromine (Br₂) has been the default choice, but its high toxicity, corrosivity, and volatility present significant handling and safety challenges. This has driven the adoption of solid, stable, and more selective alternatives.[3]
Among these, this compound (PTT), also known as PTAT or Trimethylphenylammonium tribromide, has emerged as a highly versatile and effective reagent.[1][4] It is an orange crystalline solid that offers controlled reactivity and is particularly valued for the selective α-bromination of ketones and the 1,2-addition of bromine across double bonds.[1][5][6]
The Contenders: PTT and Its Main Alternatives
To conduct a thorough analysis, we will compare PTT against two widely used brominating agents:
-
Liquid Bromine (Br₂): The traditional, highly reactive baseline.
-
N-Bromosuccinimide (NBS): A popular and versatile solid brominating agent, often used for allylic and benzylic brominations as well as electrophilic additions.[7][8][9]
Cost-Benefit Analysis: A Multi-faceted Comparison
The "cost" of a reagent extends far beyond its purchase price. A holistic analysis must account for direct and indirect costs, including safety measures, handling requirements, reaction performance, and waste disposal.
The direct cost per mole is a primary consideration. However, this must be weighed against the typical reaction scale and reagent efficiency.
| Reagent | Physical Form | Molecular Wt. | Representative Price (per 100g) | Approx. Cost per Mole |
| This compound (PTT) | Orange Crystalline Solid[1] | 375.93 g/mol [4] | ~$133.50 | ~$50.19 |
| Liquid Bromine (Br₂) * | Reddish-brown Liquid | 159.81 g/mol | ~$50.00 | ~$7.99 |
| N-Bromosuccinimide (NBS) | White/Off-white Solid[8] | 177.98 g/mol [7] | ~$45.00 | ~$8.00 |
Note: Prices are estimates based on publicly available catalog data for research quantities and can vary significantly between suppliers and by purity grade.[10][11][12]
At first glance, liquid bromine and NBS appear far more economical on a per-mole basis. However, this initial assessment does not capture the full economic picture. The hidden costs associated with safety, handling, and potential for failed reactions or poor selectivity can quickly erode the apparent savings of using cheaper, more hazardous materials.
Safety and ease of handling are paramount in a laboratory setting, directly impacting time, infrastructure costs, and personnel well-being.
-
This compound (PTT):
-
Benefits: As a stable, non-volatile crystalline solid, PTT is significantly easier and safer to handle than liquid bromine.[1][13] It can be accurately weighed in the open (though standard PPE is required) without the need for specialized ventilation used for dispensing bromine. This reduces risks associated with inhalation of corrosive fumes.[14]
-
Costs: PTT is classified as a corrosive solid that causes severe skin burns and eye damage.[12][15] It requires storage in a tightly closed container, protected from moisture, and handling in a well-ventilated area or fume hood.[14]
-
-
Liquid Bromine (Br₂):
-
Benefits: Highly reactive, which can be an advantage for difficult transformations.
-
Costs: Liquid bromine is extremely hazardous, volatile, and corrosive. It requires handling in a chemical fume hood with specialized personal protective equipment (PPE), including face shields and heavy-duty gloves. Accidental spills can be dangerous and require specific neutralization procedures. The infrastructure and training required to handle liquid bromine safely represent a significant indirect cost.
-
-
N-Bromosuccinimide (NBS):
-
Benefits: Like PTT, NBS is a crystalline solid that is much easier to handle than liquid bromine.[8] It is widely used and well-understood for a variety of transformations.[9][16]
-
Costs: NBS is a lachrymator and an irritant. While less acutely hazardous than bromine, it still requires careful handling in a fume hood to avoid inhalation of dust.[8] It can also be light-sensitive and should be stored properly.
-
The true benefit of a reagent is demonstrated in its performance—specifically its yield and selectivity. This is where PTT often justifies its higher upfront cost.
-
PTT for α-Bromination of Ketones: PTT excels in the selective α-bromination of ketones, even in complex molecules with other sensitive functional groups.[5][6] For instance, the reaction of 2-acetyl-6-methoxynaphthalene with liquid bromine results primarily in unwanted ring bromination. In contrast, using PTT in tetrahydrofuran (THF) selectively yields the desired 2-bromoacetyl-6-methoxynaphthalene in high yield.[5] This selectivity minimizes side-product formation, simplifying purification and increasing the overall process yield, which are critical factors in drug development.[2]
-
PTT vs. NBS: While both are solid reagents, their selectivity profiles differ. NBS is the reagent of choice for radical-mediated allylic and benzylic bromination (the Wohl-Ziegler reaction).[9] PTT, on the other hand, is generally preferred for the electrophilic bromination of ketones and alkenes under milder, often non-radical conditions.[5][13] The choice between them is therefore highly dependent on the desired transformation.
-
Mild Reaction Conditions: PTT-mediated reactions often proceed under mild conditions, which preserves sensitive functional groups within the substrate.[13] This can reduce the need for protecting group strategies, shortening synthetic routes and saving significant time and resources.
The final cost consideration is waste management. All brominating agents require careful quenching and disposal.
-
PTT: The primary byproduct is phenyltrimethylammonium bromide, a water-soluble quaternary ammonium salt.[5] Waste streams must be treated as hazardous chemical waste and disposed of according to local, regional, and national regulations.[15][17] Often, this involves treatment at an approved plant, which may include neutralization steps.[17]
-
Liquid Bromine: Reactions must be quenched, typically with a reducing agent like sodium thiosulfate, to neutralize excess bromine. The resulting bromide salts must be disposed of as hazardous waste.
-
NBS: The byproduct is succinimide, which is less hazardous than bromine itself but must still be disposed of properly.[8]
The cost of disposal is broadly similar for all three, requiring neutralization and processing through a licensed hazardous waste disposal company.[18]
Decision-Making Framework for Reagent Selection
Choosing the optimal brominating agent requires a logical approach based on the specific synthetic challenge.
Diagram: Workflow for Selecting a Brominating Agent
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A Comparative Guide to the Reactivity of Quaternary Ammonium Tribromides in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly influence the efficiency, selectivity, and safety of a synthetic route. Quaternary ammonium tribromides (QATs) have emerged as highly effective and versatile reagents, offering a safer and more manageable alternative to hazardous elemental bromine.[1][2] This guide provides an in-depth comparative analysis of the reactivity of commonly employed QATs, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific applications.
Introduction: The Advantage of Quaternary Ammonium Tribromides
Quaternary ammonium tribromides are crystalline, stable solids that act as electrophilic brominating agents.[3][4] Their solid nature mitigates the handling risks associated with volatile and corrosive liquid bromine, simplifying stoichiometric measurements and improving laboratory safety.[3] The general structure consists of a quaternary ammonium cation and a tribromide anion (Br₃⁻). The nature of the cation can influence the reagent's solubility, stability, and reactivity. This guide will focus on a comparative analysis of three widely used QATs: Pyridinium Tribromide (PBT), Tetrabutylammonium Tribromide (TBATB), and Phenyltrimethylammonium Tribromide (PTAT).
Comparative Reactivity Analysis: A Data-Driven Approach
The reactivity of QATs can be influenced by several factors, including the structure of the cation, the substrate, and the reaction conditions. While all are effective brominating agents, subtle differences in their reactivity profiles can be exploited for specific synthetic transformations.
A study comparing the efficacy of different QATs in the solvent-free bromination of various aromatic compounds revealed notable differences in performance.[5] The data from this study, focusing on the bromination of phenol and aniline, is summarized below.
Table 1: Comparative Performance of QATs in the Bromination of Phenol and Aniline (Solvent-Free, 60±5°C) [5]
| Substrate | Reagent | Reaction Time (min) | Yield (%) |
| Phenol | TBATB | 10 | 60 |
| TEATB | 185 | 76 | |
| CTMATB | 10 | 55 | |
| TMATB | 60 | 62 | |
| Aniline | TBATB | 15 | 72 |
| TEATB | 25 | 65 | |
| CTMATB | 155 | 80 | |
| TMATB | 10 | 65 |
Data extracted from Kumar et al., Org. Commun. (2012) 5:2 64-69.
From this data, it is evident that for the bromination of phenol under solvent-free conditions, Tetrabutylammonium Tribromide (TBATB) and Cetyltrimethylammonium Tribromide (CTMATB) exhibit the fastest reaction times. In the case of aniline bromination, while reaction times vary, CTMATB provided the highest yield. The study concluded that, in general, TBATB and CTMATB were found to be more efficient in terms of yield for the substrates tested.[5]
The observed differences in reactivity can be attributed to the nature of the quaternary ammonium cation. The larger, more lipophilic cations of TBATB and CTMATB may enhance the solubility of the reagent in the organic substrate, facilitating a more efficient reaction in the absence of a solvent.
In-Depth Look at Common QATs
Pyridinium Tribromide (PBT)
PBT is a well-established and commercially available QAT, often used for the bromination of ketones, phenols, and alkenes.[3][6] It is considered a mild and selective brominating agent.[3] The pyridinium cation contributes to the stability of the solid reagent.[6] In reactions such as the α-bromination of ketones, PBT is often employed in acidic media, like acetic acid, which catalyzes the formation of the enol intermediate, the reactive species in the bromination step.[6]
Tetrabutylammonium Tribromide (TBATB)
As indicated by the comparative data, TBATB is a highly efficient brominating agent, particularly under solvent-free conditions.[5] The bulky and non-polar tetrabutylammonium cation enhances its solubility in organic media. Beyond bromination, TBATB has also been utilized as a catalyst for other organic transformations.[7]
This compound (PTAT)
PTAT is another versatile QAT used for bromination and oxidation reactions.[8] It has been successfully employed for the α-bromination of ketones, including aralkyl ketones where it has shown selectivity for the α-position over the aromatic ring. Kinetic studies on the bromination of 2-acetyl benzofuran with PTAT in acetic acid have shown the reaction to be first order with respect to the substrate. This suggests that, similar to other acid-catalyzed α-brominations, the rate-determining step is likely the formation of the enol.
Experimental Protocol: A Framework for Comparative Reactivity Study
To facilitate a direct and objective comparison of the reactivity of different QATs, the following detailed protocol for the α-bromination of acetophenone is provided. This reaction is a well-understood transformation and serves as an excellent model system for evaluating the performance of these reagents.
Objective
To compare the reactivity of Pyridinium Tribromide (PBT), Tetrabutylammonium Tribromide (TBATB), and this compound (PTAT) in the α-bromination of acetophenone by monitoring the reaction progress and determining the product yield over time.
Materials
-
Acetophenone (freshly distilled)
-
Pyridinium Tribromide (PBT)
-
Tetrabutylammonium Tribromide (TBATB)
-
This compound (PTAT)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Thiosulfate (10% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative study of QAT reactivity.
Step-by-Step Methodology
Causality behind Experimental Choices:
-
Solvent: Glacial acetic acid is chosen as the solvent as it also acts as a catalyst for the enolization of the ketone, which is the rate-determining step in the α-bromination of ketones.[6]
-
Temperature: A constant temperature is crucial for a fair comparison of reaction rates. 60°C is a reasonable starting point, but may be optimized.
-
Stoichiometry: Using a slight excess of the brominating agent ensures the complete conversion of the limiting reactant (acetophenone).
-
Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acidic solvent, and the sodium thiosulfate quench removes any unreacted bromine, ensuring a clean product.
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (e.g., 1.0 g, 8.32 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: To each flask, add one of the following quaternary ammonium tribromides (1.05 equivalents, 8.74 mmol):
-
Flask 1: Pyridinium Tribromide
-
Flask 2: Tetrabutylammonium Tribromide
-
Flask 3: this compound
-
-
Reaction: Place the flasks in a preheated oil bath at 60°C and stir the mixtures vigorously.
-
Monitoring: Start monitoring the reactions immediately by TLC. At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture, quench it with a drop of sodium thiosulfate solution, and spot it on a TLC plate alongside a spot of the starting material (acetophenone). Develop the TLC plate in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light. The disappearance of the acetophenone spot and the appearance of a new, lower Rf spot indicates product formation. Record the time taken for the complete consumption of the starting material for each reagent.
-
Work-up: Once the reaction is complete (as determined by TLC), cool the flask to room temperature and pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL), 10% sodium thiosulfate solution (50 mL), and brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Analysis: Determine the mass of the crude α-bromoacetophenone and calculate the yield for each reaction.
-
Characterization: Further purify the product by recrystallization or column chromatography if necessary and characterize by NMR and/or GC-MS to confirm its identity and purity.
Interpreting the Results and Drawing Conclusions
By comparing the reaction times and isolated yields from the three parallel experiments, a direct and quantitative assessment of the relative reactivity of PBT, TBATB, and PTAT for the α-bromination of acetophenone can be made. This data will provide a valuable basis for selecting the most appropriate reagent for similar transformations in your research. Factors to consider in your final selection will include not only the reaction efficiency but also the cost and availability of the reagents.
Conclusion
Quaternary ammonium tribromides are indispensable tools in modern organic synthesis, offering a safer and more controlled approach to bromination reactions. This guide has provided a comparative overview of the reactivity of PBT, TBATB, and PTAT, highlighting the influence of the cation on reaction efficiency. The provided experimental protocol offers a robust framework for conducting your own comparative studies, enabling you to select the optimal reagent for your specific synthetic challenges. As with any chemical process, it is imperative to conduct a thorough risk assessment and adhere to all safety protocols when working with these reagents.
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health. [Link]
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Kumar, A., et al. (2012). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. ACG Publications. [Link]
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Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research. [Link]
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Dey, M., & Dhar, S. S. (2012). Synthesis of quaternary ammonium tribromides: a novel green approach. Green Chemistry Letters and Reviews, 5(4), 639-642. [Link]
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Dey, M., & Dhar, S. S. (2012). Synthesis of quaternary ammonium tribromides: a novel green approach. ResearchGate. [Link]
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Karmaker, R., et al. (2022). A computational approach to understanding the mechanism of aromatic bromination using quaternary ammonium tribromides. SciSpace. [Link]
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Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene. ResearchGate. [Link]
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Hangirgekar, S. P. (2012). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using this compound. International Journal of ChemTech Research. [Link]
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Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Oriental Journal of Chemistry. [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
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Understanding the Higher Reactivity of B 2 cat 2 versus B 2 pin 2 in Copper(I)-Catalyzed Alkene Diboration Reactions. ResearchGate. [Link]
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Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. [Link]
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The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Lü, H.-Y. (2009). This compound: A Versatile Reagent in Organic Synthesis. Synlett. [Link]
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Kumar, A., et al. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. ACG Publications. [Link]
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Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
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Pyridinium perbromide. Wikipedia. [Link]
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Spectroscopic Identification of Phenyltrimethylammonium Tribromide: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, the choice of a brominating agent is pivotal to the success of a reaction. Among the array of options, Phenyltrimethylammonium tribromide (PTT) presents itself as a stable, crystalline, and versatile reagent. This guide provides an in-depth spectroscopic comparison of PTT with two other widely used brominating agents: N-Bromosuccinimide (NBS) and Pyridinium tribromide (Py-Br3). By understanding their distinct spectroscopic signatures, researchers can ensure the identity and purity of their reagents, leading to more reliable and reproducible outcomes in drug development and other scientific endeavors.
The Spectroscopic Fingerprint: A Three-Way Comparison
The unequivocal identification of a chemical compound relies on a confluence of analytical techniques. Here, we delve into the characteristic signals of PTT, NBS, and Py-Br3 across Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | This compound (PTT) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py-Br3) |
| ¹H NMR (ppm) | Aromatic Protons: multiplet | Methylene Protons: singlet | Pyridinium Protons: multiplet |
| N-Methyl Protons: singlet | |||
| ¹³C NMR (ppm) | Aromatic Carbons: multiple signals | Carbonyl Carbons: signal | Pyridinium Carbons: multiple signals |
| N-Methyl Carbons: signal | Methylene Carbons: signal | ||
| FTIR (cm⁻¹) | Aromatic C-H stretching, C=C stretching, C-N stretching | C=O stretching (imide), C-N stretching, C-Br stretching | Aromatic C-H stretching, C=C and C=N stretching |
| UV-Vis (nm) | ~279 (Tribromide anion) | Varies with solvent and impurities | ~270 (Tribromide anion) |
In-Depth Spectroscopic Analysis
This compound (PTT)
PTT's structure, comprising a phenyltrimethylammonium cation and a tribromide anion, gives rise to a distinct spectroscopic profile.
-
NMR Spectroscopy: The ¹H NMR spectrum of PTT is characterized by signals corresponding to the aromatic protons of the phenyl group and a sharp singlet for the nine equivalent protons of the three N-methyl groups.[1] The ¹³C NMR spectrum complements this by showing distinct signals for the aromatic carbons and a signal for the N-methyl carbons.
-
FTIR Spectroscopy: The infrared spectrum of PTT displays characteristic absorption bands for aromatic C-H stretching and C=C ring stretching. A notable feature is the C-N stretching vibration from the quaternary ammonium group.
-
UV-Vis Spectroscopy: The UV-Visible spectrum of PTT is dominated by the strong absorbance of the tribromide anion (Br₃⁻) around 279 nm.[2] This characteristic peak is a key indicator of the reagent's integrity.
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for allylic and benzylic brominations, and its spectroscopic features are well-defined.[3][4][5]
-
NMR Spectroscopy: The ¹H NMR spectrum of NBS is simple, showing a sharp singlet for the four equivalent methylene protons of the succinimide ring.[4] The ¹³C NMR spectrum exhibits signals for the carbonyl carbons and the methylene carbons.
-
FTIR Spectroscopy: The FTIR spectrum of NBS is dominated by the strong absorption of the two carbonyl groups of the imide functionality. The C-N stretching and the N-Br stretching vibrations are also observable.
-
UV-Vis Spectroscopy: Pure NBS is a white solid and does not have strong absorption in the visible region. However, it can decompose over time to release bromine, which can impart a yellow or brown color and show absorbance in the visible spectrum.[6]
Pyridinium Tribromide (Py-Br3)
Py-Br3 is another solid, stable source of bromine, often preferred for its ease of handling compared to liquid bromine.[7][8]
-
NMR Spectroscopy: The ¹H NMR spectrum of Py-Br3 shows characteristic signals for the protons of the pyridinium ring. The chemical shifts and coupling patterns are indicative of the aromatic system.
-
FTIR Spectroscopy: The FTIR spectrum of Py-Br3 displays bands corresponding to the aromatic C-H stretching and the C=C and C=N stretching vibrations of the pyridinium ring.
-
UV-Vis Spectroscopy: Similar to PTT, the UV-Vis spectrum of Py-Br3 is characterized by the absorbance of the tribromide anion, typically around 270 nm.[9]
Experimental Protocols: A Guide to Reliable Data
The following are generalized protocols for obtaining high-quality spectroscopic data for these solid brominating agents. The choice of solvent and sample preparation method is critical for obtaining meaningful results.
FTIR Spectroscopy of Solid Samples
This protocol outlines the "Thin Solid Film" method, a common and effective technique for solid samples.[10]
Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a minimal amount of a suitable volatile solvent (e.g., methylene chloride or acetone).
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands.
Causality: The thin film method is preferred over techniques like KBr pellets for these compounds as it minimizes scattering effects and can provide a more resolved spectrum. The choice of solvent is crucial; it must dissolve the sample without reacting with it and be volatile enough to be easily removed.
Caption: Workflow for FTIR analysis of solid samples.
NMR Spectroscopy (¹H and ¹³C)
This protocol provides a standard procedure for obtaining NMR spectra of organic compounds in solution.[2][11][12][13][14]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be tuned and the magnetic field shimmed to ensure homogeneity.
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) for both ¹H and ¹³C NMR experiments.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. Identify the chemical shifts in the ¹³C NMR spectrum.
Causality: The choice of deuterated solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. Shimming the magnetic field is essential for obtaining high-resolution spectra with sharp lines.
Caption: General workflow for NMR spectroscopy.
UV-Vis Spectroscopy
This protocol outlines the steps for obtaining a UV-Vis spectrum of a brominating agent in solution.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and note the absorbance value.
Causality: The choice of a UV-transparent solvent is paramount to avoid interference with the sample's absorbance. Preparing a dilute solution is necessary to adhere to the Beer-Lambert Law, which states that absorbance is directly proportional to concentration within a certain range.
Mechanistic Insights: The Chemistry Behind Bromination
The efficacy and selectivity of these reagents are rooted in their mechanisms of action.
This compound (PTT) and Pyridinium Tribromide (Py-Br3)
Both PTT and Py-Br3 act as sources of electrophilic bromine. In solution, the tribromide anion is in equilibrium with molecular bromine (Br₂) and a bromide ion. The molecular bromine then participates in the electrophilic attack on the substrate. The bulky counter-ions (phenyltrimethylammonium and pyridinium) can influence the stereochemical outcome of the reaction.
Caption: Simplified electrophilic bromination mechanism.
N-Bromosuccinimide (NBS)
NBS can react via two primary pathways depending on the reaction conditions. In the presence of a radical initiator (like AIBN or light), it undergoes homolytic cleavage of the N-Br bond to generate a bromine radical, which then initiates a radical substitution reaction, typically at an allylic or benzylic position.[15][16] In polar, protic solvents, NBS can act as a source of electrophilic bromine for addition reactions to alkenes.[3][4]
Safety and Handling: A Prudent Approach
Working with brominating agents requires strict adherence to safety protocols.
-
This compound (PTT): Causes severe skin burns and eye damage.[17][18] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[1][19][20]
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[21][22][23] It is an oxidizer and should be kept away from combustible materials.[22] Store in a cool, dry place, protected from light.[6]
-
Pyridinium Tribromide (Py-Br3): Causes severe skin burns and eye damage.[7][24][25] It is a lachrymator and should be handled with care in a fume hood.[24]
Always consult the Safety Data Sheet (SDS) for each reagent before use. [1][7][17][18][20][21][22][23][24][25][26][27][28]
Conclusion
The spectroscopic identification of this compound and its comparison with common alternatives like NBS and Py-Br3 is fundamental for any researcher employing these reagents. Each compound possesses a unique spectroscopic fingerprint that, when correctly interpreted, confirms its identity and purity. This guide provides the foundational knowledge, from data interpretation to experimental execution and safety considerations, to empower researchers to use these powerful synthetic tools with confidence and precision.
References
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Reis, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Slideshare. (n.d.). 9. NBS | PDF. [Link]
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Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Azo Materials. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - Pyridinium tribromide. [Link]
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Study.com. (n.d.). Draw the mechanism for the complete bromination of trans-stilbene with pyridinium tribromide. [Link]
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New World Encyclopedia. (2019, July 6). N-Bromosuccinimide. [Link]
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Suryawanshi, V. S., et al. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Organic Chemistry & Process Research. [Link]
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Canadian Journal of Chemistry. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
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Chegg.com. (2018, October 28). Solved Pyridinium tribromide is preferred in bromination. [Link]
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Bartleby.com. (n.d.). Bromination Of Trans-Stilbene Lab Report. [Link]
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Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. [Link]
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Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics of Bromination of Benzofurans by this compound. [Link]
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Organic Syntheses. (n.d.). SELECTIVE α-BROMINATION OF AN ARALKYL KETONE WITH this compound: 2-BROMOACETYL-6-METHOXYNAPHTHALENE AND 2,2-DIBROMOACETYL-6-METHOXYNAPHTHALENE. [Link]
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S4Science. (n.d.). Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. [Link]
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ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). [Link]
-
Chemistry LibreTexts. (2020, August 15). Lab 1: Bromination of Acetone. [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
Molecules. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of pure 0.4 M bromide electrolysis product.... [Link]
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Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]
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ResearchGate. (2016, January 3). The ultraviolet-visible absorption spectrum of bromine between room temperature and 440. [Link]
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A Comparative Guide to the Quantitative Analysis of Active Bromine in Phenyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of active bromine in Phenyltrimethylammonium Tribromide (PTT). We will explore the experimental protocols of established techniques, offering comparative data to aid researchers in selecting the most appropriate method for their specific applications.
This compound (PTT) is a stable, crystalline, and versatile brominating agent, making it a safer and easier-to-handle alternative to liquid bromine.[1][2] Its efficacy in organic synthesis is directly proportional to its "active bromine" content, which is the amount of bromine available for reaction.[3] Accurate and precise quantification of this active bromine is paramount for ensuring reaction stoichiometry, quality control of the reagent, and reproducibility of synthetic procedures.
The Principle of Active Bromine Analysis
The "active bromine" in PTT (C₆H₅N(CH₃)₃Br₃) is the elemental bromine (Br₂) complexed with a bromide ion to form the tribromide anion (Br₃⁻). The quantitative analysis of active bromine, therefore, focuses on the oxidizing power of this Br₂ equivalent. The most common and reliable method for this determination is iodometric titration.
Iodometric Titration: The Gold Standard
Iodometric titration is a classic and widely accepted method for determining the concentration of oxidizing agents. The principle of this method for PTT involves two main steps:
-
Reaction with Iodide: PTT reacts with an excess of potassium iodide (KI) in an acidic medium. The active bromine (Br₂) in the tribromide complex oxidizes the iodide ions (I⁻) to iodine (I₂).
-
Titration of Iodine: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
The stoichiometry of the reaction is crucial for accurate calculations. One mole of active bromine (Br₂) reacts with two moles of iodide ions to produce one mole of iodine (I₂). This mole of iodine then reacts with two moles of sodium thiosulfate.
Causality Behind Experimental Choices
-
Acidic Medium: The reaction is typically carried out in an acidic medium (e.g., using acetic acid) to ensure the complete and rapid oxidation of iodide by bromine.
-
Excess Potassium Iodide: A surplus of potassium iodide is essential to ensure that all the active bromine reacts and to keep the liberated iodine dissolved in the solution by forming the triiodide ion (I₃⁻).
-
Starch Indicator: Starch forms a deep blue complex with iodine, providing a very sharp and distinct color change at the endpoint of the titration, which enhances the accuracy of the determination.
-
Standardized Sodium Thiosulfate: The accuracy of the titration is directly dependent on the precise concentration of the sodium thiosulfate solution. Therefore, it must be standardized against a primary standard, such as potassium dichromate or potassium iodate.
Experimental Protocol for Iodometric Titration of PTT
Reagents:
-
This compound (PTT)
-
Potassium Iodide (KI), 5% solution in ethanol[3]
-
Acetic Acid, glacial
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
Procedure:
-
Accurately weigh approximately 0.2 g of PTT and record the weight.
-
Dissolve the weighed PTT in 50 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.[3]
-
Add 10 mL of a 5% potassium iodide solution in ethanol to the flask.[3] The solution will turn a deep reddish-brown due to the liberation of iodine.
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution, swirling the flask continuously.
-
Continue the titration until the reddish-brown color fades to a pale yellow.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
Calculation of Active Bromine Content:
The percentage of active bromine can be calculated using the following formula:
% Active Bromine = (V × N × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution used (in L)
-
N = Normality of the sodium thiosulfate solution (in eq/L)
-
E = Equivalent weight of bromine (79.904 g/eq)
-
W = Weight of the PTT sample (in g)
A typical found value for the percent of "active bromine" is between 42.1% and 42.5%, against a calculated theoretical value of 42.5%.[3]
Workflow for Iodometric Titration of PTT
Caption: Workflow for the iodometric titration of PTT.
Comparison with Other Brominating Agents
While PTT is a convenient and stable brominating agent, other reagents are also commonly used in organic synthesis. The quantitative analysis of their active halogen content is equally important.
| Reagent | Chemical Formula | Key Characteristics |
| This compound (PTT) | C₆H₅N(CH₃)₃Br₃ | Stable, crystalline solid, easy to handle, selective brominating agent.[1][2] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid, commonly used for allylic and benzylic bromination.[4][5] Can be a source of bromine radicals.[5] |
| Pyridinium Tribromide (PTPB) | C₅H₅NHBr₃ | Red-orange crystalline solid, versatile brominating agent for various organic substrates.[6][7] |
| Elemental Bromine (Br₂) | Br₂ | Highly volatile, corrosive, and toxic liquid, requiring special handling precautions.[8][9] |
Quantitative Analysis of N-Bromosuccinimide (NBS)
The active bromine in NBS can also be determined by iodometric titration. The procedure is similar to that for PTT. NBS reacts with potassium iodide in an acidic medium to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.[10]
Alternatively, high-performance ion chromatography (HPIC) has been developed for the determination of NBS, especially at low levels in active pharmaceutical ingredients.[11] This method involves the hydrolysis of NBS to form bromide ions, which are then quantified by ion chromatography with suppressed conductivity detection.[11][12]
Quantitative Analysis of Pyridinium Tribromide (PTPB)
Similar to PTT, the active bromine content of PTPB can be determined by iodometric titration. The tribromide ion in PTPB reacts with potassium iodide to release iodine, which is then titrated with sodium thiosulfate.
Comparative Analysis of Methods
| Method | Principle | Advantages | Disadvantages |
| Iodometric Titration | Redox titration | Simple, cost-effective, accurate, does not require sophisticated instrumentation. | Less sensitive than instrumental methods, susceptible to interference from other oxidizing or reducing agents. |
| High-Performance Ion Chromatography (HPIC) | Separation and detection of ions | High sensitivity and selectivity, suitable for trace analysis. | Requires specialized and expensive equipment, more complex sample preparation may be needed. |
| Spectrophotometry | Measurement of light absorbance | Can be very sensitive, suitable for kinetic studies.[1][13] | May require the use of chromogenic agents, potential for interference from colored impurities. |
Alternative Analytical Techniques
While iodometric titration remains the most common and practical method for determining the active bromine content in bulk PTT, other techniques may be employed in specific contexts.
-
Spectrophotometry: The concentration of PTT in a solution can be monitored by measuring its absorbance at a specific wavelength (e.g., 405 nm in acetic acid), which can be useful for kinetic studies of bromination reactions.[1][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the determination of bromine in organic compounds after combustion and derivatization.[14] This approach is more suitable for determining the total bromine content rather than just the active bromine.
Conclusion and Recommendations
For the routine quality control and quantitative analysis of active bromine in this compound, iodometric titration is the recommended method. It offers an excellent balance of accuracy, precision, cost-effectiveness, and simplicity. The procedure is well-established and provides reliable results without the need for sophisticated instrumentation.
For applications requiring higher sensitivity, such as the determination of residual PTT in a reaction mixture or final product, more advanced techniques like High-Performance Ion Chromatography may be more suitable. However, for the bulk analysis of the reagent itself, iodometric titration remains the industry standard.
The choice of brominating agent and the method for its quantitative analysis should be based on the specific requirements of the chemical transformation, including the desired reactivity, selectivity, and the analytical capabilities of the laboratory.
References
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- SAFETY DATA SHEET Brominating Tabs - 0090 - carefreestuff.com. (2019, March 5).
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
- Pyridinium tribromide - Chem-Impex. (n.d.).
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (n.d.).
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175.
- Kormány, R., & Horváth, K. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 27(23), 8269.
-
Basavaiah, K., & Anil Kumar, U. R. (2007). Utilization of N-Bromosuccinimide as a Brominating Agent for the Determination of Sumatriptan Succinate in Bulk Drug and Tablets. Journal of the Mexican Chemical Society, 51(4), 236-241. Retrieved from [Link]
- Determination of bromine number according ASTM D 1159 - Xylem Analytics. (n.d.).
- Mastering Bromination: Your Guide to this compound. (n.d.).
- Kormány, R., & Horváth, K. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. ResearchGate.
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Bromine - Halogen, Uses, Properties - Britannica. (2025, November 28).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- Cas 39416-48-3,Pyridinium tribromide - LookChem. (n.d.).
-
Jacques, J., & Marquet, A. (1973). Selective α-Bromination of an Aralkyl Ketone with this compound: 2-Bromoacetyl-6-methoxynaphthalene and 2,2-Dibromoacetyl-6-methoxynaphthalene. Organic Syntheses, 53, 111. Retrieved from [Link]
- Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by this compound. ResearchGate.
- CAS 39416-48-3: Pyridinium tribromide | CymitQuimica. (n.d.).
- SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE - Rasayan Journal of Chemistry. (n.d.).
- Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024, October 31).
- Pyridinium perbromide - Wikipedia. (n.d.).
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-
Gupta, R., & Rao, A. L. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. Retrieved from [Link]
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A Comparative Analysis for Researchers and Drug Development Professionals
An In-depth Guide to the Applications of Phenyltrimethylammonium Tribromide (PTAT) in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of a brominating agent can significantly impact reaction efficiency, selectivity, and safety. For decades, elemental bromine (Br₂) was the workhorse for bromination reactions, but its high toxicity, corrosive nature, and difficult handling have driven the development of safer and more manageable alternatives. Among these, this compound (PTAT), also known as PTT, has emerged as a versatile and highly effective reagent. This guide provides a comprehensive overview of PTAT's applications, directly comparing its performance with other common brominating agents and offering detailed experimental protocols to support its adoption in both research and process development settings.
The Advantage of Solid Bromine Carriers: PTAT in Profile
This compound is a stable, crystalline, reddish-orange solid that serves as an electrophilic bromine source. Its solid nature presents a significant advantage over gaseous or liquid bromine, simplifying handling, weighing, and storage. Unlike Br₂, which requires specialized ventilation and handling procedures, PTAT can be managed with standard laboratory precautions, making it a more user-friendly option.
The reactivity of PTAT is attributed to the equilibrium between the tribromide anion and the formation of molecular bromine. This controlled release of bromine in situ often leads to higher selectivity and milder reaction conditions compared to the direct use of elemental bromine.
Comparative Performance: PTAT vs. Alternative Brominating Agents
The true measure of a reagent's utility lies in its performance relative to available alternatives. Here, we compare PTAT with other widely used brominating agents across key reaction classes.
α-Bromination of Carbonyl Compounds
The α-bromination of ketones, esters, and other carbonyl compounds is a fundamental transformation in organic synthesis, providing key intermediates for subsequent reactions.
Traditional Method: Bromine in Acetic Acid
The classical approach often involves the use of elemental bromine in a protic solvent like acetic acid. While effective, this method can suffer from over-bromination and the generation of corrosive HBr as a byproduct.
Modern Alternatives: A Head-to-Head Comparison
| Reagent | Typical Conditions | Yield (%) | Selectivity (Mono- vs. Di-bromination) | Safety & Handling |
| PTAT | CH₃CN, rt | 85-95 | High | Stable solid, easy to handle |
| NBS | CCl₄, AIBN, reflux | 70-90 | Good, but radical pathways can lead to side products | Solid, but can be light-sensitive and thermally unstable |
| Br₂ | CH₃COOH, rt | 60-85 | Moderate, over-bromination is common | Highly toxic, corrosive liquid, difficult to handle |
| Pyridinium Tribromide | THF, rt | 80-92 | High | Solid, but can be hygroscopic |
Experimental Insight:
The data clearly indicates that PTAT offers a superior combination of high yield, excellent selectivity for mono-bromination, and operational simplicity. Its use in aprotic solvents like acetonitrile at room temperature avoids the harsh acidic conditions of the Br₂/CH₃COOH system and the radical-based side reactions sometimes observed with N-Bromosuccinimide (NBS).
Electrophilic Aromatic Bromination
The bromination of aromatic rings is a cornerstone of electrophilic aromatic substitution reactions.
Comparative Data:
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Anisole | PTAT | CH₂Cl₂, rt, 1h | 92 (p-bromoanisole) | |
| Anisole | Br₂ | CH₂Cl₂, FeBr₃, 0°C | 85 (mixture of o- and p-) | |
| Anisole | NBS | CH₃CN, rt, 24h | 88 (p-bromoanisole) |
Expert Analysis:
PTAT demonstrates excellent regioselectivity for the para-position in activated aromatic systems like anisole, often without the need for a Lewis acid catalyst. This is a significant advantage over elemental bromine, which typically requires a catalyst and can lead to mixtures of ortho and para isomers. While NBS also provides good para-selectivity, the reaction times can be considerably longer.
Detailed Experimental Protocols
To facilitate the adoption of PTAT in your laboratory, we provide detailed, step-by-step protocols for key transformations.
Protocol: α-Bromination of Acetophenone using PTAT
This protocol describes the selective mono-bromination of acetophenone to yield α-bromoacetophenone.
Workflow Diagram:
Caption: Workflow for the α-bromination of acetophenone using PTAT.
Materials:
-
Acetophenone (1.0 mmol)
-
This compound (PTAT) (1.1 mmol)
-
Acetonitrile (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of acetophenone (1.0 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add PTAT (1.1 mmol) portion-wise over 5 minutes with stirring at room temperature.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL) to consume any unreacted bromine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-bromoacetophenone.
Mechanistic Considerations: Why PTAT Excels
The enhanced selectivity of PTAT can be understood by considering its mechanism of action.
Caption: Simplified mechanism of PTAT-mediated α-bromination of ketones.
The tribromide anion ([Br₃]⁻) is in equilibrium with molecular bromine (Br₂) and a bromide anion ([Br]⁻). This equilibrium maintains a low, steady concentration of electrophilic Br₂, which reacts with the enol or enolate form of the carbonyl compound. This controlled delivery of the brominating species minimizes the side reactions and over-bromination that can occur with a high concentration of Br₂.
Conclusion: A Superior Reagent for Modern Synthesis
This compound offers a compelling combination of efficacy, selectivity, and safety that makes it a superior choice for a wide range of bromination reactions. Its ease of handling as a stable, crystalline solid simplifies experimental setup and enhances reproducibility. For researchers and drug development professionals seeking to optimize synthetic routes, reduce hazardous reagent use, and improve reaction outcomes, PTAT represents a significant advancement over traditional brominating agents. The experimental data and protocols provided in this guide serve as a practical starting point for incorporating this versatile reagent into your synthetic toolbox.
References
-
Title: this compound: A Convenient and Selective Reagent for the Bromination of Aromatic Compounds Source: Synthetic Communications URL: [Link]
-
Title: Bromination of Anisole with Bromine and Ferric Bromide Source: Journal of Chemical Education URL: [Link]
-
Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenyltrimethylammonium Tribromide (PTT)
Phenyltrimethylammonium tribromide (PTT), also known as PTAP or Trimethylphenylammonium tribromide, is a versatile and effective solid brominating agent used in various organic syntheses. Its solid, non-volatile nature makes it a safer alternative to liquid bromine. However, its classification as a corrosive and hazardous material necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and environmental integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of PTT waste, grounded in established safety standards and regulatory compliance.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of PTT is the first step in its safe management. PTT is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled, potentially causing severe irritation and chemical burns to the respiratory and digestive tracts.[2][5] Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity.[2][3]
Immediate First Aid for Exposure
In the event of an accidental exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1][2][6]
-
Skin Contact: Instantly remove all contaminated clothing and shoes.[1][5] Flush the affected skin area with large amounts of water and wash with soap. A safety shower should be used if the contact area is large. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water at most. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling PTT. The following table outlines the minimum required equipment based on Safety Data Sheet (SDS) recommendations.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves, inspected before use. | Prevents direct skin contact and severe chemical burns.[1] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against dust particles and splashes, preventing severe eye damage.[1][3] |
| Body Protection | A chemical-resistant lab coat or apron. Full protective clothing may be required for large-scale operations. | Shields the body from accidental spills and dust contamination.[5] |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood. | Minimizes the risk of inhaling corrosive dust, which can cause severe respiratory tract burns.[2][3][6] |
Part 2: Managing Spills and Contamination
Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Do not use water. For solid PTT, use a dry cleanup procedure.[5] Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5]
-
Collect the Waste: Carefully sweep up the contained material, avoiding the creation of dust.[1][2][3] Use non-sparking tools. Place the collected waste into a suitable, clearly labeled, and sealable container for hazardous waste.[1][5]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Be aware that this decontamination waste may also need to be treated as hazardous.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent, gloves, and wipes, must be placed in the designated hazardous waste container. Dispose of contaminated clothing as hazardous waste or ensure it is professionally laundered before reuse.[5]
Part 3: The Core Disposal Workflow
The disposal of PTT is governed by stringent environmental regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[7][8] This means your institution is legally responsible for the waste from its creation to its final, safe disposal.
Segregation as Halogenated Waste
PTT is a brominated, and therefore halogenated, organic compound. It is critical to segregate halogenated waste streams from non-halogenated ones.[9] Co-mingling these wastes can significantly increase disposal costs, as the entire mixture must be treated as the more stringently regulated halogenated waste.[9]
Disposal Protocol: Professional Incineration
The universally recommended and safest method for disposing of PTT is through a licensed hazardous waste disposal company.[1][3][6] The standard procedure is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen bromide.[1]
Step-by-Step Waste Accumulation and Disposal:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all PTT waste, including contaminated materials. The label should read "Hazardous Waste, Corrosive Solid: this compound."
-
Collect Waste: Carefully transfer unwanted PTT and spill cleanup materials into the designated container. Avoid creating dust. Keep the container closed when not in use.[1]
-
Store Safely: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor. Ensure all paperwork, such as a hazardous waste manifest, is completed accurately.[7]
Caption: Figure 1. PTT Disposal Workflow
A Note on In-Lab Neutralization
While chemical neutralization may seem like a viable option, there are no widely published and validated protocols for the in-lab neutralization of PTT for disposal purposes. The reaction of PTT with reducing agents (like sodium bisulfite or thiosulfate) to neutralize its oxidizing and brominating capacity can be exothermic and may produce hazardous byproducts. Therefore, attempting in-lab neutralization is strongly discouraged. The causality for this choice is risk mitigation; the potential hazards of an uncontrolled reaction outweigh the benefits over professional disposal. Always defer to your institution's EHS guidelines and the professional disposal methods outlined above.
By adhering to these rigorous safety and disposal procedures, researchers can confidently handle this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
-
PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1). PubChem, National Library of Medicine. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. US Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
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- 4. Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C9H14N.Br3 | CID 77880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Navigating the Risks: A Comprehensive Guide to Handling Phenyltrimethylammonium Tribromide
For Immediate Implementation by Laboratory Personnel
Phenyltrimethylammonium tribromide (PTT), a versatile reagent in organic synthesis, demands rigorous adherence to safety protocols due to its significant corrosive properties. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal. Understanding and implementing these procedures is paramount to mitigating risk and fostering a secure laboratory environment.
Hazard Analysis: Understanding the Corrosive Nature of PTT
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4][5] The orange powder is also hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Inhalation of dust can lead to severe irritation of the respiratory tract, while ingestion can cause burns to the gastrointestinal tract.[2] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with PTT. The following table summarizes the minimum required PPE, with explanations for the necessity of each component.
| PPE Category | Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Full-Face Shield | PTT can cause severe eye damage.[1][2] Goggles provide a primary seal against dust and splashes, while a face shield offers a secondary barrier protecting the entire face. Standard safety glasses are insufficient. |
| Skin and Body Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin burns, gloves made of nitrile or a similar chemically impervious material are mandatory.[1][2][6] Always inspect gloves for tears or punctures before use. |
| Chemical-Resistant Apron or Lab Coat | A lab coat, preferably one made of a non-porous material, should be worn to protect against spills and dust contamination of personal clothing. For larger quantities, a chemical-resistant apron is recommended.[2][5] | |
| Closed-Toed Shoes | To protect feet from potential spills. | |
| Respiratory Protection | NIOSH-Approved Respirator (N95 or higher) | Due to the risk of respiratory tract irritation from airborne particles, a respirator is essential, especially when handling the powder outside of a certified chemical fume hood.[2] The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and procedural steps outline a safe handling process for PTT.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.[2][6]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before handling PTT to minimize movement and potential for spills.
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, respirator, safety goggles, and then gloves. This sequence ensures a proper seal and minimizes the risk of contamination.
-
-
Handling:
-
When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to control dust.[6]
-
Use a spatula or scoop for transfers; avoid pouring the powder directly to minimize dust generation.[2]
-
If adding to a solvent, do so slowly and in a controlled manner to prevent splashing.
-
-
Decontamination:
-
Thoroughly wipe down all work surfaces with an appropriate decontaminating solution after use.
-
Clean any spills immediately, following established laboratory procedures for corrosive solids.[5]
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, face shield, goggles, lab coat, and finally, the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of PTT and contaminated materials is a critical final step.
-
Chemical Waste: Unused PTT and reaction residues should be collected in a clearly labeled, sealed container for hazardous waste.[1][3] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Do not dispose of PTT down the drain.[1]
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a designated hazardous waste container.[1] Reusable PPE must be thoroughly decontaminated before reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
By integrating these safety measures into your standard operating procedures, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.
References
-
Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (n.d.). Available at: [Link]
-
PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2017-12-18). Available at: [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
